Calcium lactate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O3.Ca/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJXYGKVIBWPFZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10CaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020236 | |
| Record name | Calcium lactate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Almost odourless, white crystalline powder or granules, White solid; Soluble in water; [HSDB] White crystalline powder; Soluble in water; [MSDSonline] | |
| Record name | Propanoic acid, 2-hydroxy-, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | CALCIUM LACTATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Calcium lactate | |
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Solubility |
Soluble in water and practically insoluble in ethanol, Almost odorless, slightly efflorescent granules or powder; slowly sol in cold water; quickly sol in water; almost insol in alcohol; becomes anhydrous @ 120 °C; pH: 6-8 /Pentahydrate/, Sol in water | |
| Record name | Calcium lactate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13231 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | CALCIUM LACTATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | CALCIUM LACTATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/976 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, crystalline powder | |
CAS No. |
814-80-2, 5743-48-6, 28305-25-1, 63690-56-2 | |
| Record name | Calcium Lactate [USAN:JAN] | |
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| Record name | Calcium lactate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005743486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium lactate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13231 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Propanoic acid, 2-hydroxy-, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium dilactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.278 | |
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| Record name | Calcium (S)-2-hydroxypropionate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Calcium lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.788 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Calcium Lactate Pentahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM LACTATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2URQ2N32W3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CALCIUM LACTATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/976 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
> 120 | |
| Record name | Calcium lactate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13231 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Calcium Lactate from Precipitated Calcium Carbonate
This technical guide provides a comprehensive overview of the synthesis of calcium lactate (B86563) from precipitated calcium carbonate (PCC), tailored for researchers, scientists, and drug development professionals. The document details the underlying chemistry, reaction kinetics, experimental protocols, and purification methods, with a focus on process optimization and product characterization.
Introduction
Calcium lactate, an organic salt of lactic acid, is widely utilized in the pharmaceutical, food, and beverage industries as a calcium supplement, a firming agent, and a flavor enhancer. Its high bioavailability and solubility make it a preferred choice for calcium fortification.[1] The synthesis of this compound is typically achieved through the neutralization of lactic acid with a calcium source. Precipitated calcium carbonate (PCC) is an effective reactant for this process due to its high purity and controlled physical properties. This guide focuses on the direct synthesis route involving the reaction of lactic acid with PCC.
The fundamental reaction is a neutralization process:
2CH₃CH(OH)COOH + CaCO₃ → Ca(C₃H₅O₃)₂ + H₂O + CO₂ (Lactic Acid + Calcium Carbonate → this compound + Water + Carbon Dioxide)
The efficiency and yield of this reaction are influenced by several factors, including the morphology of the PCC, reaction temperature, and reactant concentrations.
Influence of Process Parameters on Synthesis
The synthesis of this compound is significantly affected by key operational parameters that control reaction rate, yield, and product purity.
Effect of Precipitated Calcium Carbonate (PCC) Morphology
PCC exists in different crystalline forms, primarily calcite and aragonite.[2][3] Studies have shown that the morphology of the PCC used has a direct impact on the reaction kinetics and the final yield of this compound.
While the initial reaction rate with aragonite may be faster, calcite has been demonstrated to result in a higher final yield.[4][5] This is a critical consideration for process optimization and scale-up.
| PCC Morphology | Maximum Yield (%) | Optimal Temperature (°C) | Reference |
| Calcite | 88.7% | 60 | [4][5] |
| Aragonite | 85.0% | 60 | [4][5] |
Effect of Reaction Temperature
Temperature is a critical parameter in the synthesis process. The yield of this compound generally increases with temperature up to an optimal point, beyond which it may decrease.[4][6] The optimal temperature for the reaction between PCC and lactic acid has been identified to be approximately 60°C.[4][5][6] However, other studies have shown that high purity can also be achieved at lower temperatures, for instance, 30°C, which may be more energy-efficient.[7]
| Temperature (°C) | Effect on Yield | Reference |
| 20-60 | Yield increases with temperature. | [4][5] |
| 30 | High purity (99.9%) achievable. | [7] |
| >60 | Yield begins to decrease. | [4][5] |
Effect of Lactic Acid Concentration
The concentration of the lactic acid solution plays a crucial role. An increase in lactic acid concentration beyond a certain point (e.g., 2.0 mol%) can lead to a significant increase in the slurry's viscosity.[4][5][6] This heightened viscosity impedes mass transfer, slowing down the reaction and ultimately reducing the yield of this compound.[4][5][6]
| Lactic Acid Concentration | Effect on Yield | Reference |
| < 2.0 mol% | Favorable for reaction. | [4][5] |
| > 2.0 mol% | Increased viscosity, poor mass transfer, and lower yield. | [4][5][6] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of high-purity this compound from precipitated calcium carbonate. This protocol is synthesized from various optimized processes.[7]
Materials and Equipment
-
Reactants:
-
Precipitated Calcium Carbonate (CaCO₃)
-
Lactic Acid (C₃H₆O₃)
-
Deionized Water
-
Ethanol (B145695) (for crystallization and washing)
-
-
Equipment:
-
Jacketed glass reactor with overhead stirrer
-
Temperature controller and probe
-
pH meter
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
-
Synthesis Procedure
-
Preparation of Lactic Acid Solution: Prepare the desired volume of lactic acid solution in deionized water. The molar ratio of calcium carbonate to lactic acid should be approximately 1:2.[7]
-
Reaction Setup: Charge the jacketed reactor with the lactic acid solution. Begin stirring and bring the solution to the desired reaction temperature (e.g., 30°C for high purity or 60°C for high yield).[4][7]
-
Addition of PCC: Slowly add the precipitated calcium carbonate to the lactic acid solution while maintaining constant agitation. The rate of addition should be controlled to manage the effervescence of CO₂.
-
Reaction: Continue stirring the mixture for a specified duration after the PCC addition is complete. A reaction time of approximately 10 minutes has been shown to be sufficient for the reaction to go to completion.[7]
-
Post-Reaction: After the reaction, the resulting this compound solution can be processed for purification and crystallization.
Purification and Crystallization
-
Crystallization Induction: To the this compound solution, add a volume of ethanol (e.g., half the volume of the reaction solution) to induce crystallization.[7] Cool the solution and allow it to stand for several hours (e.g., 4 hours) to maximize crystal formation. The use of seed crystals (0.1% solid this compound) can also facilitate crystallization.[8]
-
Crystal Separation: Separate the crystallized this compound from the mother liquor via filtration or centrifugation.
-
Washing: Wash the collected crystals with ethanol to remove residual impurities.[7]
-
Drying: Dry the purified this compound crystals in an oven at a suitable temperature (e.g., 50°C) to obtain the final product.[7]
Product Characterization
The synthesized this compound should be characterized to determine its purity, morphology, and physicochemical properties.
Analytical Techniques
-
Scanning Electron Microscopy (SEM): To observe the crystal morphology. Synthesized this compound typically exhibits a plate-like crystal form.[2][4][5]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To identify characteristic functional groups. Key spectral bands for this compound include a strong OH valence band around 3000-3500 cm⁻¹, a C=O stretching band at approximately 1500-1750 cm⁻¹, and a C-H bending band around 1300-1400 cm⁻¹.[2][3]
-
Thermogravimetric-Differential Thermal Analysis (TG-DTA): To determine thermal stability and decomposition patterns. This compound typically shows a melting point around 240°C.[2][3]
Visualized Workflows and Pathways
Synthesis and Purification Workflow
The following diagram illustrates the key stages in the synthesis and purification of this compound from precipitated calcium carbonate.
Caption: Workflow for this compound Synthesis.
Logical Relationship of Key Parameters
The interplay between the primary reaction parameters determines the final product characteristics. The following diagram shows the logical relationships.
Caption: Interrelation of Synthesis Parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. rjpbcs.com [rjpbcs.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] A Study on the Synthesis of this compound Using Precipitated Calcium Carbonate | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. A Study on the Synthesis of this compound Using Precipitated Calcium Carbonate -Applied Chemistry for Engineering | Korea Science [koreascience.kr]
- 7. CN104230700A - Production process for preparing this compound through one-step synthesis method - Google Patents [patents.google.com]
- 8. CN104292099A - Method for extracting and purifying this compound - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of Calcium Lactate (B86563) Pentahydrate
Introduction
Calcium lactate pentahydrate (C₆H₁₀CaO₆·5H₂O) is the pentahydrated calcium salt of lactic acid, a compound of significant interest in the pharmaceutical, food, and cosmetic industries.[1] It is widely utilized as a highly bioavailable calcium supplement for treating calcium deficiencies, an excipient in tablet formulations, and a firming agent in foods.[1][2] Its high solubility and neutral taste make it a preferred choice over other calcium salts like calcium citrate.[1][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound pentahydrate, supported by quantitative data, detailed experimental protocols, and process visualizations to aid in research and development.
Chemical and Physical Properties
This compound pentahydrate is an odorless, white to cream-colored crystalline or granular powder.[1][4][5] It is known to be slightly efflorescent, meaning it can lose its water of hydration when exposed to a dry atmosphere.[5][6]
Table 1: General Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀CaO₆·5H₂O | [4][7] |
| Molecular Weight | 308.29 g/mol | [4][8][] |
| Appearance | White to cream-colored, crystalline or granular powder | [4][5][10] |
| Odor | Almost odorless | [4][5][10] |
| Density | 1.494 g/cm³ | [3] |
| Bulk Density | 300 - 800 kg/m ³ | [11][12] |
| Elemental Calcium | ~13% | [3] |
Solubility Profile
A key advantage of this compound pentahydrate in pharmaceutical applications is its relatively high solubility in water, which contributes to its excellent bioavailability.[1][13] It can be absorbed at various pH levels and does not need to be taken with food.[3][4]
Table 2: Solubility Data
| Solvent | Temperature | Solubility | Source(s) |
| Water | 25°C | 79 g/L (7.9 g/100 mL) | [1][3] |
| Water | 25°C | 9 g/100 mL | [6] |
| Water | Hot / Boiling | Freely soluble | [1][4][6] |
| Ethanol | - | Insoluble / Practically Insoluble | [1][3][5] |
| Methanol | - | Very soluble | [3] |
The solubility of this compound pentahydrate in aqueous solutions is influenced by temperature and the concentration of lactate ions.[14] As temperature increases, its solubility also increases.[15][16]
Experimental Protocol: Determination of Aqueous Solubility (Static Equilibrium Method)
This protocol outlines a standard method for determining the solubility of this compound pentahydrate in water at a controlled temperature.
-
Preparation of Saturated Solution: Add an excess amount of this compound pentahydrate powder to a known volume of deionized water in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor).
-
Equilibration: Stir the suspension at a constant, controlled temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. This is the point at which the concentration of the dissolved solute remains constant.
-
Sample Withdrawal and Filtration: Stop the stirring and allow the undissolved solid to settle. Withdraw a sample of the supernatant using a pre-heated or temperature-equilibrated syringe. Immediately filter the sample through a fine-pore filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Concentration Analysis: Accurately weigh the filtered sample. Dry the sample to a constant weight at a specified temperature (e.g., 120°C) to remove the solvent and the waters of hydration. The mass of the remaining anhydrous this compound is used to calculate the concentration.
-
Calculation: The solubility is expressed as grams of solute per 100 mL or 1 L of solvent.
-
Validation: Repeat the measurement at different time points to confirm that equilibrium has been achieved.
Thermal Properties and Stability
The thermal stability of this compound pentahydrate is critical for manufacturing processes like drying and for determining the shelf-life of formulations. The compound undergoes a multi-step decomposition process upon heating.
Table 3: Thermal Decomposition Characteristics
| Temperature Range | Event | Weight Loss | Source(s) |
| 35°C - 135°C | Dehydration (loss of 5 H₂O) | ~28-30% | [3][10][17] |
| 120°C | Becomes anhydrous | - | [3][5][18] |
| 271°C - 369°C | Second degradation step | ~12.0% | [17] |
| 384°C - 530°C | Third degradation step | ~26.0% | [17] |
| 678°C - 798°C | Decomposition of CaCO₃ to CaO | ~14.0% | [17] |
| > 200°C | General Decomposition Temperature | - | [11] |
| ~240°C | Melting Point (with decomposition) | - | [3][12][19] |
Dehydration of the pentahydrate form is reported to be rapid at temperatures of 55°C and above and may be accompanied by a loss of crystallinity.[2][6] This loss of hydration can negatively impact the crushing strength of tablets formulated with this excipient.[2][6]
Experimental Protocol: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is used to measure changes in the mass of a sample as a function of temperature or time. This protocol details the characterization of this compound pentahydrate's thermal decomposition.
-
Instrument Setup: Calibrate a thermogravimetric analyzer (e.g., SDT Q600) for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place a small, accurately weighed amount (e.g., 5-10 mg) of this compound pentahydrate into an inert sample pan (e.g., alumina).
-
Analysis Conditions: Place the sample pan in the TGA furnace. Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 1000°C) under a controlled inert atmosphere (e.g., nitrogen gas) at a constant flow rate (e.g., 30 mL/min).[17] A constant heating rate (e.g., 10°C/min) is applied.[17]
-
Data Acquisition: Record the sample mass as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative, the DTG curve (rate of mass change vs. temperature).
-
Data Interpretation: Analyze the TGA curve to identify distinct steps of mass loss, corresponding to dehydration and decomposition events. The temperature ranges and percentage of mass loss for each step are determined from the curve. The DTG curve helps to pinpoint the temperatures of maximum decomposition rates.
Caption: Thermal decomposition pathway of this compound pentahydrate.
Crystallography and Molecular Structure
This compound pentahydrate exists as plate-like crystals with a smooth surface.[19] Its crystalline nature can be confirmed using techniques like Powder X-ray Diffraction (PXRD), which can also differentiate between its enantiomeric forms (L-lactate vs. DL-lactate).[][20] The hydration state significantly affects its crystalline character.[3]
Experimental Protocol: Powder X-ray Diffraction (PXRD)
PXRD is a non-destructive analytical technique used to identify the crystalline phases of a solid material and obtain information about its crystal structure.
-
Sample Preparation: Finely grind a small amount of the this compound pentahydrate sample into a homogeneous powder using a mortar and pestle to ensure random orientation of the crystallites.
-
Sample Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's top edge.
-
Instrument Setup: Place the sample holder into a powder X-ray diffractometer. Set the instrument parameters, including the X-ray source (e.g., Cu Kα radiation), voltage, and current.
-
Data Collection: Scan the sample over a specified range of 2θ angles (e.g., 5° to 50°), measuring the intensity of the diffracted X-rays at each angle. The step size and scan speed are chosen to achieve adequate resolution and signal-to-noise ratio.
-
Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions (2θ values) and intensities of the diffraction peaks are characteristic of the material's crystal structure. This pattern can be compared to reference patterns from crystallographic databases (e.g., the International Centre for Diffraction Data) to confirm the identity and phase purity of the this compound pentahydrate.
References
- 1. This compound PENTAHYDRATE - Ataman Kimya [atamanchemicals.com]
- 2. This compound - CD Formulation [formulationbio.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound Pentahydrate [honghuibio.com]
- 5. This compound USP PENTAHYDRATE - PCCA [pccarx.com]
- 6. This compound | 814-80-2 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. This compound Pentahydrate | C6H20CaO11 | CID 165341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fao.org [fao.org]
- 11. pccarx.com [pccarx.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. This compound PENTAHYDRATE - Ataman Kimya [atamanchemicals.com]
- 14. Factors affecting solubility of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 19. rjpbcs.com [rjpbcs.com]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Chirality and Isomeric Forms of Calcium Lactate in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lactic acid, and by extension its calcium salt, is a chiral molecule existing as two stereoisomers: L-lactate and D-lactate.[1][2][3] In biological systems, this stereoisomerism is not trivial; it dictates the metabolic fate, bioavailability, and potential toxicity of the compound. Mammalian physiology is selectively adapted for the metabolism of L-lactate, the endogenously produced isomer.[1][4] Conversely, D-lactate is primarily a product of bacterial fermentation and is metabolized slowly by mammals, posing a risk of accumulation and acidosis, particularly in vulnerable populations.[1][5][6][7][8] This guide provides a detailed examination of the isomeric forms of calcium lactate (B86563), presenting quantitative data, experimental protocols for their analysis, and visual diagrams of key metabolic and experimental pathways to inform research and development in the pharmaceutical and nutritional sciences.
Introduction to Chirality in Calcium Lactate
Chirality is a fundamental property of many biological molecules, and lactate is a prime example.[9][10] The lactate anion possesses a single stereocenter, giving rise to two non-superimposable mirror images, or enantiomers:
-
L-(+)-Lactate: The isomer predominantly synthesized and utilized by mammalian cells.[11][12]
-
D-(−)-Lactate: An isomer primarily produced by certain species of bacteria.[1][12]
-
DL-Lactate: A racemic mixture containing equal amounts of both L- and D-isomers.[2]
The biological recognition and processing of these isomers are highly specific, a critical consideration for any therapeutic or nutritional application.[9]
Quantitative Data: A Comparative Analysis
The selection of a specific this compound isomer has significant quantitative implications for its behavior in biological systems. The following tables summarize key comparative data.
Table 1: Comparative Bioavailability and Metabolism of Lactate Isomers
| Parameter | L-Calcium Lactate | D-Calcium Lactate | DL-Calcium Lactate |
| Calcium Bioavailability | Absolute bioavailability of 8.9% in mice.[13] Generally considered well-absorbed.[2][14] | A study in rats found no statistically significant difference in calcium bioavailability between L-, DL-lactate and calcium carbonate.[15] | No statistically significant difference in calcium bioavailability compared to the L-isomer in rats.[15] |
| Primary Metabolic Enzyme | L-Lactate Dehydrogenase (L-LDH) (High activity in mammals)[1] | D-2-hydroxyacid dehydrogenase (Low activity in mammals)[1][16] | Both L-LDH and D-2-hydroxyacid dehydrogenase[1] |
| Metabolic Rate | High; efficiently converted to pyruvate (B1213749).[4] | Slow; prone to accumulation.[1][4] | Mixed; L-isomer is rapidly metabolized while the D-isomer is cleared slowly. |
| Normal Plasma Levels (Human) | ~1.0 mmol/L[1] | 5-20 µmol/L[1] | Not applicable |
| Primary Endogenous Source | Product of anaerobic glycolysis in mammalian cells.[11][16] | Minor byproduct of the methylglyoxal (B44143) pathway in mammalian cells; primarily from gut bacteria.[1][11][16] | Exogenous |
Table 2: Physiological and Toxicological Effects
| Effect | L-Calcium Lactate | D-Calcium Lactate | DL-Calcium Lactate |
| Acid-Base Balance | Can be used to mitigate metabolic acidosis as it is metabolized to bicarbonate.[1] | High concentrations (>3.0 mmol/L) can lead to D-lactic acidosis, a form of high anion gap metabolic acidosis.[1][6][8] | Risk of D-lactic acidosis due to the D-isomer content, especially with high doses or in susceptible individuals.[1] |
| Neurological Effects | Generally none at physiological levels. | Accumulation is associated with encephalopathy, characterized by confusion, slurred speech, and ataxia.[5][6][7] | Potential for neurological symptoms if D-lactate accumulates.[7] |
| Primary Clinical Application | Calcium supplementation[14][17], component of intravenous fluids (e.g., Lactated Ringer's).[18] | Used in research; not for therapeutic use due to toxicity concerns. | Used in some intravenous fluids[1] and food applications. |
| Populations at Risk | Generally considered safe. | Individuals with short bowel syndrome[5][6][7][8], impaired renal function, or gut dysbiosis.[6] | Same as D-Calcium Lactate. |
Key Experimental Protocols
The accurate separation and quantification of lactate enantiomers are crucial for research and quality control.
Protocol: Chiral Separation and Quantification by HPLC-MS/MS
This method allows for the sensitive and simultaneous determination of L- and D-lactic acid in biological samples like urine or plasma.[19]
-
Objective: To separate and quantify L- and D-lactate enantiomers.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Chiral Stationary Phase: A macrocyclic glycopeptide chiral column, such as one based on teicoplanin (e.g., Astec CHIROBIOTIC® R or TAG).[19][20] These columns can operate in reversed-phase, normal-phase, or polar ionic modes.
-
Sample Preparation:
-
Deproteinize plasma/serum samples or dilute urine samples.
-
Perform solid-phase extraction (SPE) for purification and concentration of the organic acids if necessary.
-
Reconstitute the final extract in the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: Astec CHIROBIOTIC® R or similar.[19]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and aqueous buffer (e.g., ammonium (B1175870) acetate).[21] The exact ratio and buffer concentration must be optimized for the specific column and system.
-
Column Temperature: Controlled, often at room temperature (e.g., 25°C).[20]
-
-
Detection:
-
Tandem mass spectrometry (MS/MS) operating in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) for specific transitions of the lactate parent ion to its fragment ions for high selectivity and sensitivity.
-
-
Quantification:
-
Generate standard curves using certified reference materials for both L- and D-lactic acid.
-
Calculate concentrations in unknown samples by interpolating their peak areas against the standard curve. This method can achieve quantification ranges of approximately 2–400 µmol/L for L-lactic acid and 0.5–100 µmol/L for D-lactic acid.[19]
-
Visualizations: Pathways and Workflows
Metabolic Pathways of Lactate Isomers
The stereospecificity of mammalian enzymes dictates the distinct metabolic fates of L- and D-lactate. L-lactate is readily converted to pyruvate by L-lactate dehydrogenase (L-LDH), entering central energy pathways. In contrast, D-lactate is poorly metabolized by the mitochondrial enzyme D-2-hydroxyacid dehydrogenase.
Caption: Differential metabolic pathways for L- and D-lactate in mammals.
Experimental Workflow for In Vivo Comparative Bioavailability Study
This diagram outlines a logical workflow for conducting an in vivo study to compare the pharmacokinetic and physiological effects of different this compound isomers.
Caption: Logical workflow for an in vivo comparative study of this compound isomers.
Implications for Research and Drug Development
The distinct biological profiles of L- and D-calcium lactate carry significant implications:
-
Safety and Toxicology: For any application involving oral or parenteral administration, the use of the D-isomer or the racemic mixture must be carefully evaluated. The risk of D-lactic acidosis is a major safety concern, especially for products intended for infants, patients with short bowel syndrome, or those with renal impairment.[5][6][7]
-
Pharmaceutical Formulation: When this compound is used as an excipient or an active pharmaceutical ingredient (API) to treat calcium deficiency, the L-isomer is the unequivocally preferred choice to ensure predictable metabolism and avoid the potential for toxic accumulation of the D-isomer.
-
Nutritional Products: In food fortification and dietary supplements, L-calcium lactate provides a bioavailable source of calcium without the metabolic risks associated with the D-form.[14]
-
Regulatory Considerations: Manufacturing processes should be validated to ensure the chiral purity of the L-lactate product. Analytical methods for detecting and quantifying the D-lactate contaminant are essential for quality control.
Conclusion
The chirality of this compound is a critical factor governing its interaction with biological systems. The well-established metabolic pathways heavily favor the L-isomer, making L-calcium lactate a safe and efficient source of calcium. Conversely, the slow and limited metabolism of D-calcium lactate renders it a potential metabolic liability. Drug development professionals and researchers must therefore prioritize the use of chirally pure L-calcium lactate to maximize therapeutic benefit and ensure patient safety. Future research could further explore the subtle signaling roles of lactate isomers and the full impact of D-lactate on the gut microbiome and host metabolism.
References
- 1. L-lactate and D-lactate - clinical significance of the difference [acutecaretesting.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Lactic acid - Wikipedia [en.wikipedia.org]
- 4. Understanding L-Lactic Acid VS D-Lactic Acid: A Comprehensive Guide [xhlactics.com]
- 5. D-Lactic Acidosis: An Underrecognized Complication of Short Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-Lactate: Implications for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. litfl.com [litfl.com]
- 9. biyokimya101.com [biyokimya101.com]
- 10. 3.6.2 Chirality in Chemical, Environmental and Biological Systems – Biology and Chemistry for Human Biosciences [rmit.pressbooks.pub]
- 11. L- and D-Lactate: unveiling their hidden functions in disease and health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Stereospecific lactylation in bacteriology: L/D-lactate partitioning shapes host metabolic-disease axis [frontiersin.org]
- 13. Effect of anions or foods on absolute bioavailability of calcium from calcium salts in mice by pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 15. Bioavailability of calcium from calcium carbonate, DL-calcium lactate, L-calcium lactate and powdered oyster shell calcium in vitamin D-deficient or -replete rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Vitamin D and Calcium and Bioavailability of Calcium in Various Calcium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oley.org [oley.org]
- 19. labcluster.com [labcluster.com]
- 20. US20080311615A1 - Method for chiral separation of lactic acid enantiomers - Google Patents [patents.google.com]
- 21. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Thermal Degradation Kinetics of Calcium Lactate Pentahydrate
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the thermal degradation kinetics of calcium lactate (B86563) pentahydrate (CLP). It details the multi-step decomposition process, outlines the experimental protocols for its characterization, and presents the kinetic parameters determined through various analytical models. This information is critical for understanding the thermal stability of CLP, a common excipient in pharmaceutical formulations, ensuring its proper handling and application in drug development and manufacturing.
Thermal Degradation Pathway
The thermal decomposition of calcium lactate pentahydrate is a complex, multi-step process that occurs under inert conditions. The process can be broadly categorized into three main phases: dehydration, decomposition of the anhydrous salt, and final decarbonation.
-
Dehydration: The initial stage involves the loss of water of hydration. CLP loses its five water molecules to form anhydrous this compound (CLA). This process typically begins at temperatures around 70°C and is complete by approximately 186°C.[1]
-
Anhydrous Salt Decomposition: Following dehydration, the anhydrous this compound undergoes further decomposition in two subsequent steps, leading to the formation of calcium carbonate (CaCO₃). These stages occur at temperatures ranging from 271°C to 530°C.[1]
-
Decarbonation: The final stage of degradation is the decomposition of the intermediate calcium carbonate into calcium oxide (CaO) and carbon dioxide (CO₂).[1] This occurs at higher temperatures, generally between 678°C and 798°C.[1]
The primary gaseous products evolved during the entire degradation process are water (H₂O) and carbon dioxide (CO₂).[2][3]
Experimental Protocols
The study of CLP's thermal degradation kinetics predominantly employs non-isothermal thermogravimetric analysis (TGA), often coupled with evolved gas analysis techniques like Fourier-transform infrared spectroscopy (FTIR) and mass spectrometry (MS).
Typical Thermogravimetric Analysis (TGA) Protocol:
-
Instrumentation: A thermogravimetric analyzer, such as an SDT Q600 (TA Instruments) or a NETZSCH STA 449F3A, is commonly used.[1][4]
-
Sample Preparation: A small quantity of crystalline this compound pentahydrate is used. The sample's crystalline phase is typically confirmed beforehand using techniques like X-ray powder diffraction (XRD) and FTIR.[1][2]
-
Heating Program: The sample is heated from ambient temperature (e.g., 25°C) up to 1000°C.[1][2] To perform robust kinetic analysis, as recommended by the International Confederation for Thermal Analysis and Calorimetry (ICTAC), multiple experiments are run at different linear heating rates (β), such as 10, 20, 30, and 40°C/min.[1][4]
-
Atmosphere: The analysis is conducted under a controlled inert atmosphere, typically flowing nitrogen (N₂), at a constant rate (e.g., 30 mL/min) to prevent oxidative side reactions.[1]
-
Data Collection: The instrument records the sample's mass as a function of temperature, generating thermogravimetric (TG) and derivative thermogravimetric (DTG) curves.[1]
Quantitative Data: Thermal Decomposition Events
The quantitative data from TGA experiments, showing the distinct stages of mass loss, are summarized below.
| Degradation Stage | Description | Temperature Range (°C) | Observed Mass Loss (%) | Final Product |
| Stage 1 | Dehydration (Loss of H₂O) | 70 - 186 | ~28.0% | Anhydrous this compound |
| Stage 2 | Anhydrous Decomposition I | 271 - 369 | ~12.0% | Intermediate |
| Stage 3 | Anhydrous Decomposition II | 384 - 530 | ~26.0% | Calcium Carbonate (CaCO₃) |
| Stage 4 | Decarbonation (Loss of CO₂) | 678 - 798 | ~14.0% | Calcium Oxide (CaO) |
Table 1: Characteristic temperatures and mass losses during the thermal degradation of CLP at a heating rate of 10°C/min in a nitrogen atmosphere. Data sourced from[1].
Kinetic Analysis and Parameters
Kinetic analysis of the TGA data is performed to determine the kinetic triplet: activation energy (Eₐ), the pre-exponential factor (A), and the reaction model, f(α). This is achieved using model-free (isoconversional) methods and model-fitting methods.
Isoconversional (Model-Free) Methods: These methods, including the Flynn–Wall–Ozawa (FWO), Kissinger–Akahira–Sunose (KAS), and Starink models, are highly recommended as they calculate the activation energy as a function of the conversion degree without assuming a specific reaction model.[1][2][3]
Model-Fitting Methods: Methods like Coats-Redfern and the Kissinger method are also employed.[2][4] The Coats-Redfern method can be used to determine the reaction order, which for the initial dehydration stage of CLP has been identified as 1.5.[1][2]
The kinetic parameters for the different degradation stages are presented in the tables below.
Table 2: Activation Energy for the Dehydration Stage of CLP using Isoconversional Methods
| Kinetic Model | Average Activation Energy (Eₐ) (kJ/mol) |
| Flynn–Wall–Ozawa (FWO) | 34.7 |
| Kissinger–Akahira–Sunose (KAS) | 33.0 |
| Starink | 33.3 |
Data sourced from[2].
Table 3: Activation Energy for Anhydrous Decomposition Stages using the Kissinger Method
| Decomposition Peak | Average Activation Energy (Eₐ) (kJ/mol) |
| First Peak | 96.97 |
| Second Peak | 213.47 |
Data sourced from[4].
The positive enthalpy values derived from thermodynamic analysis confirm that the dehydration process is endothermic.[1]
Visualized Workflow for Kinetic Analysis
The logical flow from sample preparation to the determination of kinetic parameters is a critical aspect of the research process. The following diagram illustrates this comprehensive workflow.
References
An In-depth Technical Guide to the Molecular Structure and Formula of Calcium Lactate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and relevant physicochemical properties of calcium lactate (B86563). It includes detailed experimental protocols for its synthesis and analysis, and explores its role in cellular signaling pathways, offering valuable insights for researchers, scientists, and professionals in drug development.
Molecular Structure and Formula
Calcium lactate is an organic salt consisting of a calcium cation (Ca²⁺) bonded with two lactate anions (CH₃CH(OH)COO⁻).[1] Its chemical formula is C₆H₁₀CaO₆.[2][3][4] The lactate anion possesses a chiral center, leading to the existence of two stereoisomers: L-(+)-lactate and D-(-)-lactate.[5][6] Consequently, this compound can exist as the pure L- or D-isomer, or as a racemic mixture (DL-lactate).[5] The L-isomer is the form predominantly synthesized and metabolized by living organisms.[5][6]
This compound is commonly available in various hydrated forms, with the pentahydrate (C₆H₁₀CaO₆·5H₂O) being the most prevalent.[6][7] Anhydrous, monohydrate, and trihydrate forms are also known.[2][6] The degree of hydration can influence the compound's physical properties, such as solubility and stability.[8]
Molecular Visualization:
The following diagram illustrates the two-dimensional chemical structure of this compound.
References
- 1. atamankimya.com [atamankimya.com]
- 2. Page loading... [guidechem.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C6H10CaO6 | CID 13144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. E327 (this compound) - Ataman Kimya [atamanchemicals.com]
- 7. ikigaicorporation.com [ikigaicorporation.com]
- 8. This compound | 814-80-2 [chemicalbook.com]
Solubility of calcium lactate in aqueous solutions at different temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of calcium lactate (B86563) in aqueous solutions at various temperatures. Calcium lactate, a widely used excipient in the pharmaceutical industry and a common food additive, exhibits temperature-dependent solubility that is critical for formulation development, drug delivery systems, and manufacturing processes. Understanding its solubility profile is essential for preventing precipitation, ensuring product stability, and controlling bioavailability.
Physicochemical Properties of this compound
This compound exists in several hydration states, including anhydrous, monohydrate, trihydrate, and pentahydrate forms.[1][2] The pentahydrate is the most common form.[3] Dehydration of the pentahydrate form can occur at temperatures above 55°C.[1][2] It is also important to note that this compound has different isomers, primarily the L(+) and the racemic DL(±) forms. The L(+) isomer generally exhibits higher solubility than the DL(±) form.[4][5] The difference in solubility between these isomers can be a critical factor in crystallization issues, for instance, in the food industry with cheese production.[6]
Quantitative Solubility Data
The solubility of this compound in water increases with temperature. Below is a compilation of solubility data from various sources, standardized to grams of this compound per 100 g of water for ease of comparison. It is important to consider the specific hydrate (B1144303) form and isomer when utilizing this data.
| Temperature (°C) | Solubility ( g/100 g H₂O) | Form/Isomer | Reference |
| 0 | ~2 | Anhydrous | [6][7][8] |
| 4 | - | L(+)-CaL₂ | [9][10] |
| 5 | - | L(+) and DL(±) | [4] |
| 10 | 4.18 | L(+)-CaL₂ | [10] |
| 10 | 4.8 ( g/100 mL) | L-lactate, anhydrous | [11] |
| 15 | 5.4 | - | [5] |
| 20 | 3.4 | - | [1] |
| 20 | 5.8 ( g/100 mL) | L-lactate, anhydrous | [11] |
| 24 | - | L(+)-CaL₂ | [9][10] |
| 25 | 9 | Trihydrate and Pentahydrate (in 100 ml) | [1] |
| 25 | 6.7 ( g/100 mL) | L-lactate, anhydrous | [11] |
| 30 | 7.9 | - | [5] |
| 30 | 8.5 ( g/100 mL) | L-lactate, anhydrous | [11] |
| 50 | - | L(+) and DL(±) | [4] |
| 60 | ~50 | Anhydrous | [6][7][8] |
| 80 | 45.88 (% w/w) | L(+) | [4] |
| 80 | 36.48 (% w/w) | DL(±) | [4] |
Note: Solubility values can vary based on the experimental method, pH, and the presence of other solutes.[6] The data presented should be used as a reference and may need to be confirmed under specific experimental conditions.
Experimental Protocols for Solubility Determination
A precise and reproducible methodology is crucial for determining the solubility of this compound. The following is a generalized experimental protocol synthesized from established methods for determining the equilibrium solubility of a compound in an aqueous solution.
Materials and Equipment
-
This compound (specify hydrate form and isomer)
-
Deionized or Distilled Water
-
Constant Temperature Bath or Shaking Incubator
-
Analytical Balance
-
Filtration System (e.g., syringe filters with appropriate pore size)
-
Analytical Instrumentation for Quantification (e.g., HPLC, Atomic Absorption Spectroscopy, EDTA Titration)
-
pH Meter
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates a typical workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining this compound solubility.
Detailed Methodological Steps
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a sealed container. Using an excess of the solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Equilibration: The container is placed in a constant temperature bath or a shaking incubator set to the desired temperature. The solution is agitated for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.
-
Sample Collection and Preparation: After equilibration, the agitation is stopped, and the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn using a pipette. It is critical to avoid disturbing the undissolved solid. The withdrawn sample is immediately filtered through a membrane filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method. Common methods include:
-
Atomic Absorption Spectroscopy (AAS): To determine the concentration of calcium ions.[6]
-
Complexometric Titration with EDTA: A classic method for determining the concentration of calcium ions.[6]
-
High-Performance Liquid Chromatography (HPLC): To quantify the lactate anion.
-
Conductivity Measurement: Can be used to determine solubility by creating a calibration curve of conductivity versus concentration.[4]
-
-
Data Analysis: The determined concentration is then converted to the desired solubility units, such as g/100 g of water or mol/L. This process is repeated for each desired temperature to generate a solubility curve.
Factors Influencing Solubility
Several factors beyond temperature can influence the solubility of this compound in aqueous solutions:
-
pH: The pH of the solution can affect the solubility of this compound.[6]
-
Presence of Other Ions: The presence of additional calcium or lactate ions can impact solubility.[9][10] For example, the addition of sodium lactate has been shown to have little influence on the solubility of calcium D-lactobionate.[7][12]
-
Solvent Composition: The addition of co-solvents, such as ethanol, can significantly decrease the solubility of this compound.[4]
Conclusion
The solubility of this compound is a critical parameter for its application in the pharmaceutical and food industries. This guide has provided a detailed overview of its temperature-dependent solubility, presenting quantitative data in a structured format and outlining a robust experimental protocol for its determination. For professionals in research and development, a thorough understanding of these principles is essential for formulating stable and effective products.
References
- 1. This compound | 814-80-2 [chemicalbook.com]
- 2. This compound - CD Formulation [formulationbio.com]
- 3. This compound | C6H10CaO6 | CID 13144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. kiche.or.kr [kiche.or.kr]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Factors affecting solubility of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Aqueous solubility of calcium L-lactate, calcium D-gluconate, and calcium D-lactobionate: importance of complex formation for solubility increase by hydroxycarboxylate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydration and Hydration Behavior of Calcium Lactate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium lactate (B86563), a widely utilized excipient and active pharmaceutical ingredient (API), exists in various hydration states, with the pentahydrate and anhydrous forms being the most common. The interconversion between these forms, driven by changes in temperature and relative humidity, significantly impacts the physicochemical properties of calcium lactate, including its stability, solubility, and mechanical properties. This technical guide provides an in-depth analysis of the dehydration and hydration behavior of this compound, summarizing key quantitative data, detailing experimental protocols for characterization, and visualizing the transformation pathways. A thorough understanding of these behaviors is critical for formulation development, process optimization, and ensuring the quality and stability of pharmaceutical products containing this compound.
Introduction
This compound is the calcium salt of lactic acid and is available in several hydrate (B1144303) forms, most notably as a pentahydrate (C₆H₁₀CaO₆·5H₂O).[1][2] It is widely used in the pharmaceutical industry as a calcium supplement and as a tablet excipient due to its high bioavailability and good compactability.[3][4] The hydration state of this compound is a critical quality attribute, as changes in water content can lead to alterations in crystal structure, particle morphology, and bulk powder properties.[4][5]
The transition between the crystalline pentahydrate (CLP) and the amorphous anhydrous (CLA) form is a reversible process influenced by environmental conditions.[5][6] Dehydration of the pentahydrate can be induced by heating, leading to a loss of crystallinity and changes in tablet hardness.[3][6] Conversely, the amorphous anhydrous form is hygroscopic and will readily take up water from the atmosphere to revert to the hydrated crystalline state.[6][7] This guide will explore the thermodynamics and kinetics of these transformations, providing a comprehensive overview for scientists and professionals in the pharmaceutical field.
Physicochemical Properties and Hydrate Forms
This compound can exist in multiple hydration states, including a pentahydrate, trihydrate, monohydrate, and an anhydrous form.[3] A transient dihydrate has also been identified under specific temperature and humidity conditions.[8] The pentahydrate is the most common and stable form under ambient conditions.[1] Upon dehydration, it typically forms an amorphous anhydrous solid.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the dehydration and hydration of this compound, compiled from various studies.
Table 1: Thermal Properties of this compound Hydrates
| Property | Value | Conditions |
| Dehydration Onset of Pentahydrate | 35 - 135 °C | Dry atmosphere[5] |
| Dehydration Endotherm Peak (DSC) | ~95 °C | Heating rate dependent[9] |
| Heat of Dehydration | 250 ± 20 kJ/mol | |
| Melting Point (Anhydrous) | ~240 °C | Followed by decomposition[9][10] |
| Glass Transition of Amorphous Anhydrate | 175 ± 1 °C | |
| Recrystallization of Amorphous Anhydrate | 221 ± 3 °C |
Table 2: Water Content of this compound Hydrates
| Hydrate Form | Theoretical Water Content (%) | Experimental Loss on Drying (%) |
| Pentahydrate | 29.2% | 22.0% - 27.0%[11] |
| Trihydrate | 20.9% | 15.0% - 20.0%[11] |
| Monohydrate | 8.4% | 5.0% - 8.0%[11] |
| Anhydrous | 0% | ≤ 3.0%[11] |
Table 3: Solubility of this compound Forms in Water
| Form | Temperature (°C) | Solubility ( g/100 mL) |
| L-Lactate, Anhydrous | 10 | 4.8[5] |
| L-Lactate, Anhydrous | 20 | 5.8[5] |
| L-Lactate, Anhydrous | 25 | 6.7[5] |
| L-Lactate, Anhydrous | 30 | 8.5[5] |
| Pentahydrate | 25 | 7.9[5] |
| Trihydrate/Pentahydrate | 25 | 9.0[3] |
Dehydration and Hydration Pathways
The transformation between this compound pentahydrate and its anhydrous form is a dynamic process governed by temperature and relative humidity (RH). The following diagram illustrates the key pathways.
Caption: Dehydration and hydration pathways of this compound.
The dehydration of crystalline CLP to amorphous CLA generally follows zero-order kinetics.[6][7] The reverse process, the hydration of amorphous CLA, is more complex and has been described by a three-dimensional diffusion model.[6][7] Under specific conditions of elevated temperature and controlled humidity (e.g., 60°C and 60-80% RH), the formation of a transient crystalline dihydrate has been observed.[8]
Experimental Protocols
The characterization of the dehydration and hydration behavior of this compound relies on several key analytical techniques. The following sections provide generalized experimental protocols.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
These techniques are used to determine the thermal stability, water content, and thermodynamic properties of the transitions.
-
Instrumentation: A simultaneous TGA-DSC instrument is recommended.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an aluminum pan.
-
TGA/DSC Experimental Parameters:
-
Temperature Range: 25 °C to 300 °C.
-
Heating Rate: A typical heating rate is 10 °C/min. Slower or faster rates can be used to investigate kinetic effects.
-
Atmosphere: Dry nitrogen purge gas at a flow rate of 20-50 mL/min to ensure an inert environment.
-
-
Data Analysis:
-
From the TGA curve, determine the mass loss associated with dehydration to calculate the initial water content.
-
From the DSC curve, identify the endothermic peaks corresponding to dehydration and the melting of the anhydrous form. Determine the onset and peak temperatures for these transitions.
-
Calculate the enthalpy of dehydration by integrating the area under the corresponding DSC peak.
-
Powder X-Ray Diffraction (PXRD)
PXRD is used to identify the crystalline or amorphous nature of the sample and to differentiate between different crystalline forms.
-
Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation).
-
Sample Preparation: Gently powder the sample to ensure a random orientation of the crystallites. Mount the powder on a sample holder.
-
PXRD Experimental Parameters:
-
Voltage and Current: Typically 40 kV and 40 mA.
-
Scan Range (2θ): 5° to 40°.
-
Step Size: 0.02°.
-
Scan Speed: 1-2°/min.
-
-
Data Analysis:
-
Compare the resulting diffractogram with reference patterns for this compound pentahydrate to confirm its crystalline identity.
-
The absence of sharp diffraction peaks and the presence of a broad halo indicate an amorphous material.
-
Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the amount and rate of water vapor sorption by a sample at controlled relative humidity and temperature.
-
Instrumentation: A DVS analyzer.
-
Sample Preparation: Place a known mass of the sample (typically 10-20 mg) in the DVS sample pan.
-
DVS Experimental Parameters:
-
Temperature: Isothermal, typically 25 °C or other relevant temperatures.
-
Relative Humidity (RH) Program:
-
Start with a drying step at 0% RH until a stable mass is achieved.
-
Increase the RH in steps (e.g., 10% increments) from 0% to 90%.
-
Decrease the RH in similar steps back to 0% to obtain both sorption and desorption isotherms.
-
-
Equilibrium Criterion: The instrument proceeds to the next RH step when the rate of mass change ( dm/dt ) is below a set value (e.g., 0.002%/min) for a specified period.
-
-
Data Analysis:
-
Plot the change in mass versus RH to generate the sorption-desorption isotherm.
-
The shape of the isotherm and any hysteresis provide information on the mechanism of water uptake (adsorption, absorption, hydrate formation).
-
Sharp mass increases at specific RH values are indicative of the formation of a stoichiometric hydrate.
-
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for characterizing the hydration state of a this compound sample.
Caption: Experimental workflow for this compound characterization.
Implications for Drug Development
The dehydration and hydration behavior of this compound has significant implications for pharmaceutical development:
-
Formulation Stability: Changes in the hydration state during storage can affect the physical and chemical stability of the drug product. For example, the conversion of the pentahydrate to the anhydrous form can lead to a reduction in tablet hardness.[6]
-
Manufacturing Processes: Processes such as wet granulation, drying, and milling can influence the hydration state of this compound. Understanding these effects is crucial for process control and ensuring product consistency.
-
Dissolution and Bioavailability: While different hydrate forms can have different solubilities, the rapid conversion between forms in aqueous media means that the ultimate impact on bioavailability may be complex.
-
Excipient Compatibility: The water released during dehydration could potentially interact with other excipients or the API, leading to degradation.
Conclusion
The dehydration and hydration of this compound are complex but well-characterized phenomena that are critical to the performance of pharmaceutical products containing this excipient. The transition between the stable crystalline pentahydrate and the amorphous anhydrous form is reversible and highly dependent on environmental temperature and humidity. A thorough understanding and characterization of these behaviors using techniques such as TGA, DSC, PXRD, and DVS are essential for the development of robust and stable pharmaceutical formulations. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound.
References
- 1. This compound | C6H10CaO6 | CID 13144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Pentahydrate | C6H20CaO11 | CID 165341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 814-80-2 [chemicalbook.com]
- 4. atamankimya.com [atamankimya.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Characterization of dehydration and hydration behavior of this compound pentahydrate and its anhydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. filinchuk.com [filinchuk.com]
- 9. rjpbcs.com [rjpbcs.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound [drugfuture.com]
An In-depth Technical Guide to the Industrial Preparation of Calcium Lactate via Fermentation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the industrial production of calcium lactate (B86563) through fermentation. It covers the critical stages of the process, from microbial strain selection and upstream processing to fermentation and downstream purification. Detailed experimental protocols, quantitative data, and process visualizations are included to support research, development, and scaling of calcium lactate production.
Introduction
This compound, the calcium salt of lactic acid, is a widely used compound in the pharmaceutical, food, and beverage industries.[1] It serves as a calcium supplement, a firming agent, and a pH regulator.[1][2] While chemical synthesis is possible, industrial production predominantly relies on microbial fermentation.[3][4] This biotechnological approach offers the advantage of utilizing renewable resources and producing specific stereoisomers (L(+) or D(-)) of lactic acid, which is crucial for applications like biodegradable polymers (polylactic acid) and pharmaceuticals.[1][5]
The core of the process involves the fermentation of a carbohydrate source by lactic acid bacteria (LAB) or fungi.[5] During fermentation, the produced lactic acid is neutralized in situ with a calcium source, typically calcium carbonate (CaCO₃) or calcium hydroxide (B78521) (Ca(OH)₂), to form this compound.[6][7] This neutralization is critical as it prevents the pH of the fermentation broth from dropping to levels that would inhibit microbial growth and productivity.[8] The resulting this compound can then be recovered and purified.[8][9]
Upstream Processing
The choice of microorganism is a critical factor that determines the yield, productivity, and stereoisomer of the final product. The most common industrial producers are from the genera Lactobacillus and Rhizopus.
-
Lactic Acid Bacteria (LAB): Species like Lactobacillus rhamnosus, Lactobacillus casei, and Lactobacillus delbrueckii are widely used.[10][11][12] They are typically homofermentative, converting glucose primarily to lactic acid.[13] LAB are robust and can achieve high product concentrations.
-
Fungi: Rhizopus oryzae is a notable fungal producer, capable of generating high titers of optically pure L(+)-lactic acid from various carbon sources, including glucose and agricultural residues.[5][14][15][16] Fungal fermentation can simplify downstream processing due to the use of chemically defined media.[5]
-
Thermotolerant Bacteria: Strains like Bacillus coagulans are advantageous as they can be operated at higher temperatures, reducing cooling costs and minimizing contamination risks.[17]
A variety of carbohydrate-rich substrates can be used for fermentation. The choice often depends on cost and regional availability.
-
Carbon Sources: Common substrates include glucose, sucrose, molasses, whey (containing lactose), and hydrolyzed starches from sources like corn, sweet potatoes, or cassava.[11][12][18]
-
Nitrogen Sources: Complex nitrogen sources are often required, especially for LAB. These include yeast extract, peptone, and beef extract.[8][10] Fungi like Rhizopus oryzae can often utilize simpler inorganic nitrogen sources like ammonium (B1175870) sulfate (B86663).[19]
-
Neutralizing Agent: Finely powdered calcium carbonate (CaCO₃) is the most common neutralizing agent.[14][19] It is added to the medium to maintain the pH within the optimal range for microbial growth (typically pH 5.0-7.0) and to directly form the desired this compound product.[7][10]
-
Supplements: Minerals and growth factors such as phosphates, magnesium sulfate, and manganese sulfate are often included to enhance microbial activity.[8][20]
Fermentation Process
The fundamental biochemical pathway for lactic acid production from glucose is glycolysis. In homofermentative LAB, one mole of glucose is converted into two moles of pyruvate, which is then reduced to two moles of lactate. This process generates a net of two moles of ATP.
Caption: Glycolytic pathway for homolactic fermentation.
This compound production is typically performed in batch or fed-batch mode in industrial bioreactors.
-
Temperature: Optimal temperature depends on the microorganism. Mesophilic LAB, such as Lactobacillus casei, prefer 37-42°C, while thermophilic species like L. delbrueckii grow well at 45-50°C.[10][11] Rhizopus oryzae fermentations are often run at 32-37°C.[14][19]
-
pH Control: This is arguably the most critical parameter. As lactic acid is produced, the pH drops. To counteract this, a slurry of calcium carbonate is added to the fermenter to maintain the pH between 5.0 and 7.0.[10][19] This reaction neutralizes the acid and forms soluble this compound.
-
Agitation: Adequate mixing is required to ensure uniform distribution of nutrients, cells, and the neutralizing agent, as well as to facilitate mass transfer. However, high shear stress can damage cells. For fungal fermentations, agitation also influences the morphology (pellets vs. dispersed mycelia), which can impact productivity.[21]
-
Fed-Batch Operation: To avoid substrate inhibition at high initial glucose concentrations and to achieve high product titers, a fed-batch strategy is often employed.[14] This involves intermittently or continuously feeding a concentrated glucose solution into the bioreactor.
References
- 1. wjpsronline.com [wjpsronline.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. CN104230700A - Production process for preparing this compound through one-step synthesis method - Google Patents [patents.google.com]
- 5. Lactic acid production – producing microorganisms and substrates sources-state of art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iarj.in [iarj.in]
- 7. researchgate.net [researchgate.net]
- 8. Biologically synthesized crude this compound as a substrate for propylene glycol production - RSC Advances (RSC Publishing) DOI:10.1039/C6RA20722G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. The Role of Lactic Acid Bacteria in Milk Fermentation [scirp.org]
- 14. Highly accumulative production of L(+)-lactate from glucose by crystallization fermentation with immobilized Rhizopus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Plant, Soil and Environment: Agricultural waste-based lactic acid production by the fungus Rhizopus oryzae: a tool for sustainable polylactic acid production for agricultural use – a review [pse.agriculturejournals.cz]
- 16. digibug.ugr.es [digibug.ugr.es]
- 17. Efficient this compound production by fermentation coupled with crystallization-based in situ product removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CN102206684A - Fermentation technology for producing this compound with sweet potatoes as raw material - Google Patents [patents.google.com]
- 19. Production of L-lactic acid by Rhizopus oryzae using semicontinuous fermentation in bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. rjpbcs.com [rjpbcs.com]
- 21. researchgate.net [researchgate.net]
Calcium lactate as a precursor for lactic acid purification
An In-depth Technical Guide to the Purification of Lactic Acid Utilizing Calcium Lactate (B86563) as a Precursor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies involved in the purification of lactic acid, with a specific focus on the use of calcium lactate as a key intermediate. This process is of significant interest in the pharmaceutical and biotechnology sectors, where high-purity lactic acid is a critical component in various applications, including as a precursor for biodegradable polymers like polylactic acid (PLA).
Process Overview
The conversion of crude lactic acid from fermentation broths into a highly purified final product via a this compound intermediate is a well-established and effective method. The core principle of this technique lies in the separation of lactic acid from impurities by first converting it into a solid salt, this compound, which can be easily separated and purified before being converted back into free lactic acid.
The overall process can be broken down into four primary stages:
-
Fermentation and Neutralization: Lactic acid is produced through the fermentation of carbohydrates by lactic acid bacteria. During this process, the pH of the fermentation broth decreases, which can inhibit microbial activity. To counteract this, a neutralizing agent, typically calcium carbonate (CaCO₃) or calcium hydroxide (B78521) (Ca(OH)₂), is added to the fermenter. This maintains an optimal pH for fermentation (around 5.0-6.0) and converts the produced lactic acid into this compound.[1][2]
-
This compound Crystallization and Separation: Following fermentation, the broth, which now contains dissolved this compound along with various impurities such as residual sugars, proteins, and pigments, is processed to isolate the this compound. This is typically achieved by concentrating the broth through evaporation and then allowing the this compound to crystallize.[3] The resulting crystals are then separated from the mother liquor, often through filtration or centrifugation.
-
Acidification and Lactic Acid Liberation: The purified this compound crystals are redissolved in water and then acidified, most commonly with sulfuric acid (H₂SO₄). This reaction regenerates free lactic acid in the solution and precipitates the calcium as insoluble calcium sulfate (B86663) (gypsum, CaSO₄).[1][4] The gypsum is then removed by filtration, leaving a crude lactic acid solution.
-
Final Purification: The crude lactic acid solution undergoes final purification steps to remove any remaining impurities and to achieve the desired concentration and purity. A common and effective method for this is treatment with activated carbon, which adsorbs colored impurities and other organic molecules.[5][6] Further purification to very high levels can be achieved through techniques such as esterification-distillation-hydrolysis.[1][4]
Quantitative Data Summary
The efficiency of each step in the purification process is critical for the overall yield and purity of the final lactic acid product. The following tables summarize key quantitative data gathered from various studies.
| Parameter | Value | Reference(s) |
| Overall Process Yield | ||
| Lactic Acid Recovery | 92% (from fermentation broth) | [7] |
| Purity Levels | ||
| Technical Grade Lactic Acid | 22% - 44% (after precipitation) | [1][2] |
| High Purity Lactic Acid | 99% wt. (after activated carbon) | [4] |
| Optical Purity | 99.5% (after desorption from AC) | [6] |
| Impurity Removal | ||
| Pigment Removal | 97% (by crystallization) | [8] |
| Protein Removal | 98% (by crystallization) | [8] |
| Total Sugar Removal | 98% (by crystallization) | [8] |
Table 1: Overall Process Yields, Purity Levels, and Impurity Removal.
| Parameter | Condition | Observation | Reference(s) |
| This compound Precipitation | |||
| Temperature | 40-60°C (dissolution), 5-20°C (crystallization) | Optimal for crystal formation. | [9] |
| pH | 6.0 - 8.0 | Adjusted prior to crystallization. | [9] |
| Ethanol (B145695) Addition | 1:1 to 1:2 ratio (water:ethanol) | Can increase precipitation yield by over 50%. | [10] |
| Acidification with Sulfuric Acid | |||
| Molar Ratio (Ca(Lactate)₂:H₂SO₄) | 1:1 | Effective for calcium sulfate precipitation. | [7] |
| Temperature | Below 43.5°C | Prevents formation of anhydrite which can cause caking. | |
| Temperature | 90°C | Used in a continuous acidification process. | [11] |
| Lactic Acid Concentration | |||
| Temperature | 90°C | Optimal for concentrating the recovered lactic acid solution. | [7] |
| Activated Carbon Treatment | |||
| Adsorbent Dose | 9 g/L (SX-PLUS) | Effective for color removal. | [7] |
| pH | Significant effect on adsorption efficiency. | Adsorption is influenced by the degree of ionization of lactic acid. | [6] |
Table 2: Key Experimental Parameters and Their Effects.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments in the lactic acid purification process.
Fermentation and Neutralization
-
Fermentation Medium: Prepare a suitable fermentation medium containing a carbohydrate source (e.g., glucose, sucrose), nitrogen sources, and essential minerals for the selected lactic acid bacteria strain.
-
Inoculation: Inoculate the sterilized fermentation medium with a starter culture of a homofermentative lactic acid bacterium (e.g., Lactobacillus species).
-
Fermentation Conditions: Maintain the fermentation at the optimal temperature for the specific microbial strain (typically 37-45°C).
-
Neutralization: Throughout the fermentation, monitor the pH of the broth. As lactic acid is produced and the pH drops, add a slurry of calcium carbonate or calcium hydroxide to maintain the pH within the optimal range of 5.0-6.0.[1][2] This continuous neutralization results in the formation of this compound in the fermentation broth.
-
Fermentation Completion: The fermentation is typically complete when the carbohydrate source is depleted, which can take 24-72 hours.
This compound Crystallization and Separation
-
Biomass Removal: After fermentation, remove the microbial biomass from the broth, typically by centrifugation or filtration.
-
Concentration: Concentrate the clarified fermentation broth containing this compound by evaporation. The broth is often concentrated to a specific gravity of around 1.115 (15° Bé).
-
Crystallization:
-
Cooling Crystallization: Transfer the concentrated solution to a crystallizer with a cooling jacket. Circulate cold water to gradually lower the temperature, inducing the crystallization of this compound. This process can take 10-12 hours.
-
Antisolvent Crystallization: Alternatively, add a poor solvent such as ethanol to the concentrated solution at a controlled temperature (e.g., 40-60°C) to induce precipitation.[9] The volume of ethanol added can be 2 to 8 times the volume of the fermentation broth.[9] Subsequently, cool the mixture to 5-20°C to maximize crystal yield.[9]
-
-
Separation and Washing: Separate the this compound crystals from the mother liquor using a centrifugal filter. Wash the crystals with small quantities of cold water or a mixture of the poor solvent and water to remove adhering impurities.
-
Drying: Dry the purified this compound crystals.
Acidification with Sulfuric Acid
-
Dissolution: Dissolve the purified this compound crystals in warm water to create a concentrated solution (e.g., approximately 25% lactic acid equivalent).
-
Acidification: Slowly add concentrated sulfuric acid to the this compound solution while stirring vigorously. Maintain the temperature below 43.5°C to prevent the formation of anhydrite. The sulfuric acid should be added in a 1:1 molar ratio to the this compound.[7]
-
Precipitation: The addition of sulfuric acid will cause the precipitation of calcium sulfate (gypsum). Continue stirring to ensure complete reaction.
-
Filtration: Separate the precipitated calcium sulfate from the lactic acid solution by filtration. The filtrate is a crude lactic acid solution.
Activated Carbon Treatment
-
Adsorbent Preparation: Use a suitable grade of granular activated carbon. Some protocols suggest pre-treating the activated carbon with a dilute lactic acid solution.[4]
-
Treatment: Add the activated carbon to the crude lactic acid solution at a specified dosage (e.g., 9 g/L).[7]
-
Contact Time and Temperature: Agitate the mixture for a sufficient period to allow for the adsorption of impurities. The process is typically carried out at a controlled temperature.
-
Filtration: Remove the activated carbon from the lactic acid solution by filtration. The resulting solution is a purified lactic acid product.
Visualizations of Workflows and Relationships
The following diagrams illustrate the key processes and relationships in the purification of lactic acid from this compound.
Caption: Overall workflow for lactic acid purification via this compound.
Caption: Chemical reaction during the acidification step.
References
- 1. Separation and purification technologies for lactic acid – A brief review :: BioResources [bioresources.cnr.ncsu.edu]
- 2. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 3. Factors Affecting Precipitation of this compound from Fermentation Broths and from Aqueous Solution | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 4. Lactic Acid: A Comprehensive Review of Production to Purification [mdpi.com]
- 5. services.jacobi.net [services.jacobi.net]
- 6. pH-Uncontrolled lactic acid fermentation with activated carbon as an adsorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN104529751A - Preparing method of crystal L-calcium lactate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. BR0212130B1 - method for the preparation of lactic acid and calcium sulphate. - Google Patents [patents.google.com]
Spectroscopic Analysis of Calcium Lactate Hydrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium lactate (B86563), a widely used excipient in the pharmaceutical industry and a common food additive, exists in various hydration states, including the pentahydrate, trihydrate, monohydrate, and anhydrous forms.[1][2] The specific hydrate (B1144303) present can significantly impact the physicochemical properties of the final product, such as solubility, stability, and compressibility. Therefore, accurate and robust analytical methods for identifying and quantifying the different hydrate forms are crucial for quality control and formulation development. This technical guide provides an in-depth overview of the application of spectroscopic techniques—namely Fourier-Transform Infrared (FTIR), Raman, and Near-Infrared (NIR) spectroscopy—for the characterization of calcium lactate hydrates.
Physicochemical Properties of this compound Hydrates
This compound is the calcium salt of lactic acid and can exist in several hydrated forms. The pentahydrate is a common crystalline form, while the anhydrous form is often amorphous.[1][3][4] The degree of hydration is sensitive to environmental conditions such as temperature and relative humidity.[1][4] The transition between these forms can have significant implications for pharmaceutical manufacturing and product stability.
Spectroscopic Techniques for Hydrate Characterization
Spectroscopic methods offer rapid, non-destructive, and sensitive means to differentiate and quantify the various hydration states of this compound. These techniques probe the vibrational modes of molecules, which are highly sensitive to the local chemical environment, including the presence and bonding of water molecules.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying functional groups and studying intermolecular interactions. The presence of water of hydration results in distinct absorption bands in the mid-infrared region, particularly in the O-H stretching and bending regions.
Key Spectral Regions and Band Assignments for this compound Hydrates:
| Wavenumber (cm⁻¹) | Assignment | Significance for Hydrate Analysis |
| ~3600 - 3000 | O-H stretching vibrations of water | The shape, intensity, and position of this broad band are highly sensitive to the degree of hydration and the hydrogen bonding environment of the water molecules. |
| ~1640 | H-O-H bending vibration of water | The intensity of this peak correlates with the amount of water present in the sample. |
| ~1580 | Asymmetric stretching of carboxylate (COO⁻) | Can be influenced by the coordination with the calcium ion and the hydration state. |
| ~1470 | Symmetric stretching of carboxylate (COO⁻) | Shifts in this peak can indicate changes in the crystalline structure upon dehydration or hydration. |
| ~1125 | C-O stretching | |
| ~1045 | C-CH₃ stretching | |
| ~930 | Rocking vibration of CH₃ | |
| ~860 | C-COO stretching | |
| ~540 | OCO deformation | This band has been noted as being distinct for this compound pentahydrate.[5] |
Raman Spectroscopy
Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information to FTIR. Water is a weak Raman scatterer, making this technique particularly useful for examining the skeletal vibrations of the lactate molecule with minimal interference from the water bands.
Key Raman Shifts for this compound Hydrates:
| Raman Shift (cm⁻¹) | Assignment | Significance for Hydrate Analysis |
| ~2940 | C-H stretching vibrations | Changes in this region can reflect alterations in the crystal lattice due to hydration or dehydration. |
| ~1460 | COO⁻ symmetric stretching | Sensitive to the coordination environment of the carboxylate group. |
| ~1045 | C-CH₃ stretching | |
| ~860 | C-COO stretching | |
| ~540 | OCO deformation | A strong and distinct band observed for this compound pentahydrate.[5] |
Near-Infrared (NIR) Spectroscopy
NIR spectroscopy utilizes the near-infrared region of the electromagnetic spectrum (from about 700 nm to 2500 nm). This technique is particularly sensitive to overtones and combination bands of fundamental vibrations, especially those involving O-H, C-H, and N-H bonds. NIR is well-suited for the quantitative analysis of water content and for monitoring hydration and dehydration processes in real-time.
Key NIR Absorption Bands for Water:
| Wavelength (nm) | Assignment |
| ~1940 | Combination of O-H stretching and H-O-H bending |
| ~1450 | First overtone of O-H stretching |
| ~970 | Second overtone of O-H stretching |
Experimental Protocols
Sample Preparation
Solid samples of this compound hydrates can be analyzed directly using diffuse reflectance or attenuated total reflectance (ATR) accessories for FTIR and Raman spectroscopy. For NIR, diffuse reflectance is also a common method. For transmission FTIR, samples can be prepared as potassium bromide (KBr) pellets or as mineral oil (Nujol) mulls.[6]
FTIR Spectroscopy
-
Instrument: A commercially available FTIR spectrometer.
-
Accessory: ATR or diffuse reflectance accessory.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Typically 32 or 64 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum should be collected prior to sample analysis.
Raman Spectroscopy
-
Instrument: A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).
-
Laser Power: The laser power should be optimized to avoid sample heating and potential degradation (typically a few milliwatts).
-
Spectral Range: 3200 - 200 cm⁻¹.
-
Resolution: 2-4 cm⁻¹.
-
Acquisition Time: Dependent on the sample's Raman scattering cross-section, but typically ranges from a few seconds to several minutes.
NIR Spectroscopy
-
Instrument: A dispersive or FT-NIR spectrometer.
-
Accessory: Diffuse reflectance probe or integrating sphere.
-
Spectral Range: 12000 - 4000 cm⁻¹ (833 - 2500 nm).
-
Resolution: 8-16 cm⁻¹.
-
Scans: 64-128 scans.
-
Reference: A high-reflectance standard (e.g., Spectralon®) is used for background collection.
Data Analysis
Spectroscopic data can be used for both qualitative identification and quantitative analysis.
-
Qualitative Analysis: The positions of characteristic peaks can be used to identify the specific hydrate form of this compound by comparing the sample spectrum to reference spectra of known hydrates.
-
Quantitative Analysis: The intensity or area of specific peaks that are sensitive to the degree of hydration can be used to quantify the amount of a particular hydrate in a mixture. This often involves creating a calibration model using chemometric methods such as Partial Least Squares (PLS) regression with a set of standards of known composition.
Logical Relationships and Workflows
The following diagrams illustrate the logical relationship between the hydration state of this compound and its spectroscopic signature, as well as a general experimental workflow for analysis.
Caption: Hydration State and Spectroscopic Signature Relationship.
Caption: Spectroscopic Analysis Workflow.
Conclusion
FTIR, Raman, and NIR spectroscopy are indispensable tools for the characterization of this compound hydrates. These techniques provide detailed information on the hydration state, which is critical for ensuring the quality, stability, and performance of pharmaceutical and food products. By following standardized experimental protocols and employing appropriate data analysis methods, researchers and drug development professionals can effectively control and monitor the solid-state form of this compound in their formulations.
References
- 1. filinchuk.com [filinchuk.com]
- 2. This compound [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of dehydration and hydration behavior of this compound pentahydrate and its anhydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound [webbook.nist.gov]
An In-depth Technical Guide on the Mechanism of Action of Calcium Lactate in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium lactate (B86563), the calcium salt of lactic acid, is a widely utilized compound in the pharmaceutical, nutraceutical, and food industries.[1][2][3][4] Its high solubility and bioavailability make it an effective calcium supplement for addressing calcium deficiencies and supporting bone health.[4][5][6] This technical guide provides a comprehensive overview of the mechanism of action of calcium lactate in biological systems, focusing on its absorption, dissociation, and the distinct roles of its constituent ions—calcium (Ca²⁺) and lactate (C₃H₅O₃⁻)—in cellular and physiological processes.
Absorption and Dissociation
Upon oral ingestion, this compound dissolves in the aqueous environment of the gastrointestinal (GI) tract.[1][7] This dissolution is followed by dissociation into its constituent ions: one calcium cation (Ca²⁺) and two lactate anions (C₃H₅O₃⁻).[1][7]
The absorption of the released calcium ions occurs primarily in the small intestine through two main pathways:
-
Passive Diffusion: This paracellular pathway allows calcium ions to move across the intestinal epithelium, driven by the electrochemical gradient.
-
Active Transport: This transcellular process is facilitated by vitamin D-dependent calcium-binding proteins, such as calbindin, which actively transport calcium ions into the bloodstream. This pathway is particularly crucial when dietary calcium levels are low.[7][8]
This compound's higher solubility compared to other calcium salts like calcium carbonate contributes to a more rapid absorption rate.[3][9] However, studies have shown that the overall net calcium absorption from various calcium salts, including lactate, carbonate, acetate, gluconate, and citrate, is similar in healthy, fasting individuals.[10]
The Role of the Calcium Ion (Ca²⁺)
The calcium ion is a ubiquitous second messenger that plays a critical role in a vast array of cellular functions.[11][12] Once absorbed, the Ca²⁺ from this compound contributes to the extracellular calcium pool and, upon cellular entry, modulates numerous intracellular signaling pathways.
Calcium Signaling Pathways
Extracellular signals, such as hormones, neurotransmitters, and growth factors, can trigger an increase in cytosolic Ca²⁺ concentration.[11][12][13] This increase can originate from two primary sources:
-
Influx from the extracellular space: Voltage-operated channels (VOCs), receptor-operated channels (ROCs), and store-operated channels (SOCs) in the plasma membrane allow Ca²⁺ to enter the cell down its steep electrochemical gradient.[14]
-
Release from intracellular stores: The primary intracellular Ca²⁺ store is the endoplasmic/sarcoplasmic reticulum (ER/SR).[11][14] Signaling molecules like inositol (B14025) 1,4,5-trisphosphate (IP₃) and ryanodine (B192298) activate their respective receptors (IP₃Rs and RyRs) on the ER/SR membrane, leading to the release of stored Ca²⁺ into the cytosol.[11][14][15]
The rise in intracellular Ca²⁺ initiates a cascade of events by binding to and activating various calcium-binding proteins, including:
-
Calmodulin (CaM): A primary calcium sensor that, upon Ca²⁺ binding, undergoes a conformational change enabling it to activate downstream targets such as Ca²⁺/calmodulin-dependent protein kinases (CaMKs).[15]
-
Protein Kinase C (PKC): Activated by Ca²⁺ and diacylglycerol (DAG), PKC phosphorylates a wide range of protein targets, influencing processes like cell growth, differentiation, and apoptosis.[12][15]
-
Troponin C: In muscle cells, Ca²⁺ binding to troponin C initiates the conformational changes in the troponin-tropomyosin complex that lead to muscle contraction.[14]
These signaling pathways ultimately regulate a multitude of physiological processes, including nerve impulse transmission, muscle contraction, hormone secretion, gene expression, and bone mineralization.[7][8][11][15]
The Role of the Lactate Ion (C₃H₅O₃⁻)
Historically viewed as a metabolic waste product of anaerobic glycolysis, lactate is now recognized as a crucial metabolic fuel and a signaling molecule in its own right, participating in intercellular and inter-organ communication.[16][17]
Lactate as an Energy Substrate
The lactate anion from dissociated this compound can be taken up by various cells and tissues, including skeletal muscle, heart, and brain, and converted back to pyruvate (B1213749) by the enzyme lactate dehydrogenase (LDH).[16] Pyruvate can then enter the tricarboxylic acid (TCA) cycle for aerobic respiration, serving as an efficient energy source.[1][16] The "lactate shuttle" hypothesis describes this process of lactate being produced in one cell type and utilized as an energy source in another.[16][17][18]
Lactate as a Signaling Molecule (Lactormone)
Recent research has unveiled lactate's role as a signaling molecule with its own receptor, GPR81 (also known as Hydroxycarboxylic acid receptor 1 or HCAR1).[19] Activation of GPR81 by lactate can lead to various cellular responses, including:
-
Inhibition of lipolysis in adipocytes.
-
Modulation of immune responses, often exhibiting anti-inflammatory effects.[16][19]
-
Neuroprotection by inhibiting Ca²⁺ influx during neuronal activity.[19]
Furthermore, lactate can influence gene expression through a post-translational modification known as histone lactylation, which plays a role in immune modulation and maintaining homeostasis.[16][17]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound.
Table 1: Elemental Calcium Content and Solubility of Common Calcium Supplements
| Calcium Salt | Elemental Calcium (%) | Solubility in Water (g/L at 25°C) |
| This compound | 13% [3][20] | 79 g/L [3] |
| Calcium Carbonate | ~40%[20] | ~0.013 g/L |
| Calcium Citrate | ~21%[20] | 0.85 g/L[3] |
| Calcium Gluconate | ~9%[20] | ~35 g/L |
Table 2: Comparative Bioavailability Data
| Parameter | This compound | Calcium Carbonate | Reference |
| Net Calcium Absorption (fasting) | 32% ± 4% | 39% ± 3% | [10] |
| Increase in Serum Calcium (at 2 hours) | Faster absorption rate | Slower absorption rate | [9] |
| Overall Bioavailability | Higher bioavailability | Lower bioavailability | [9] |
Note: Bioavailability can be influenced by factors such as vitamin D status, food intake, and age.[10][21]
Experimental Protocols
Protocol for Assessing Calcium Bioavailability
This protocol is a generalized representation based on methodologies from clinical studies comparing calcium supplements.[9][10][22]
Objective: To determine the relative bioavailability of calcium from this compound compared to a control (e.g., calcium carbonate).
Methodology:
-
Subject Recruitment: Recruit healthy adult volunteers with normal calcium levels.
-
Study Design: A randomized, single-blind, crossover design is employed.
-
Pre-study Preparation: Subjects undergo a washout period and may receive vitamin D3 supplementation to ensure vitamin D repletion.[22] A 12-hour fast is required before the administration of the calcium supplement.[9]
-
Supplement Administration: Subjects are randomly assigned to receive a single dose of elemental calcium (e.g., 500 mg or 900 mg) from either this compound or the control supplement.[9][22]
-
Sample Collection:
-
Biochemical Analysis:
-
Serum is analyzed for total calcium and intact parathyroid hormone (iPTH).
-
Urine is analyzed for calcium and creatinine (B1669602) to determine the calcium/creatinine ratio.
-
-
Data Analysis: The area under the curve (AUC) for serum calcium concentration is calculated. Changes in iPTH levels and urinary calcium excretion are also compared between the supplement groups. A faster and higher rise in serum calcium, coupled with a more significant suppression of iPTH, indicates greater bioavailability.
Visualizations
Signaling Pathways and Workflows
References
- 1. This compound | C6H10CaO6 | CID 13144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. foodsweeteners.com [foodsweeteners.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. getlabtest.com [getlabtest.com]
- 6. The Benefits of this compound — Bell Chem [bellchem.com]
- 7. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 8. Calcium Lactate (Cal-Lac) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 10. Gastrointestinal absorption of calcium from milk and calcium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. Calcium signaling - Wikipedia [en.wikipedia.org]
- 13. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. KEGG_CALCIUM_SIGNALING_PATHWAY [gsea-msigdb.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Lactate Is a Metabolic Mediator That Shapes Immune Cell Fate and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. neurology.org [neurology.org]
- 20. Comparison of Common Calcium Supplements | AAFP [aafp.org]
- 21. Bioavailability of calcium from calcium carbonate, DL-calcium lactate, L-calcium lactate and powdered oyster shell calcium in vitamin D-deficient or -replete rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages [scirp.org]
The Cornerstone of Fermentation: A Technical History of Lactic Acid and the Pivotal Role of Calcium Lactate
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lactic acid, a cornerstone of biotechnology, has a rich history intertwined with the foundations of microbiology and industrial fermentation. This technical guide delves into the historical narrative of lactic acid's discovery and the evolution of its production methods. Central to this history is the critical role of calcium lactate (B86563), not merely as a derivative, but as a key intermediate that enabled the purification and large-scale manufacturing of high-purity lactic acid. This document provides a comprehensive overview of the historical context, detailed experimental protocols for both traditional and modern production techniques, and an exploration of the contemporary understanding of lactate's function as a signaling molecule, with a particular focus on its implications for drug development. Quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of the subject matter.
A Historical Journey: The Unraveling of Lactic Acid
The story of lactic acid begins in the late 18th century with its initial discovery and culminates in its large-scale industrial production, a journey marked by pivotal scientific contributions.
The Dawn of Discovery
In 1780, the Swedish chemist Carl Wilhelm Scheele first isolated lactic acid from sour milk, initially believing it to be an impurity.[1] This discovery marked the entry of lactic acid into the scientific lexicon. Decades later, in 1808, Jöns Jacob Berzelius identified that lactic acid is also produced in muscles during physical exertion.[1] The chemical structure of lactic acid was ultimately elucidated by Johannes Wislicenus in 1873.[1]
Pasteur and the Biological Revolution
A paradigm shift occurred in 1856 when Louis Pasteur demonstrated that lactic acid was a product of microbial fermentation, specifically by organisms he termed "lactic ferments," later identified as Lactobacillus bacteria.[1] This discovery laid the groundwork for understanding the biological basis of fermentation and paved the way for controlled, large-scale production.
The Industrialization of Lactic Acid Production
The first commercial production of lactic acid began in 1881, leveraging the fermentation process.[2] A significant milestone in the industrialization of lactic acid was the introduction of a process by the German pharmacy Boehringer Ingelheim in 1895.[1] Early industrial processes faced a significant challenge: the accumulation of lactic acid in the fermentation broth would lower the pH, inhibiting further bacterial activity. This is where calcium lactate's crucial role emerged.
The Indispensable Intermediate: this compound in Lactic Acid Production
This compound became the linchpin in the historical purification of lactic acid, a method that allowed for the production of a purer product than what was achievable through direct distillation of the fermentation broth.[3]
The Principle of this compound Precipitation
During fermentation, calcium carbonate or calcium hydroxide (B78521) was added to the broth.[3] This served a dual purpose: it neutralized the accumulating lactic acid, maintaining a favorable pH for the bacteria, and it converted the lactic acid into this compound.[3] Due to its lower solubility, particularly in cooled solutions or with the addition of solvents like ethanol, this compound could be precipitated out of the complex fermentation mixture.[4]
Purification and Conversion Back to Lactic Acid
The precipitated this compound crystals could then be separated and washed to remove impurities. To recover the lactic acid, the purified this compound was treated with sulfuric acid. This resulted in the precipitation of calcium sulfate (B86663) (gypsum), leaving behind a solution of relatively pure lactic acid.[3][5]
This historical workflow is depicted in the following diagram:
References
Methodological & Application
Application Notes and Protocols for Using Calcium Lactate as a Calcium Source in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium is a critical divalent cation in cell culture, playing a vital role as a second messenger in numerous signaling pathways that regulate cell proliferation, differentiation, apoptosis, and motility.[1][2][3] The concentration of calcium in standard cell culture media varies widely, typically ranging from 0.3 mM to 1.8 mM, to meet the specific requirements of different cell types. While calcium chloride is a commonly used source of calcium in cell culture media, calcium lactate (B86563) presents a viable alternative with distinct properties.
These application notes provide a comprehensive guide to using calcium lactate as a calcium source in mammalian cell culture. We will cover its preparation, and impact on various cellular processes, and provide detailed protocols for evaluating its effects.
Advantages of this compound
This compound offers several potential advantages over other calcium salts like calcium chloride:
-
Enhanced Solubility and Bioavailability: this compound generally exhibits good solubility in aqueous solutions, which can be beneficial for preparing concentrated stock solutions and ensuring consistent availability to cells in culture.[4][5]
-
Reduced Cytotoxicity: The lactate anion is a key metabolite in cellular metabolism and may be less disruptive to cellular homeostasis compared to the chloride anion at equivalent concentrations.
-
pH Stability: Aqueous solutions of this compound are mildly alkaline, which can help in maintaining the pH of the culture medium.[5]
Comparison of Calcium Sources: Lactate vs. Chloride
While direct comparative studies in a broad range of cell lines are limited, the choice between this compound and calcium chloride can influence experimental outcomes. The following table summarizes key considerations:
| Feature | This compound | Calcium Chloride |
| Molecular Formula | C₆H₁₀CaO₆ | CaCl₂ |
| Molecular Weight | 218.22 g/mol (anhydrous) | 110.98 g/mol |
| Elemental Calcium | ~13% | ~36% |
| Solubility in Water | Good (approx. 79 g/L at 25°C)[5] | Very high (approx. 745 g/L at 20°C) |
| Potential for Precipitation | Can precipitate with high concentrations of phosphate (B84403) in the medium, especially at higher concentrations of this compound (e.g., 3-10 mM).[1] | Can also precipitate with phosphate, particularly at alkaline pH. |
| Metabolic Impact | Lactate is a cellular metabolite that can be utilized by cells.[6] | Chloride ions can contribute to changes in osmotic pressure and ionic balance. |
Data on the Effects of this compound in Cell Culture
The following table summarizes quantitative data from studies utilizing this compound in cell culture:
| Cell Line | This compound Concentration | Observed Effect | Reference |
| Human Induced Pluripotent Stem Cells (iPSCs) | 1 mM | Promoted survival and hepatocyte differentiation. | [1] |
| Human Induced Pluripotent Stem Cells (iPSCs) | 3 mM and 10 mM | Caused precipitation in the culture medium. | [1] |
| Bovine Embryos | 4.5 mM | Enhanced fertilization and blastocyst formation rates. | [7] |
| HCT116 (Colorectal Carcinoma) | 5 mM | No significant effect on cell viability noted in the study. | [8] |
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution
This protocol describes the preparation of a 1 M this compound stock solution for addition to cell culture media.
Materials:
-
Calcium L-lactate powder (cell culture grade)
-
Nuclease-free water
-
0.22 µm sterile syringe filter
-
Sterile conical tubes
Procedure:
-
Weigh out 21.82 g of calcium L-lactate powder (for the anhydrous form) and add it to a sterile beaker.
-
Add 80 mL of nuclease-free water and dissolve the powder by stirring with a sterile magnetic stir bar. Gentle warming (up to 37°C) may be required to fully dissolve the powder.
-
Once dissolved, bring the final volume to 100 mL with nuclease-free water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Store the stock solution at 4°C.
Experimental Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing a sterile this compound stock solution.
Protocol 2: Assessment of Cell Viability using MTT Assay
This protocol provides a method to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (1 M)
-
Calcium chloride stock solution (1 M, for comparison)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified CO₂ incubator.
-
Prepare serial dilutions of the this compound and calcium chloride stock solutions in complete culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 2.5, 5, 10 mM). Include a vehicle control (medium only).
-
Remove the medium from the wells and add 100 µL of the prepared media with different calcium concentrations.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2][3]
-
Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[2][3]
-
Read the absorbance at 570 nm using a microplate reader.[3]
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability with the MTT assay.
Protocol 3: Assessment of Cell Proliferation using BrdU Assay
This protocol measures cell proliferation by detecting the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (1 M)
-
BrdU labeling solution (10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound as described in the MTT assay protocol.
-
Incubate for the desired period (e.g., 24-48 hours).
-
Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell proliferation rate.[9]
-
Remove the labeling medium, and fix and denature the cellular DNA according to the manufacturer's protocol.[9]
-
Wash and add the HRP-conjugated secondary antibody.[9]
-
Wash and add the TMB substrate.[9]
-
Stop the reaction and read the absorbance at 450 nm.[9]
Protocol 4: Assessment of Apoptosis using Annexin V/PI Staining
This protocol distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (1 M)
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[7][11]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the cells by flow cytometry within 1 hour.
Signaling Pathways Influenced by Calcium
Calcium is a universal second messenger that can influence a multitude of signaling pathways. Supplementation with this compound can be expected to impact these pathways.
Calcium-Calcineurin-NFAT Signaling Pathway
An increase in intracellular calcium activates calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). Dephosphorylated NFAT translocates to the nucleus and activates the transcription of genes involved in cell activation and differentiation.[12]
Calcium-Calcineurin-NFAT Signaling Pathway Diagram
Caption: Simplified diagram of the Calcium-Calcineurin-NFAT signaling pathway.
Wnt/β-catenin Signaling Pathway
The non-canonical Wnt/Ca²⁺ pathway involves an increase in intracellular calcium, which can activate calcium-dependent kinases and phosphatases, influencing cell fate and migration.[13][14] Lactate has also been implicated in the activation of the Wnt/β-catenin signaling pathway.[15]
Wnt/Ca²⁺ Signaling Pathway Diagram
Caption: Overview of the non-canonical Wnt/Ca²⁺ signaling pathway.
Conclusion
This compound is a valuable alternative to calcium chloride as a calcium source in cell culture media. Its favorable solubility and the metabolic relevance of the lactate anion make it a suitable choice for a variety of cell culture applications. Researchers should empirically determine the optimal concentration of this compound for their specific cell line and experimental goals, paying close attention to potential precipitation in phosphate-rich media. The detailed protocols provided herein offer a framework for systematically evaluating the effects of this compound on cell viability, proliferation, and apoptosis.
References
- 1. Lactate promotes survival and hepatocyte differentiation of human induced pluripotent stem cells in a medium without glucose and supplemented with galactose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. chondrex.com [chondrex.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. kumc.edu [kumc.edu]
- 12. Trypan Blue Exclusion | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Wnt signaling: Essential roles in osteoblast differentiation, bone metabolism and therapeutic implications for bone and skeletal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wnt and calcium signaling: beta-catenin-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application of Calcium Lactate in Pharmaceutical Tablet Formulation: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium lactate (B86563), the calcium salt of lactic acid, is a widely utilized excipient in the pharmaceutical industry, valued for its dual role as a calcium supplement and a versatile formulation aid.[1][2] Its excellent bioavailability and solubility profile make it a preferred choice for calcium supplementation in various dosage forms.[1][3] In tablet manufacturing, particularly through the direct compression method, specific grades of calcium lactate, such as the pentahydrate form, offer significant advantages due to their superior compaction and flow properties.[1][4]
This document provides detailed application notes and experimental protocols for the use of this compound in the formulation of pharmaceutical tablets. It covers the physicochemical properties of this compound, its role as a filler-binder, and its impact on critical quality attributes of tablets such as hardness, friability, disintegration time, and dissolution rate.
Physicochemical Properties of this compound
This compound is a white crystalline powder that can exist in various hydration states, including anhydrous, monohydrate, trihydrate, and pentahydrate forms.[1][4] The pentahydrate is of particular interest for direct compression formulations due to its favorable mechanical properties.[1][4]
Key Properties:
-
Solubility: Readily soluble in water, with its solubility increasing in hot water.[1]
-
Bioavailability: Possesses high bioavailability compared to other organic calcium salts.[1][3]
-
Compaction: Spray-dried this compound pentahydrate exhibits good compactability, making it suitable for direct compression.[1][4]
-
Flowability: While some grades may have poor flow, this can be improved by mixing with other excipients.[3]
-
Stability: The hydration state can be affected by temperature. Dehydration of the pentahydrate form can occur at elevated temperatures, which may impact tablet crushing strength.[1][4]
Role of this compound in Tablet Formulation
This compound primarily serves as a filler-binder in direct compression tablet formulations.[1] Its properties contribute to the production of robust tablets with desirable characteristics.
-
Filler: It provides the necessary bulk to the formulation, especially for low-dose active pharmaceutical ingredients (APIs).
-
Binder: It facilitates the adhesion of powder particles upon compression, leading to the formation of a solid tablet with adequate mechanical strength.
-
Bioavailability Enhancer: Due to its solubility, it can enhance the dissolution and subsequent absorption of the active ingredient.[1]
-
Nutrient Supplement: It is a direct source of calcium, making it an ideal excipient for calcium supplement tablets.[1][2]
Quantitative Data on this compound Tablet Formulations
The following tables summarize the impact of different formulation variables on the key quality attributes of tablets containing this compound.
Table 1: Comparison of this compound from Different Sources in an Immediate Release Tablet Formulation
| Parameter | Formulation F1 (this compound from Mussel Shells) | Formulation F2 (PURACAL® DC - Commercial Grade) |
| Active Ingredient | This compound (from mussel shells) | This compound DC (PURACAL®) |
| Filler/Binder | Microcrystalline Cellulose | Maize Starch |
| Superdisintegrant | Sodium Starch Glycolate | - |
| Lubricant/Glidant | Magnesium Stearate | Magnesium Stearate, Talc |
| Hardness (N) | 75 ± 2 | 65 ± 3 |
| Friability (%) | 0.15 | 0.25 |
| Disintegration Time (s) | 288 ± 2 | 418 ± 3 |
| Drug Dissolved after 30 min (%) | 98.5 ± 1.5 | 95.2 ± 2.1 |
Data sourced from a comparative study on immediate release tablets.[3]
Experimental Protocols
This section provides detailed methodologies for the preparation and evaluation of tablets containing this compound.
Protocol for Direct Compression Tablet Manufacturing
This protocol outlines the steps for producing tablets using the direct compression method, which is a simple and cost-effective process.
Equipment and Materials:
-
V-blender or other suitable powder blender
-
Rotary tablet press
-
Sieves (e.g., 20-mesh, 40-mesh)
-
This compound Pentahydrate (directly compressible grade)
-
Filler (e.g., Microcrystalline Cellulose)
-
Disintegrant (e.g., Croscarmellose Sodium)
-
Lubricant (e.g., Magnesium Stearate)
-
Glidant (e.g., Colloidal Silicon Dioxide)
Procedure:
-
Sieving: Pass the this compound, filler, and disintegrant through a 20-mesh sieve to ensure uniformity and break up any agglomerates.
-
Blending: Transfer the sieved powders to a V-blender and mix for 15-20 minutes to achieve a homogenous blend.
-
Lubricant Sieving: Pass the lubricant and glidant through a 40-mesh sieve.
-
Final Blending: Add the sieved lubricant and glidant to the powder blend in the V-blender and mix for an additional 3-5 minutes. Avoid over-mixing, as this can negatively impact tablet hardness and dissolution.
-
Tablet Compression: Set up the rotary tablet press with the appropriate tooling. Load the final powder blend into the hopper and compress the tablets to the target weight, hardness, and thickness.
-
In-Process Quality Control (IPQC): Periodically check the tablet weight, hardness, and thickness during the compression run to ensure consistency.
Caption: Workflow for Direct Compression Tablet Manufacturing.
Protocol for Tablet Hardness Testing
This test measures the mechanical strength of the tablet.
Equipment:
-
Tablet Hardness Tester
Procedure:
-
Calibrate the hardness tester according to the manufacturer's instructions.
-
Place a single tablet diametrically between the jaws of the tester.
-
Start the tester. The motorized jaw will move and apply a compressive force to the tablet.
-
The force required to fracture the tablet is recorded in Newtons (N) or Kiloponds (kp).
-
Repeat the test for a representative sample of tablets (typically 10 tablets) from the batch.
-
Calculate the average hardness and standard deviation.
Protocol for Tablet Friability Testing
This test assesses the ability of the tablet to withstand abrasion during handling, packaging, and transportation.
Equipment:
-
Friability Tester (Roche Friabilator)
-
Analytical Balance
Procedure:
-
Take a sample of tablets (for tablets with a unit weight of ≤ 650 mg, take a sample that weighs as close as possible to 6.5 g; for tablets with a unit weight > 650 mg, take 10 whole tablets).
-
Carefully dedust the tablets and accurately weigh the sample (W_initial).
-
Place the tablets in the drum of the friabilator.
-
Rotate the drum 100 times at a speed of 25 ± 1 rpm.
-
Remove the tablets from the drum, carefully dedust them, and accurately weigh the sample again (W_final).
-
Calculate the percentage of weight loss (friability) using the following formula: Friability (%) = [(W_initial - W_final) / W_initial] * 100
-
A maximum weight loss of not more than 1% is generally considered acceptable.
Protocol for Tablet Disintegration Testing
This test determines the time it takes for a tablet to break up into smaller particles under specified conditions.
Equipment:
-
Disintegration Tester
-
Beakers (1000 mL)
-
Discs (if required)
-
Thermostatically controlled water bath
Procedure:
-
Fill the beakers of the disintegration tester with the specified disintegration medium (e.g., purified water or simulated gastric fluid).
-
Maintain the temperature of the medium at 37 ± 2°C.
-
Place one tablet in each of the six tubes of the basket-rack assembly.
-
If specified, place a disc on top of each tablet.
-
Start the apparatus, which will raise and lower the basket in the medium at a constant frequency.
-
Observe the tablets and record the time at which all tablets have completely disintegrated. Complete disintegration is defined as the state in which any residue of the unit, except fragments of insoluble coating, remaining on the screen of the test apparatus is a soft mass having no palpably firm core.
-
For immediate-release tablets, the disintegration time is typically required to be within 15 minutes, but this can vary depending on the specific monograph.
Protocol for In-Vitro Dissolution Testing
This test measures the rate and extent of drug release from the tablet.
Equipment:
-
Dissolution Test Apparatus (e.g., USP Apparatus 2 - Paddle)
-
UV-Vis Spectrophotometer or HPLC
-
Dissolution Vessels
-
Syringes and Filters
Procedure:
-
Prepare the dissolution medium as specified in the product monograph (e.g., 900 mL of 0.1 N HCl). De-aerate the medium.
-
Maintain the temperature of the medium at 37 ± 0.5°C.
-
Place one tablet in each dissolution vessel.
-
Start the apparatus and rotate the paddles at the specified speed (e.g., 50 rpm).
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium from each vessel.
-
Filter the samples immediately.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Analyze the filtered samples for the concentration of the dissolved active ingredient using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Caption: Workflow for Tablet Quality Control Testing.
Conclusion
This compound is a valuable and versatile excipient in pharmaceutical tablet formulation, particularly for direct compression. Its dual functionality as a filler-binder and a source of bioavailable calcium makes it an excellent choice for a variety of tablet products. The pentahydrate form, with its good compaction properties, is especially well-suited for creating robust tablets with rapid disintegration and drug release profiles. By following the detailed protocols outlined in this document, researchers and formulation scientists can effectively utilize this compound to develop high-quality pharmaceutical tablets.
References
- 1. DC this compound, a new filler-binder for direct compaction of tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Immediate Release Tablets Containing this compound Synthetized from Black Sea Mussel Shells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - CD Formulation [formulationbio.com]
Application Notes and Protocols: The Role of Calcium lactate in Spherification for Molecular Gastronomy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of calcium lactate (B86563) in the molecular gastronomy technique of spherification. The document details the underlying chemical principles, compares different spherification methods, and offers standardized protocols for reproducible results.
Introduction to Spherification and the Role of Calcium Lactate
Spherification is a culinary process that encapsulates a liquid in a thin, gel-like membrane, creating spheres with a liquid core. This technique, popularized in molecular gastronomy, relies on the reaction between sodium alginate, a natural polysaccharide from brown seaweed, and a calcium salt.[1][2] When sodium alginate comes into contact with calcium ions, the calcium ions replace the sodium ions in the alginate polymer chains, causing them to cross-link and form a stable gel.
This compound is a preferred calcium salt for this process, particularly in "reverse spherification," due to several key advantages over other calcium salts like calcium chloride.[3]
Advantages of this compound:
-
Neutral Flavor: Unlike calcium chloride, which can impart a bitter or salty taste, this compound is flavorless, preserving the original taste of the spherified liquid.[4][5]
-
Versatility: It is effective in liquids with varying pH levels and is suitable for use with dairy products and alcohols.[1][6]
-
Controlled Reaction: this compound allows for the formation of stable membranes without the gelling process continuing into the sphere's core, which is a common issue in basic spherification.[1][7]
Spherification Techniques Involving this compound
There are two primary spherification techniques that utilize this compound: Basic Spherification and Reverse Spherification. A variation of the latter, Frozen Reverse Spherification, offers additional control over the process.
-
Basic Spherification: In this method, sodium alginate is mixed with the flavored liquid, and this mixture is then dropped into a this compound bath.[7] A gel membrane forms on the outside of the droplets. A significant drawback is that the gelling process continues inward even after the spheres are removed from the bath, meaning they must be served immediately.[1][8]
-
Reverse Spherification: This technique is more versatile and involves adding this compound to the flavored liquid and then dropping it into a sodium alginate bath.[6][9] This method is ideal for liquids with high calcium content or acidity.[1][6] The gelling process stops once the spheres are removed from the bath, resulting in a stable sphere with a liquid center that can be stored.[9]
-
Frozen Reverse Spherification: This is a modification of reverse spherification where the flavored liquid containing this compound is first frozen in molds.[10] The frozen shapes are then submerged in a warm sodium alginate bath, where a gel skin forms as the liquid thaws.[10][11] This method allows for the creation of non-spherical shapes and provides better control over the final product.
Quantitative Data Summary
The following tables summarize the typical concentrations and conditions for the different spherification techniques using this compound.
Table 1: Reagent Concentrations for Spherification Techniques
| Technique | Component | Concentration (by weight) | Notes |
| Basic Spherification | Sodium Alginate in Flavored Liquid | 0.5% - 1.0% | The liquid's pH should be above 3.7.[12] |
| This compound in Bath | 1.0% - 2.0% | Dissolved in distilled or low-calcium water.[8][13] | |
| Reverse Spherification | This compound in Flavored Liquid | 1.0% - 2.0% | Can be combined with this compound gluconate.[6][10][14] |
| Sodium Alginate in Bath | 0.5% - 0.7% | Dissolved in distilled water.[10][11] | |
| Frozen Reverse Spherification | This compound in Flavored Liquid | 2.0% | Higher concentration can improve sphere longevity.[10][15] |
| Sodium Alginate in Bath | 0.5% | The bath can be warmed to accelerate thawing and gelling.[10] |
Table 2: Experimental Parameters and Observations
| Parameter | Basic Spherification | Reverse Spherification | Frozen Reverse Spherification |
| Setting Time in Bath | 1-3 minutes.[16] | 2-5 minutes. | ~20 seconds to 2 minutes.[10][11] |
| Membrane Thickness | Very thin, delicate.[1][8] | Thicker, more durable.[4][9] | Thicker, durable. |
| Stability Over Time | Gelling continues, must be served immediately.[1][7] | Stable, can be stored.[9] | Stable, can be stored.[11] |
| Liquid Compatibility | Not suitable for high calcium or acidic liquids.[1] | Suitable for a wide range of liquids.[6][9] | Suitable for a wide range of liquids. |
Experimental Protocols
4.1. Protocol for Basic Spherification
This protocol outlines the steps for creating spheres with a liquid core using the basic spherification technique.
Materials:
-
Flavored liquid (pH > 3.7)
-
Sodium Alginate
-
This compound
-
Distilled water
-
Immersion blender
-
Syringe or pipette
-
Slotted spoon
-
Three containers/bowls
Procedure:
-
Preparation of the Flavored Alginate Solution:
-
Preparation of the this compound Bath:
-
In a separate container, dissolve 2g of this compound in 200ml of distilled water.[16] Ensure it is completely dissolved.
-
-
Formation of Spheres:
-
Rinsing and Serving:
-
Gently remove the spheres from the this compound bath using a slotted spoon.
-
Transfer the spheres to a third container filled with cold water to rinse off any excess this compound.[16]
-
Serve immediately.
-
4.2. Protocol for Reverse Spherification
This protocol is for creating durable spheres that can be prepared in advance.
Materials:
-
Flavored liquid
-
This compound (and/or this compound Gluconate)
-
Sodium Alginate
-
Xanthan Gum (optional, for thickening)
-
Distilled water
-
Immersion blender
-
Measuring spoons or spherical molds
-
Slotted spoon
-
Three containers/bowls
Procedure:
-
Preparation of the Sodium Alginate Bath:
-
Preparation of the Flavored Calcium Solution:
-
Formation of Spheres:
-
Using a measuring spoon, gently pour the flavored calcium solution into the sodium alginate bath.
-
Allow the spheres to form and "cook" for about 2-3 minutes, gently stirring the bath.
-
-
Rinsing and Storage:
-
Carefully remove the spheres with a slotted spoon and rinse them in a bowl of clean water.[10]
-
The spheres can be served immediately or stored in the original flavored liquid or a light oil.
-
4.3. Protocol for Frozen Reverse Spherification
This protocol allows for the creation of perfectly shaped spheres or other forms.
Materials:
-
Flavored liquid
-
This compound
-
Sodium Alginate
-
Spherical silicone molds
-
Distilled water
-
Immersion blender
-
Slotted spoon
-
Three containers/bowls
Procedure:
-
Preparation of the Flavored Calcium Solution and Freezing:
-
Dissolve 2g of this compound in 100g of your chosen flavored liquid.[10]
-
Pour the mixture into spherical molds and freeze until solid (several hours to overnight).
-
-
Preparation of the Sodium Alginate Bath:
-
Prepare a 0.5% sodium alginate bath by dissolving 5g of sodium alginate in 1000g of distilled water with an immersion blender.[10]
-
Let it rest in the refrigerator for at least 2 hours, or overnight, to become clear and bubble-free.[10]
-
The bath can be gently warmed before use to facilitate the gelling process around the frozen spheres.[10]
-
-
Formation of Spheres:
-
Rinsing and Serving:
-
Remove the spheres with a slotted spoon and rinse them in a bowl of clean water.[10]
-
Serve immediately or store in the flavored liquid.
-
Visualizations
5.1. Signaling Pathways and Experimental Workflows
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. liquidchef.wordpress.com [liquidchef.wordpress.com]
- 3. amazingfoodmadeeasy.com [amazingfoodmadeeasy.com]
- 4. capecrystalbrands.com [capecrystalbrands.com]
- 5. youtube.com [youtube.com]
- 6. ginnyang.com [ginnyang.com]
- 7. modernistcookingathome.com [modernistcookingathome.com]
- 8. engbio.cam.ac.uk [engbio.cam.ac.uk]
- 9. modernistcookingathome.com [modernistcookingathome.com]
- 10. rahulnair.net [rahulnair.net]
- 11. blog.modernistpantry.com [blog.modernistpantry.com]
- 12. Spherification & Reverse Spherification | Pennsylvania College of Technology [pct.edu]
- 13. gastrofun.net [gastrofun.net]
- 14. blog.modernistpantry.com [blog.modernistpantry.com]
- 15. abstracts.societyforscience.org [abstracts.societyforscience.org]
- 16. Sferificazione Molecolare con Alginato di Sodio e Lattato di Calcio - – SaporePuro [saporepuro.com]
Application Notes: Calcium Lactate as a Nutritional Supplement in Fortified Beverages
Introduction
Calcium is an essential mineral vital for bone health, nerve transmission, muscle function, and other physiological processes.[1][2][3] With a significant portion of the population not meeting the recommended daily intake of calcium through diet alone, food and beverage fortification presents a crucial strategy to bridge this nutritional gap.[1][4] Calcium lactate (B86563) has emerged as a preferred calcium salt for beverage fortification due to its favorable chemical and sensory properties. It is created from the reaction of lactic acid with calcium carbonate or calcium hydroxide (B78521) and is affirmed as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration.[5][6][7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of calcium lactate in fortified beverages, covering its properties, formulation considerations, and detailed experimental protocols for evaluation.
Properties and Advantages of this compound
This compound offers several advantages over other calcium salts for beverage fortification, primarily its high solubility and neutral taste profile.[2][9][10]
Key Characteristics:
-
High Solubility: this compound is highly soluble in water, even at low temperatures, which is a significant advantage for beverage formulation.[2][5][9][10] This property allows for sufficient fortification without causing precipitation or affecting the beverage's appearance.[2][10]
-
Neutral Taste: Unlike other calcium salts that can impart a chalky, bitter, or salty taste, this compound has a more neutral flavor profile.[2][9][11][12] This minimizes the need for masking agents, preserving the original taste of the beverage.[2][10]
-
Bioavailability: The bioavailability of calcium from this compound is comparable to that of other common calcium salts like calcium carbonate and calcium citrate, and it is well-absorbed by the body.[13][14][15][16] Some studies suggest it has a faster absorption rate.[13][17] It can be absorbed at various pH levels and does not need to be taken with food.[5][6]
-
Elemental Calcium: this compound contains approximately 13-14% elemental calcium.[2][5][6][10] This is a lower concentration compared to calcium carbonate (40%), meaning a larger amount of this compound is needed to achieve the same level of elemental calcium.[2][10][18] However, its high solubility often makes it the more practical choice for beverage applications.[2][10]
Data Presentation: Comparative Properties of Calcium Salts
The following tables summarize the key quantitative data for this compound in comparison to other common calcium salts used in fortification.
Table 1: Physicochemical Properties of Common Calcium Salts
| Property | This compound | Calcium Gluconate | Calcium Citrate | Calcium Carbonate |
| Molecular Formula | C₆H₁₀CaO₆ | C₁₂H₂₂CaO₁₄ | Ca₃(C₆H₅O₇)₂ | CaCO₃ |
| Molar Mass ( g/mol ) | 218.22 (anhydrous) | 430.37 | 498.46 | 100.09 |
| Elemental Calcium (%) | ~13-14%[2][5][6][10] | ~9%[2][10] | ~21%[2][10] | ~40%[18] |
| Solubility in Water ( g/100 mL at 25°C) | ~9.0[5] | High[2][10] | Low | Very Low/Insoluble[15][16] |
| Taste Profile | Neutral/Slightly acidic[2][9][12] | Neutral[2][10] | Chalky/Slightly sour[2] | Chalky[2] |
Table 2: Recommended Daily Calcium Intake
| Age Group | Recommended Dietary Allowance (RDA) (mg/day) |
| 1-3 years | 700[1] |
| 4-8 years | 1,000[1] |
| 9-18 years | 1,300[19] |
| Adults (19-50 years) | 1,000[4][19] |
| Adult Men (51-70 years) | 1,000 |
| Adult Women (51+ years) | 1,200[3] |
| Adult Men (71+ years) | 1,200 |
Data sourced from the National Institutes of Health and the International Osteoporosis Foundation.[1][4]
Experimental Protocols
Protocol 1: Stability Assessment of Calcium-Fortified Beverages
Objective: To evaluate the physical and chemical stability of a beverage fortified with this compound over a defined shelf life.
Materials:
-
Beverage base (e.g., fruit juice, dairy-alternative milk)
-
This compound pentahydrate
-
pH meter
-
Colorimeter
-
Viscometer
-
Incubators/refrigerators set to desired storage temperatures (e.g., 4°C, 25°C, 35°C)
-
Centrifuge
-
Analytical balance
-
Homogenizer/high-shear mixer
Methodology:
-
Sample Preparation:
-
Calculate the amount of this compound required to achieve the target fortification level (e.g., 15-30% of the Daily Value for calcium per serving).
-
Gradually add the this compound powder to the beverage base under constant agitation using a high-shear mixer until fully dissolved.
-
Prepare a control sample (beverage base without added this compound).
-
Package the samples in airtight, light-resistant containers.
-
-
Storage Conditions:
-
Store the samples at various temperatures (refrigerated, ambient, and accelerated) to simulate different storage scenarios.
-
-
Analysis Schedule:
-
Conduct analyses at specified time points (e.g., Day 0, Week 1, Week 4, Week 8, Week 12).
-
-
Analytical Procedures:
-
pH Measurement: Record the pH of each sample at each time point.
-
Color Analysis: Measure the color of the beverage using a colorimeter, recording L, a, and b* values.
-
Viscosity Measurement: Determine the viscosity of the beverage to assess changes in texture.
-
Sedimentation Analysis: Centrifuge a sample aliquot (e.g., 5000 x g for 15 minutes) and measure the volume or weight of any precipitated material.
-
Sensory Evaluation: (See Protocol 2) Conduct sensory analysis at each time point to assess changes in taste, mouthfeel, and overall acceptability.
-
Microbial Analysis: Inoculate samples with relevant spoilage microorganisms to assess the impact of this compound on microbial growth.[20]
-
Protocol 2: Sensory Evaluation of Fortified Beverages
Objective: To assess the sensory attributes (taste, aroma, mouthfeel, appearance) of a beverage fortified with this compound.
Materials:
-
Fortified and control beverage samples, chilled to a standardized serving temperature.
-
Standard sensory evaluation booths with controlled lighting.
-
Water and unsalted crackers for palate cleansing.
-
Standardized questionnaires/software for data collection.
-
A trained sensory panel (typically 8-12 members).
Methodology:
-
Panelist Training: Train panelists to identify and rate the intensity of key attributes such as bitterness, chalkiness, metallic aftertaste, sweetness, and overall flavor.
-
Sample Presentation: Present the samples to the panelists in a randomized and blind fashion. Use standardized three-digit codes to label the samples.
-
Evaluation:
-
Instruct panelists to evaluate the appearance and aroma of each sample first.
-
Panelists then taste each sample and rate the intensity of the predefined sensory attributes on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").
-
Ensure panelists cleanse their palate with water and crackers between samples.
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine if there are significant sensory differences between the fortified and control samples.
Protocol 3: In Vitro Bioavailability Assessment (Caco-2 Cell Model)
Objective: To estimate the intestinal absorption and bioavailability of calcium from a fortified beverage using the Caco-2 cell culture model, which mimics the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Cell culture reagents (DMEM, fetal bovine serum, antibiotics)
-
Transwell® inserts (12-well or 24-well plates)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Test beverage, subjected to in vitro digestion.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for calcium quantification.
Methodology:
-
Caco-2 Cell Culture and Differentiation:
-
Culture Caco-2 cells in DMEM supplemented with fetal bovine serum and antibiotics.
-
Seed the cells onto Transwell® inserts and allow them to grow and differentiate for 21 days to form a confluent monolayer with well-developed microvilli.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Sample Preparation:
-
Perform a simulated gastrointestinal digestion of the fortified beverage to mimic physiological conditions in the stomach and small intestine.
-
-
Calcium Transport Assay:
-
Wash the Caco-2 cell monolayers with pre-warmed HBSS.
-
Add the digested beverage sample to the apical (upper) chamber of the Transwell® inserts.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Calcium Quantification:
-
Measure the concentration of calcium in the basolateral samples using ICP-MS or AAS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) to quantify the rate of calcium transport across the Caco-2 cell monolayer. Compare the Papp value of the calcium from the fortified beverage to that of a known soluble calcium salt control.
-
Visualizations
Experimental Workflow
Caption: Workflow for developing and testing calcium-fortified beverages.
Signaling Pathway for Intestinal Calcium Absorption
References
- 1. Calcium Recommendations | International Osteoporosis Foundation [osteoporosis.foundation]
- 2. nutritionaloutlook.com [nutritionaloutlook.com]
- 3. This compound: Benefits, Side Effects, and Dosage [verywellhealth.com]
- 4. Calcium - Health Professional Fact Sheet [ods.od.nih.gov]
- 5. This compound | 814-80-2 [chemicalbook.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | C6H10CaO6 | CID 13144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound: Uses, Benefits, and Side Effects [healthline.com]
- 9. How this compound is Used in Food Production — Bell Chem [bellchem.com]
- 10. nutritionaloutlook.com [nutritionaloutlook.com]
- 11. capecrystalbrands.com [capecrystalbrands.com]
- 12. This compound as a thickener: Elevating texture in the food Industry | Galactic [lactic.com]
- 13. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 14. Bioavailability of calcium from calcium carbonate, DL-calcium lactate, L-calcium lactate and powdered oyster shell calcium in vitamin D-deficient or -replete rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages [scirp.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Calcium and calcium supplements: Achieving the right balance - Mayo Clinic [mayoclinic.org]
- 19. ucsfhealth.org [ucsfhealth.org]
- 20. Influence of this compound on the fate of spoilage and pathogenic microorganisms in orange juice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Calcium Alginate Microspheres using Calcium Lactate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium alginate microspheres are widely utilized as a biocompatible and biodegradable platform for the encapsulation and controlled release of therapeutic agents, including small molecule drugs, proteins, and cells. The formation of these microspheres relies on the ionic crosslinking of sodium alginate, a natural polysaccharide, by divalent cations. While calcium chloride is the most commonly used crosslinking agent, calcium lactate (B86563) presents a viable alternative with potential advantages in certain applications. This document provides a detailed protocol for the preparation of calcium alginate microspheres using the emulsification/external gelation method with calcium lactate as the crosslinking agent.
Principle of the Method
The emulsification/external gelation method involves the dispersion of an aqueous sodium alginate solution (containing the active pharmaceutical ingredient, API) into an immiscible oil phase to form a water-in-oil (W/O) emulsion. The size of the aqueous droplets, which will determine the final microsphere size, is controlled by the stirring rate and the presence of a surfactant. Subsequently, a this compound solution is added to the emulsion. The calcium ions diffuse to the surface of the alginate droplets, initiating the crosslinking of the alginate chains and forming solid, spherical microspheres.
Experimental Protocols
Materials and Equipment
-
Sodium alginate (low or medium viscosity)
-
This compound
-
Span 80 (or other suitable surfactant)
-
Light liquid paraffin (B1166041) (or other suitable oil phase)
-
Isopropyl alcohol (for washing)
-
Distilled or deionized water
-
Active Pharmaceutical Ingredient (API) of choice
-
Magnetic stirrer with a stir bar
-
Beakers and graduated cylinders
-
Syringe with a flat-tipped needle
-
Buchner funnel and filter paper
-
Oven or vacuum desiccator for drying
Protocol for Preparation of Calcium Alginate Microspheres
-
Preparation of the Aqueous Phase (Sodium Alginate Solution):
-
Dissolve sodium alginate in distilled water to achieve the desired concentration (e.g., 1.5% w/v).[1]
-
Stir the solution gently using a magnetic stirrer until the sodium alginate is completely dissolved. Avoid vigorous stirring to prevent the entrapment of air bubbles.
-
If encapsulating an API, dissolve or disperse the desired amount of the API in the sodium alginate solution at this stage.
-
-
Preparation of the Oil Phase:
-
In a separate beaker, prepare the oil phase by adding a surfactant, such as Span 80, to light liquid paraffin. A typical concentration for the surfactant is 1-2% (v/v).
-
-
Emulsification:
-
Place the beaker containing the oil phase on a magnetic stirrer.
-
Slowly add the aqueous sodium alginate solution dropwise into the oil phase while continuously stirring. The stirring speed is a critical parameter that influences the size of the microspheres; higher speeds generally result in smaller microspheres. A stirring speed in the range of 500-1500 rpm is a common starting point.
-
Continue stirring for a set period (e.g., 15-30 minutes) to ensure the formation of a stable water-in-oil emulsion.
-
-
Crosslinking (External Gelation):
-
Prepare an aqueous solution of this compound. The concentration of this compound will influence the mechanical properties and release characteristics of the microspheres. Concentrations ranging from 1% to 5% (w/v) have been shown to be effective.[2]
-
Slowly add the this compound solution to the emulsion while maintaining the stirring.
-
Continue stirring for a specified duration (e.g., 30-60 minutes) to allow for the complete crosslinking of the alginate droplets into solid microspheres.
-
-
Washing and Harvesting:
-
Stop the stirring and allow the microspheres to settle.
-
Decant the oil phase.
-
Wash the microspheres several times with isopropyl alcohol to remove any residual oil and surfactant.
-
Collect the microspheres by filtration using a Buchner funnel.
-
-
Drying:
-
Dry the collected microspheres in an oven at a controlled temperature (e.g., 40-50°C) or in a vacuum desiccator until they reach a constant weight.
-
Data Presentation: Influence of Key Parameters
The characteristics of the resulting calcium alginate microspheres are highly dependent on the experimental parameters. The following table summarizes the general influence of these parameters.
| Parameter | Influence on Microsphere Characteristics |
| Sodium Alginate Concentration | Higher concentrations generally lead to larger microspheres with increased mechanical strength and potentially slower drug release.[3] |
| This compound Concentration | Increased concentration can lead to a more rigid gel structure, affecting the mechanical properties and release profile. Some studies show that higher concentrations can result in smaller bead diameters due to syneresis.[2][3] |
| Stirring Speed (Emulsification) | Higher stirring speeds typically result in smaller and more uniform microspheres. |
| Surfactant Concentration | An optimal concentration helps in forming a stable emulsion and preventing the agglomeration of droplets, leading to well-defined spherical microspheres. |
| Crosslinking Time | A sufficient crosslinking time is necessary to ensure the complete hardening of the microspheres, which affects their stability and drug retention. |
| Temperature | Lower gelation temperatures can slow the diffusion of calcium ions, potentially leading to a more regular internal structure and increased rupture strength of the beads.[3] |
Visualization of Experimental Workflow and a Relevant Signaling Pathway
Experimental Workflow
The following diagram illustrates the step-by-step process for the preparation of calcium alginate microspheres using the emulsification/external gelation method.
Application in Drug Delivery: A Relevant Signaling Pathway
Calcium alginate microspheres are often used for the controlled delivery of anti-inflammatory drugs. A key signaling pathway involved in inflammation is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The diagram below illustrates a simplified representation of this pathway, which can be targeted by drugs released from the microspheres.
Conclusion
The use of this compound as a crosslinking agent provides an effective method for the preparation of calcium alginate microspheres. By carefully controlling the experimental parameters as outlined in this protocol, researchers can produce microspheres with desired characteristics for various drug delivery applications. The provided workflow and signaling pathway diagrams offer a visual guide to the experimental process and a potential application in anti-inflammatory drug development. Further optimization of the process parameters may be required depending on the specific API and the desired release profile.
References
Enhancing Meat Products: Application and Protocols for Calcium Lactate Fortification
Application Notes
The fortification of meat products with calcium lactate (B86563) presents a promising avenue for enhancing their nutritional profile, particularly for populations with inadequate calcium intake. Meat is a staple in many diets but is not a significant source of calcium. Supplementing meat products with a bioavailable calcium salt like calcium lactate can help consumers meet their recommended daily allowance for this essential mineral.[1] this compound is often chosen for fortification due to its high calcium content (13%), neutral taste, and aroma, making it a suitable ingredient that doesn't significantly alter the sensory properties of the final product.[2] Beyond nutritional enhancement, this compound can also offer functional benefits to meat products, such as improving texture, tenderness, and shelf-life.[3]
Key Benefits of this compound Fortification:
-
Nutritional Enhancement: Significantly increases the calcium content of meat products, helping to address calcium deficiencies.[2][1]
-
Improved Meat Quality: Can enhance tenderness, juiciness, and color stability of meat.[3][4]
-
Extended Shelf-Life: Possesses antimicrobial properties that can help in preserving meat products.[5]
-
Good Bioavailability: Organic calcium salts like this compound are generally more bioavailable than inorganic salts.[2] Studies using in-vitro models with Caco-2 cells have demonstrated that calcium from fortified meat products is bioavailable.[6]
Applications:
This compound can be incorporated into a variety of processed meat products, including but not limited to:
-
Restructured meat products (e.g., meat loaves, nuggets)
-
Emulsified sausages (e.g., frankfurters, bologna)
-
Ground meat products (e.g., patties, burgers)
-
Cured and fermented sausages
The optimal level of fortification needs to be carefully determined for each specific product to achieve the desired nutritional target without negatively impacting sensory and physical qualities. Research on restructured buffalo meat loaves suggests that a 1.25% level of this compound is optimal for fortification without adversely affecting textural and sensory properties.[2][1]
Data on the Effects of this compound Fortification on Restructured Buffalo Meat Loaves
| Parameter | Control (0% this compound) | 1% this compound | 1.25% this compound | 1.5% this compound |
| Calcium Content (mg/100g) | 6.48 | 135.02 | 165.73 | 203.85 |
| pH | 6.21 | 6.15 | 6.12 | 6.08 |
| Cooking Yield (%) | 92.54 | 91.87 | 91.53 | 90.12 |
| Moisture (%) | 74.28 | 73.15 | 72.89 | 72.17 |
| Protein (%) | 18.54 | 18.21 | 18.12 | 17.98 |
| Fat (%) | 5.12 | 5.03 | 4.98 | 4.89 |
| Hardness (kg) | 2.87 | 3.12 | 3.21 | 3.35 |
| Flavor Score (9-point scale) | 8.12 | 7.98 | 7.85 | 7.65 |
| Overall Acceptability (9-point scale) | 8.05 | 7.95 | 7.82 | 7.58 |
Data sourced from a study on restructured buffalo meat loaves.[2][1]
Experimental Protocols
Herein are detailed methodologies for key experiments related to the fortification of meat products with this compound.
Protocol 1: Preparation of Calcium-Fortified Restructured Meat Loaves
This protocol is based on the methodology for preparing restructured buffalo meat loaves fortified with this compound.[1]
1. Materials and Reagents:
-
Deboned lean meat
-
This compound powder
-
Sodium chloride
-
Sodium tripolyphosphate (STPP)
-
Sodium nitrite (B80452)
-
Sucrose
-
Spices and condiments
-
Ice flakes
-
Stainless steel molds
2. Equipment:
-
Meat mincer
-
Bowl chopper or food processor
-
Mixer
-
Thermometer
-
Water bath or steam cooker
3. Procedure:
-
Meat Preparation:
-
Thaw frozen deboned meat at 4°C for 12-16 hours.
-
Mince the thawed meat through a 13 mm plate followed by an 8 mm plate.
-
-
Formulation and Mixing:
-
Divide the minced meat into batches for different treatment levels (e.g., 0%, 1%, 1.25%, 1.5% this compound).
-
Add sodium chloride, STPP, and sodium nitrite to the minced meat and mix for 2 minutes.
-
Add ice flakes and continue mixing to maintain a low temperature.
-
Add the designated amount of this compound powder, sucrose, and spices to each batch and mix until a uniform batter is formed.
-
-
Stuffing and Cooking:
-
Stuff the meat batter into stainless steel molds.
-
Cook the loaves in a steam cooker or water bath at 80-85°C until an internal temperature of 75°C is reached.
-
-
Cooling and Storage:
-
Cool the cooked loaves at room temperature and then chill at 4°C.
-
Package the loaves and store them under refrigeration for further analysis.
-
Experimental workflow for preparing calcium-fortified restructured meat loaves.
Protocol 2: Texture Profile Analysis (TPA) of Fortified Meat Products
This protocol outlines the general procedure for conducting TPA on meat products to evaluate their textural properties.[3]
1. Equipment:
-
Texture Analyzer equipped with a compression platen
2. Sample Preparation:
-
Cut cooked meat samples into uniform cubes (e.g., 1.5 cm x 1.5 cm x 1.5 cm).
-
Allow the samples to equilibrate to a consistent temperature before analysis.
3. TPA Parameters:
-
Probe: Cylindrical probe (e.g., 36 mm diameter)
-
Test Mode: Two-cycle compression
-
Pre-test Speed: 1.0 mm/s
-
Test Speed: 1.0 mm/s
-
Post-test Speed: 1.0 mm/s
-
Compression: 50% of the sample height
-
Trigger Force: 5 g
4. Procedure:
-
Place a single meat cube centrally on the Texture Analyzer platform.
-
Initiate the two-cycle compression test.
-
Record the force-time curve.
-
From the curve, calculate the following textural attributes:
-
Hardness: Peak force during the first compression.
-
Cohesiveness: Ratio of the area of work during the second compression to the first compression.
-
Springiness: Height that the sample recovers between the first and second compression.
-
Gumminess: Hardness x Cohesiveness.
-
Chewiness: Gumminess x Springiness.
-
Protocol 3: Sensory Evaluation of Fortified Meat Products
This protocol describes a method for the sensory evaluation of meat products using a trained panel.[7]
1. Panelists:
-
Select and train a panel of 8-10 members on the sensory attributes of meat products.
2. Sample Preparation:
-
Cook the meat samples using a consistent method (e.g., grilling, pan-frying) to a uniform internal temperature.
-
Cut the cooked samples into bite-sized pieces and code them with random three-digit numbers.
-
Serve the samples warm to the panelists.
3. Evaluation:
-
Provide panelists with a scorecard to rate the samples on a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely) for the following attributes:
-
Appearance
-
Flavor
-
Tenderness
-
Juiciness
-
Overall Acceptability
-
-
Provide water and unsalted crackers for panelists to cleanse their palates between samples.
4. Data Analysis:
-
Analyze the sensory scores using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the control and fortified samples.
Protocol 4: In-Vitro Calcium Bioavailability Assessment using Caco-2 Cell Model
This protocol provides a general workflow for assessing the bioavailability of calcium from fortified meat products using an in-vitro digestion and Caco-2 cell culture model.[4]
1. Materials:
-
Caco-2 cells
-
Cell culture reagents (DMEM, FBS, etc.)
-
Transwell inserts
-
Enzymes for digestion (pepsin, pancreatin)
-
Bile salts
2. Procedure:
-
In-Vitro Digestion:
-
Caco-2 Cell Culture:
-
Culture Caco-2 cells on Transwell inserts until they form a differentiated monolayer, which mimics the intestinal epithelium.
-
-
Calcium Transport Assay:
-
Apply the soluble fraction from the in-vitro digest to the apical side of the Caco-2 cell monolayer.
-
Incubate for a specific period (e.g., 2 hours).
-
Collect the medium from the basolateral side.
-
-
Calcium Quantification:
-
Measure the calcium concentration in the basolateral medium using methods like atomic absorption spectrophotometry.
-
The amount of calcium transported to the basolateral side represents the bioavailable calcium.
-
Signaling Pathway of Intestinal Calcium Absorption
Calcium is absorbed in the small intestine through two main pathways: the transcellular pathway and the paracellular pathway.[5][10] The transcellular pathway is an active, saturable process that is regulated by vitamin D and is predominant when dietary calcium is low.[10] The paracellular pathway is a passive, non-saturable process that occurs through the tight junctions between enterocytes and is more significant when dietary calcium is high.[10]
Transcellular and paracellular pathways of intestinal calcium absorption.
References
- 1. Effect of incorporation of this compound on physico-chemical, textural, and sensory properties of restructured buffalo meat loaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. meatscience.org [meatscience.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Molecular aspects of intestinal calcium absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cetjournal.it [cetjournal.it]
- 8. mdpi.com [mdpi.com]
- 9. A standardised static in vitro digestion method suitable for food – an international consensus - Food & Function (RSC Publishing) DOI:10.1039/C3FO60702J [pubs.rsc.org]
- 10. Mechanisms of intestinal calcium absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calcium Lactate as a Leavening Agent in Baking Powder Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium lactate (B86563), a salt of lactic acid, is increasingly explored for its multifunctional roles in food systems, including its potential as a leavening acid in baking powder formulations. Beyond its primary function as a calcium supplement, calcium lactate can influence dough rheology, final product texture, and shelf life. These notes provide a comprehensive overview of this compound's application as a leavening agent, detailing its chemical properties, reaction kinetics, and impact on baked goods. The provided protocols offer standardized methods for evaluating its performance.
Chemical Properties and Leavening Reaction
This compound is a white crystalline powder available in various hydrate (B1144303) forms, with the anhydrous and pentahydrate forms being common. For leavening applications, the anhydrous form is typically preferred to ensure accurate formulation based on molecular weight.
The leavening action of this compound stems from its reaction with a carbonate source, most commonly sodium bicarbonate (NaHCO₃), in the presence of water and heat. This acid-base reaction produces carbon dioxide (CO₂) gas, which creates the porous structure of leavened baked goods.
The theoretical reaction is as follows:
C₆H₁₀CaO₆ (this compound) + 2NaHCO₃ (Sodium Bicarbonate) → Ca(HCO₃)₂ (Calcium Bicarbonate) + 2NaC₃H₅O₃ (Sodium Lactate)
Upon heating, calcium bicarbonate decomposes to release carbon dioxide:
Ca(HCO₃)₂ → CaCO₃ (Calcium Carbonate) + H₂O (Water) + CO₂ (Carbon Dioxide)
The overall reaction can be simplified as:
C₆H₁₀CaO₆ + 2NaHCO₃ → CaCO₃ + 2NaC₃H₅O₃ + H₂O + CO₂
Logical Relationship of Baking Powder Components
Caption: Logical relationship of components in a baking powder formulation.
Quantitative Data and Performance Characteristics
The effectiveness of a leavening acid is primarily determined by its Neutralizing Value (NV) and its Dough Rate of Reaction (DRR).
Neutralizing Value (NV)
The Neutralizing Value is defined as the parts by weight of sodium bicarbonate that are neutralized by 100 parts of the leavening acid. A higher NV indicates a more potent leavening acid.
Theoretical Neutralizing Value of Anhydrous this compound:
Based on the stoichiometry of the reaction, the theoretical NV of anhydrous this compound (C₆H₁₀CaO₆) can be calculated.
-
Molecular Weight of Anhydrous this compound: 218.22 g/mol [1][2][3]
-
Molecular Weight of Sodium Bicarbonate: 84.01 g/mol [4][5][6][7][8]
From the balanced equation, 1 mole of this compound reacts with 2 moles of sodium bicarbonate.
NV = (Mass of NaHCO₃ / Mass of this compound) * 100 NV = ((2 * 84.01) / 218.22) * 100 NV ≈ 77
Table 1: Comparison of Neutralizing Values of Common Leavening Acids
| Leavening Acid | Abbreviation | Theoretical Neutralizing Value (NV) |
| Monocalcium Phosphate, monohydrate | MCP | 80 |
| Sodium Acid Pyrophosphate | SAPP | 72 |
| This compound, anhydrous | - | ~77 |
| Sodium Aluminum Sulfate | SAS | 100 |
| Glucono-delta-lactone | GDL | 45 |
Note: Actual NV may vary slightly based on purity and manufacturing processes.
Dough Rate of Reaction (DRR)
Experimental Protocols
Protocol for Determining Neutralizing Value (AACC International Method 02-32.02, modified)
Objective: To experimentally determine the neutralizing value of this compound.
Materials:
-
This compound, anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Standardized 0.1 N Hydrochloric Acid (HCl)
-
Standardized 0.1 N Sodium Hydroxide (NaOH)
-
Phenolphthalein (B1677637) indicator
-
Boiling water
-
Burettes, beakers, flasks, and magnetic stirrer
Procedure:
-
Accurately weigh approximately 0.84 g of this compound into a 250 mL beaker.
-
Add 25 g of sodium bicarbonate and 50 mL of distilled water.
-
Stir the mixture for 5 minutes.
-
Heat the mixture to boiling and boil for 5 minutes.
-
Cool the solution to room temperature.
-
Add 100 mL of 0.1 N HCl and stir.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the excess acid with 0.1 N NaOH until a faint pink color persists for 30 seconds.
-
Record the volume of NaOH used.
-
Perform a blank titration with 25 g of sodium bicarbonate and 100 mL of 0.1 N HCl.
Calculation: NV = [ (mL NaOH for blank - mL NaOH for sample) * Normality of NaOH * 84.01 ] / (Weight of sample * 0.1)
Experimental Workflow for NV Determination
Caption: Workflow for determining the Neutralizing Value (NV).
Protocol for Evaluating Leavening Performance in a Model Cake System
Objective: To compare the effect of this compound-based baking powder with standard baking powders on cake volume and texture.
Materials:
-
Cake flour
-
Granulated sugar
-
Shortening
-
Eggs
-
Milk
-
Vanilla extract
-
Baking powders (Control with MCP/SAPP, and experimental with this compound)
-
Mixer, baking pans, oven
-
Texture Analyzer
-
Rapeseed displacement apparatus for volume measurement (AACC International Method 10-05.01)
Procedure:
-
Baking Powder Preparation: Prepare baking powder formulations using the determined NV to ensure a consistent level of sodium bicarbonate neutralization.
-
Batter Preparation: Follow a standardized cake batter preparation method (e.g., AACC International Method 10-90.01).
-
Baking: Bake the cakes under controlled conditions until a set internal temperature is reached.
-
Cooling: Cool the cakes for a specified time before analysis.
-
Volume Measurement: Determine the volume of the cakes using the rapeseed displacement method.[9][10][11][12]
-
Texture Profile Analysis (TPA): Use a texture analyzer to measure crumb hardness, springiness, cohesiveness, and chewiness.[13][14][15][16]
Data Collection and Analysis: Record all quantitative data in a tabular format for easy comparison. Perform statistical analysis to determine significant differences between the control and experimental cakes.
Table 2: Example Data Table for Comparative Analysis of Leavening Agents in Cake
| Leavening System | Batter Specific Gravity (g/mL) | Cake Volume (cm³) | Crumb Hardness (g) | Crumb Springiness | Crumb Cohesiveness |
| Control (MCP/SAPP) | |||||
| Experimental (this compound) | |||||
| Experimental (this compound/MCP blend) |
Signaling Pathways and Mechanisms of Action
While "signaling pathways" are more commonly associated with biological systems, a similar cause-and-effect diagram can illustrate the physicochemical interactions of this compound in dough. The calcium ions (Ca²⁺) from this compound can interact with negatively charged components of the dough matrix, such as proteins (gluten) and hydrocolloids. This interaction can strengthen the dough structure, potentially improving gas retention during leavening.
Influence of this compound on Dough Structure
Caption: Influence of this compound on dough structure.
Conclusion
This compound presents a viable option as a leavening acid in baking powder formulations, offering a theoretical neutralizing value comparable to some commonly used leavening acids. Its potential to also contribute to dough strengthening and textural improvements makes it a multifunctional ingredient worthy of further investigation. The provided protocols offer a framework for the systematic evaluation of its performance characteristics. Further research is needed to determine its precise Dough Rate of Reaction and to conduct comprehensive comparative studies against a wider range of leavening acids in various baked goods.
References
- 1. This compound, anhydrous | CymitQuimica [cymitquimica.com]
- 2. GSRS [precision.fda.gov]
- 3. This compound, ANHYDROUS [EP IMPURITY] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. webqc.org [webqc.org]
- 6. Sodium Bicarbonate | NaHCO3 | CID 516892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Sodium bicarbonate | 144-55-8 [chemicalbook.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 10 Baking Quality Methods [cerealsgrains.org]
- 11. qascf.com [qascf.com]
- 12. qascf.com [qascf.com]
- 13. Chemical Leavening | Texture Technologies [texturetechnologies.com]
- 14. Cake Perception, Texture and Aroma Profile as Affected by Wheat Flour and Cocoa Replacement with Carob Flour - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improving changes in physical, sensory and texture properties of cake supplemented with purified amylase from fenugreek (Trigonella foenum graecum) seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influence of different types of baking powder on quality properties of muffins [redalyc.org]
Application Notes and Protocols: Calcium Lactate as a Coagulant in Water Treatment Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium lactate (B86563) (C₆H₁₀CaO₆) is a crystalline salt derived from lactic acid, recognized for its applications in the food, pharmaceutical, and medical industries.[1][2] In recent years, it has emerged as a viable, eco-friendly coagulant in water and wastewater treatment.[2] As a biodegradable and non-toxic alternative to conventional metal-based coagulants like aluminum and iron salts, calcium lactate offers several advantages, including reduced sludge volume and a lower impact on the pH of treated water.[3][4]
These notes provide a comprehensive overview of this compound's application as a coagulant, including its mechanism of action, performance data, and detailed experimental protocols for its evaluation and use in various water treatment scenarios, such as the purification of peat water and the treatment of industrial effluents containing lignin.[5][6]
Mechanism of Action
The primary function of any coagulant is to destabilize suspended colloidal particles, which are typically negatively charged and thus repel each other, remaining in suspension.[7] this compound contributes to this process primarily through the action of the divalent calcium cation (Ca²⁺).
The coagulation mechanism can be described by two main processes:
-
Charge Neutralization : The positively charged Ca²⁺ ions are attracted to the negatively charged surfaces of suspended particles (e.g., clays, humic substances, bacteria). This attraction neutralizes the negative charge on the particle surfaces, reducing the electrostatic repulsive forces between them.[8] Once the repulsive forces are minimized, the natural attractive van der Waals forces dominate, allowing the particles to aggregate into small micro-flocs.
-
Inter-particle Bridging : Calcium ions can form bridges between multiple negatively charged colloidal particles, particularly large organic molecules like Natural Organic Matter (NOM).[8] This bridging effect links particles together, contributing to the formation of larger, more stable flocs that can be more easily removed through sedimentation or filtration.
At lower pH values, charge neutralization is the predominant mechanism.[5] The lactate anion (C₃H₅O₃⁻) is the conjugate base of a weak acid and has a minor impact on the process, though it can cause a slight increase in alkalinity.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: Uses, Benefits, and Side Effects [healthline.com]
- 3. Comparison and optimization of the performance of natural-based non-conventional coagulants in a water treatment plant - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijphs.iaescore.com [ijphs.iaescore.com]
- 7. ocw.tudelft.nl [ocw.tudelft.nl]
- 8. Role of Calcium in the Coagulation of NOM with Ferric Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Calcium Lactate in Immediate-Release Tablet Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium lactate (B86563) is a highly soluble and bioavailable organic calcium salt that has garnered significant interest as a versatile excipient in the development of immediate-release solid oral dosage forms.[1][2] Its favorable physicochemical properties, including good compressibility and rapid dissolution, make it an excellent candidate for a filler-binder in both direct compression and granulation manufacturing processes.[1][3] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers and formulation scientists in leveraging the benefits of calcium lactate for the development of robust immediate-release tablets.
Key Applications of this compound in Immediate-Release Tablets
This compound, particularly the pentahydrate form, offers several advantages in immediate-release tablet formulations:
-
Filler-Binder: It serves as an effective filler to increase the bulk of the tablet and as a binder to ensure the mechanical integrity of the dosage form. Directly compressible grades of this compound pentahydrate exhibit excellent compaction properties, often superior to other common excipients like dicalcium phosphate (B84403) dihydrate.[1][3]
-
Enhanced Disintegration and Dissolution: Tablets formulated with this compound pentahydrate have been shown to exhibit short disintegration times and rapid drug release.[1][3] Its high solubility contributes to the quick breakdown of the tablet matrix, facilitating the dissolution of the active pharmaceutical ingredient (API).
-
Improved Bioavailability: As a readily soluble calcium source, this compound can enhance the bioavailability of certain APIs.[1][2]
-
Suitability for High-Speed Compaction: The crystalline structure of this compound pentahydrate results in low compaction speed sensitivity, making it well-suited for high-speed tablet manufacturing.[1][2]
Data Presentation: Formulation Examples and Tablet Properties
The following tables summarize quantitative data from various studies on immediate-release tablets formulated with this compound.
Table 1: Direct Compression Formulations of this compound Tablets
| Ingredient | Formulation F1 (mg/tablet) | Formulation F2 (mg/tablet) | Role in Formulation |
| This compound (from mussel shells) | 342.10 | - | Active Ingredient / Filler-Binder |
| This compound DC (PURACAL®) | - | 342.10 | Active Ingredient / Filler-Binder |
| Microcrystalline Cellulose 302 | 196.90 | - | Filler / Binder |
| Sodium Starch Glycolate | 5.50 | - | Superdisintegrant |
| Maize Starch | - | 191.40 | Filler / Disintegrant |
| Magnesium Stearate | 5.50 | 5.50 | Lubricant |
| Talc | - | 11.00 | Lubricant |
| Total Weight | 550.00 | 550.00 |
Data sourced from a study on developing immediate-release tablets from mussel shells.[1]
Table 2: Pharmacotechnical Properties of Direct Compression Tablets
| Parameter | Formulation F1 | Formulation F2 |
| Hardness (N) | 65.10 ± 4.65 | 69.30 ± 3.98 |
| Friability (%) | 0.18 ± 0.25 | 0.31 ± 0.26 |
| Disintegration Time | Not explicitly stated, but rapid | Not explicitly stated, but rapid |
| Dissolution after 45 min (%) | 96.77 ± 2.85 | 95.12 ± 3.44 |
Data sourced from a study on developing immediate-release tablets from mussel shells.[1]
Table 3: Effervescent Tablet Formulation with this compound
| Ingredient | Quantity per Tablet (mg) | Role in Formulation |
| This compound | 770 - 1540 | Active Ingredient / Filler-Binder |
| Citric Acid | 270 - 580 | Acid Source |
| Sodium and/or Potassium Bicarbonate | 160 - 350 | Carbonate Source |
| L-leucine | 70 - 120 | Lubricant |
Data sourced from a patent for a this compound effervescent tablet.
Experimental Protocols
This section provides detailed methodologies for the manufacturing and evaluation of immediate-release tablets containing this compound.
Tablet Manufacturing Protocols
Direct compression is a streamlined process ideal for formulations with good flow and compressibility, a characteristic often exhibited by directly compressible grades of this compound.
Protocol:
-
Milling: Mill the active pharmaceutical ingredient (API) and excipients, including this compound, to achieve a uniform particle size distribution.
-
Blending:
-
Place the milled API, this compound, and other excipients (e.g., disintegrants, fillers) into a suitable blender (e.g., V-blender, bin blender).
-
Blend for a predetermined time (e.g., 15-20 minutes) to ensure homogeneity.
-
-
Lubrication:
-
Add the lubricant (e.g., magnesium stearate) to the blend.
-
Blend for a short duration (e.g., 2-5 minutes) to avoid over-lubrication.
-
-
Compression:
-
Transfer the final blend to a tablet press.
-
Compress the blend into tablets of the desired weight, hardness, and thickness.
-
Wet granulation is employed to improve the flow and compressibility of the powder blend, particularly for formulations with poor powder characteristics.
Protocol:
-
Dry Mixing:
-
Mix the API, a portion of the disintegrant, and other intragranular excipients with this compound in a high-shear or low-shear granulator.
-
-
Binder Addition:
-
Prepare a binder solution (e.g., povidone in purified water or ethanol).
-
Slowly add the binder solution to the powder mixture while mixing to form a wet mass of appropriate consistency.
-
-
Wet Milling:
-
Pass the wet mass through a screen of a suitable mesh size to produce wet granules.
-
-
Drying:
-
Dry the wet granules in a fluid bed dryer or a tray dryer until the desired moisture content is achieved (typically 1-3%).
-
-
Dry Milling:
-
Mill the dried granules to break any agglomerates and achieve a uniform granule size distribution.
-
-
Final Blending:
-
Transfer the milled granules to a blender.
-
Add the extragranular excipients, including the remaining portion of the disintegrant and the glidant.
-
Blend for a specified time (e.g., 10-15 minutes).
-
-
Lubrication:
-
Add the lubricant and blend for a short period (e.g., 2-5 minutes).
-
-
Compression:
-
Compress the final granular blend into tablets.
-
Tablet Characterization Protocols
The following are standard USP protocols for the evaluation of immediate-release tablets.
This test measures the mechanical strength of the tablet.
Protocol:
-
Place a tablet between the platens of a tablet hardness tester.
-
Orient the tablet consistently (e.g., diametrically).
-
Apply a compressive force at a constant rate until the tablet fractures.
-
Record the force required to break the tablet in Newtons (N) or kiloponds (kp).
-
Repeat the test for a representative sample of tablets (typically 10) and calculate the average hardness.
This test assesses the tablet's ability to withstand abrasion during handling, packaging, and shipping.
Protocol:
-
Take a sample of tablets with a total weight as close as possible to 6.5 g (for tablets with a unit weight ≤ 650 mg) or 10 whole tablets (for tablets with a unit weight > 650 mg).[4]
-
Dedust the tablets and accurately weigh the sample (W_initial).[4]
-
Place the tablets in a friability tester drum.[4]
-
Rotate the drum 100 times at 25 ± 1 rpm.[4]
-
Remove the tablets, dedust them, and accurately weigh the sample again (W_final).[4]
-
Calculate the percentage of weight loss using the formula: % Friability = [(W_initial - W_final) / W_initial] * 100
-
A maximum mean weight loss of not more than 1.0% is generally considered acceptable.[4]
This test determines the time it takes for a tablet to break down into smaller particles.
Protocol:
-
Place one tablet in each of the six tubes of the disintegration apparatus basket-rack assembly.[5]
-
Immerse the basket in a suitable liquid medium (e.g., water or simulated gastric fluid) maintained at 37 ± 2°C.[5]
-
Operate the apparatus, moving the basket up and down at a constant frequency.[5]
-
Observe the tablets and record the time required for complete disintegration. Complete disintegration is defined as the state in which any residue of the unit, except fragments of insoluble coating, remaining on the screen is a soft mass having no palpably firm core.[5]
-
For immediate-release tablets, the disintegration time is typically required to be within 30 minutes, unless otherwise specified in the monograph.[6]
This test measures the rate and extent of drug release from the tablet.
Protocol:
-
Place the specified dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate buffer) in each vessel of the dissolution apparatus.
-
Equilibrate the medium to 37 ± 0.5°C.
-
Place one tablet in each vessel.
-
Operate the apparatus at the specified speed (e.g., USP Apparatus 2 (paddle) at 50 or 75 rpm).
-
Withdraw samples of the dissolution medium at specified time intervals.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point. For immediate-release tablets, a common specification is not less than 80% (Q) of the labeled amount of the drug dissolved in 45 minutes.
Mandatory Visualizations
Experimental Workflow for Immediate-Release Tablet Development
Caption: Workflow for Immediate-Release Tablet Development.
Conclusion
This compound is a valuable excipient for the development of immediate-release tablets, offering benefits in terms of manufacturability, tablet performance, and potentially bioavailability. Its excellent compaction properties make it particularly suitable for direct compression, a cost-effective and efficient manufacturing method. By understanding its characteristics and following standardized protocols for formulation and evaluation, researchers and drug development professionals can effectively utilize this compound to produce high-quality immediate-release tablets.
References
- 1. Development of Immediate Release Tablets Containing this compound Synthetized from Black Sea Mussel Shells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DC this compound, a new filler-binder for direct compaction of tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. US20150343075A1 - Placebo formulations and uses thereof - Google Patents [patents.google.com]
- 6. pharmanow.live [pharmanow.live]
Troubleshooting & Optimization
Technical Support Center: Calcium Lactate Crystallization in Aged Cheese
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the phenomenon of calcium lactate (B86563) crystallization (CLC) in aged cheese.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors driving calcium lactate crystal formation in our aged cheese samples?
A1: this compound crystallization is a multifactorial phenomenon primarily driven by the supersaturation of calcium and lactate in the cheese serum.[1] Key contributing factors include:
-
High Concentrations of Calcium and Lactate: The fundamental prerequisites for crystallization are sufficient concentrations of soluble calcium and lactic acid.[2]
-
pH: A lower cheese pH (typically below 5.2) increases the solubility of calcium, making more calcium ions available to bind with lactate.[3][4][5]
-
Presence of Non-Starter Lactic Acid Bacteria (NSLAB): Certain NSLAB, such as Lactobacillus curvatus, can convert the naturally produced L(+)-lactate into D(-)-lactate.[6][7] The resulting racemic mixture of D/L-lactate is less soluble than either isomer alone, promoting crystallization.[6][8]
-
Aging Temperature and Fluctuations: Temperature affects microbial growth, enzyme activity, and the solubility of this compound.[6][9] Temperature fluctuations can cause moisture to move to the cheese surface ("sweating"), concentrating calcium and lactate and leading to crystal formation.[2][5][10]
-
Moisture Content and Syneresis: Lower moisture levels can concentrate solutes, while syneresis (the expulsion of whey) can transport calcium and lactate to the surface, creating localized areas of supersaturation.[1][9]
-
Salt-to-Moisture Ratio (S/M): The S/M ratio influences the final pH of the cheese and can affect starter culture activity, thereby impacting residual lactose (B1674315) and subsequent lactate production.[11][12]
Q2: We've observed crystal formation only in batches where the final pH dropped to 5.1. Why is pH so critical?
A2: The pH of the cheese matrix is a critical control point for CLC. As the pH decreases, the colloidal calcium phosphate (B84403) bound within the casein micelle structure becomes more soluble.[3][11] This releases free calcium ions (Ca²⁺) into the cheese serum.[3][4] A lower pH is also indicative of higher concentrations of lactic acid.[5] The combination of increased soluble calcium and high lactate concentrations, especially at a pH at or below 5.1-5.3, creates the ideal conditions for the formation of this compound crystals.[3][13][14][15]
Q3: Our control cheese batch (starter culture only) did not form crystals, but the batch with an adjunct culture did. What is the microbial influence here?
A3: The microbial composition, particularly the presence of specific non-starter lactic acid bacteria (NSLAB), plays a significant role. Standard starter cultures (Lactococcus lactis) primarily produce L(+)-lactic acid.[6] Certain NSLAB, which may be present as adjunct cultures or contaminants, possess lactate racemase enzymes.[4] These enzymes convert L(+)-lactate to D(-)-lactate. The resulting racemic (D/L) mixture of lactate is significantly less soluble than the L(+) form alone, leading to rapid crystallization when combined with available calcium.[6] Studies have shown that cheeses containing Lactobacillus curvatus develop crystals, while control cheeses without it do not under the same aging conditions.[6][7]
Q4: Can storage temperature affect the rate and extent of crystallization in our experimental batches?
A4: Yes, storage temperature has a complex effect. Higher aging temperatures (e.g., 10-13°C) can accelerate the growth of NSLAB, leading to faster production of D(-)-lactate and subsequent crystallization.[6][7] However, temperature also affects solubility. One study found that the earliest and most extensive crystallization occurred in cheeses aged at a higher temperature (13°C) for a period and then transferred to a lower temperature (4°C).[6] This suggests that the higher temperature promotes the microbial activity necessary for creating the less soluble D/L lactate, while the subsequent drop in temperature decreases the solubility of this compound, triggering crystal formation.[16] Temperature fluctuations should also be avoided, as they can cause syneresis, which concentrates solutes on the cheese surface.[5][9]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action / Investigation |
| Unexpected crystal formation in low-pH cheese. | Low pH (<5.2) has increased the concentration of soluble calcium.[3][4] | Measure the total and water-soluble calcium content in both crystallized and non-crystallized samples. Review manufacturing records to identify process deviations leading to lower pH. |
| Crystals appear rapidly in some batches but not others. | Contamination with or addition of specific NSLAB (e.g., Lactobacillus curvatus) that produce D(-)-lactate.[6][7] | Perform microbial analysis on the cheese to identify the NSLAB present. Analyze the isomeric composition (L(+) vs. D(-)) of lactic acid in the cheese.[17] |
| Crystals are forming primarily on the cheese surface. | Moisture migration (syneresis) due to temperature fluctuations or improper packaging is concentrating solutes on the surface.[1][5][18] | Review storage conditions for temperature stability.[9] Ensure vacuum packaging is tight against the cheese surface to prevent moisture accumulation.[1][10] |
| Increased crystal formation after changing milk supplier or composition. | Higher protein or fortification with nonfat dry milk (NFDM) can increase the total calcium content of the cheese, providing more substrate for crystallization.[3][11][14][15] | Analyze the total calcium content of the cheese milk and the final cheese. Compare these values to previous batches that did not exhibit crystallization. |
Quantitative Data Summary
Table 1: Effect of pH on Soluble Calcium in Skim Milk and Cheese
| Milk/Cheese Type | pH | Soluble Calcium Increase (%) | Reference |
| Skim Milk Cheese (SM2) | 5.4 to 5.1 | 61.6% | [3][14][15] |
| Skim Milk + UF Milk (CSM2) | 5.4 to 5.1 | 41.4% | [3][14][15] |
| Skim Milk + NFDM (CSM3) | 5.4 to 5.1 | 45.5% | [3][14][15] |
| This table demonstrates that decreasing pH significantly increases the amount of soluble calcium available for crystallization. |
Table 2: Compositional Analysis of Crystalline Material and Host Cheese
| Component | Crystalline Material (%) | Crystallized Cheese | Non-Crystallized Cheese | Reference |
| Lactate | 52.1 | Higher L(+) Lactate | Lower L(+) Lactate | [12] |
| Calcium | 8.1 | Higher Water-Soluble Ca | Lower Water-Soluble Ca | [12] |
| Water | 28.5 | Higher Moisture | Lower Moisture | [12] |
| Crude Protein | 8.9 | N/A | N/A | [12] |
| pH | N/A | Significantly Lower | Significantly Higher | [12] |
| NaCl | N/A | Significantly Lower | Significantly Higher | [12] |
| This table compares the composition of the crystals themselves with the bulk cheese, highlighting key differences in cheeses that do and do not form crystals from the same vat. |
Experimental Protocols
Protocol 1: Method for Evaluating the Effect of NSLAB and Aging Temperature
This protocol is adapted from studies investigating the role of specific bacteria and temperature on CLC.[6][7]
-
Milk Preparation: Standardize cheese milk to the desired composition. Pasteurize and divide into experimental vats.
-
Inoculation:
-
Control Group: Inoculate milk with a standard starter culture (e.g., Lactococcus lactis) at a specified concentration (e.g., 8 log cfu/mL).
-
Experimental Group(s): Inoculate milk with the starter culture plus a specific NSLAB adjunct culture (e.g., Lactobacillus curvatus) at a lower concentration (e.g., 2 log cfu/mL).
-
-
Cheesemaking: Manufacture Cheddar cheese according to a standardized protocol.
-
Pressing and Salting: Press the cheese curds and salt to achieve a target salt-to-moisture ratio.
-
Aging and Sampling:
-
Vacuum package the cheese blocks.
-
Divide the blocks from each group into different aging temperature treatments (e.g., 4°C and 13°C).
-
Optionally, include a temperature-shift treatment where cheeses are moved from one temperature to another after a set period (e.g., 28 days).[6]
-
-
Analysis: At regular intervals (e.g., every 14 days), collect samples for analysis.
-
Microbial Analysis: Enumerate starter and NSLAB populations.
-
Chemical Analysis: Measure pH, moisture, and concentrations of D(-)- and L(+)-lactic acid using enzymatic assays or HPLC.[17]
-
Visual Inspection: Visually score the cheese for the presence and intensity of this compound crystals.
-
Protocol 2: Method for Analysis of Cheese and Crystal Composition
This protocol outlines methods for detailed chemical analysis of cheese samples.[12][19]
-
Sample Preparation:
-
For bulk cheese analysis, obtain a representative core sample. For surface analysis, section the cheese into concentric layers (e.g., 0-5 mm, 6-10 mm depth).
-
To analyze the crystals, carefully scrape the crystalline material from the cheese surface.
-
-
Moisture Content: Determine using a standard oven-drying method.
-
pH and Titratable Acidity: Measure using a pH meter and standard titration methods.
-
Lactic Acid Isomer Analysis:
-
Extract lactic acid from the cheese sample.
-
Quantify D(-) and L(+) lactic acid concentrations using specific enzymatic assay kits or an appropriate HPLC method.
-
-
Calcium Analysis:
-
Total Calcium: Use atomic absorption spectroscopy after ashing the sample.
-
Water-Soluble Calcium: Prepare a water extract of the cheese and measure calcium content in the filtrate.
-
-
NaCl Content: Analyze using the Volhard method or a chloride analyzer.
-
Proteolysis Evaluation: Determine total nitrogen and pH 4.6 soluble nitrogen using the Kjeldahl method to assess the extent of protein breakdown.[19]
Visualizations
Caption: Logical flow from primary factors to the formation of this compound crystals.
Caption: Experimental workflow for studying the effects of microbes and temperature.
Caption: Biochemical pathway of lactate isomer formation leading to crystallization.
References
- 1. dairyfoods.com [dairyfoods.com]
- 2. keystonefarmscheese.com [keystonefarmscheese.com]
- 3. Cheese pH, protein concentration, and formation of this compound crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the role of pH in cheese manufacturing: general aspects of cheese quality and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Nonstarter lactic acid bacteria and aging temperature affect this compound crystallization in cheddar cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nonstarter lactic acid bacteria biofilms and this compound crystals in Cheddar cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cooking.stackexchange.com [cooking.stackexchange.com]
- 9. Effect of storage temperature on crystal formation rate and growth rate of this compound crystals on smoked Cheddar cheeses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. keystonefarmscheese.com [keystonefarmscheese.com]
- 11. Microbial and Chemical Factors Affecting this compound Crystal Formation in Cheddar Cheese - WASHINGTON STATE UNIVERSITY [portal.nifa.usda.gov]
- 12. Compositional factors associated with this compound crystallization in smoked Cheddar cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. uvm.edu [uvm.edu]
- 17. Determination of Lactic Acid in Cheddar Cheese and this compound Crystals | Semantic Scholar [semanticscholar.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Understanding cheese crystals as a means to differentiate and add value to artisan cheeses - UNIVERSITY OF VERMONT [portal.nifa.usda.gov]
Optimizing calcium lactate solubility in experimental buffer solutions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the solubility of calcium lactate (B86563) in experimental buffer solutions.
Frequently Asked Questions (FAQs)
FAQ 1: Why is my calcium lactate not dissolving completely?
Several factors can hinder the dissolution of this compound. The primary reasons include reaching the solubility limit at a given temperature, using the less soluble racemic form (DL-lactate), or the presence of common ions in the buffer that suppress dissolution.
Troubleshooting Steps:
-
Verify Concentration: Check if the intended concentration exceeds the solubility limit at your experimental temperature (see Table 1).
-
Increase Temperature: Gently warming the solution can significantly increase solubility.[1][2][3] this compound is much more soluble in hot water.[4]
-
Check the Isomeric Form: If possible, use the L(+) isomer of this compound, which is more soluble than the DL (racemic) mixture.[2][5] The presence of even 25% of the D-form can lead to the precipitation of the less soluble racemic DL-lactate.[5]
-
Adjust pH: Solubility is highest in acidic conditions (pH ≤ 5).[6]
-
Consider Buffer Composition: High concentrations of lactate or calcium ions from other salts in your buffer can reduce solubility due to the common ion effect.[1][7][8]
dot graph TD { rankdir=TB; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} enddot Caption: Troubleshooting workflow for this compound dissolution issues.
FAQ 2: How do temperature and pH affect solubility?
Temperature is a major factor influencing this compound solubility.[7][8] As temperature increases, solubility rises significantly.[1][2][3] For instance, the solubility can increase from about 2 g/100 g of water at 0°C to 50 g/100 g of water at 60°C.[3][9]
The pH of the solution also plays a crucial role. This compound exhibits its highest solubility at an acidic pH of 5 or lower, with over 90% solubility.[6] As the pH becomes less acidic or alkaline, the solubility can decrease to between 70-80%.[6] However, some studies suggest that outside of interactions with other buffer components, the effect of pH alone can be limited.[7][8]
Table 1: Solubility of L(+)-Calcium Lactate in Water at Various Temperatures
| Temperature (°C) | Solubility (g anhydrous salt / 100 mL water) |
|---|---|
| 10 | 4.8 |
| 20 | 5.8 |
| 25 | 6.7 |
| 30 | 8.5 |
Data sourced from Wikipedia, referencing L-lactate anhydrous form.[5] Note: Different hydrates and isomeric forms will have different solubilities.
dot graph Factors { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11, len=2.5];
} enddot Caption: Key factors influencing this compound solubility.
FAQ 3: What are the different forms of this compound and which should I use?
This compound is available in several forms, including anhydrous and various hydrates (monohydrate, trihydrate, and pentahydrate), as well as different isomers (L, D, and DL-racemic).[4][5][10]
-
Hydrates : The most common form is the pentahydrate (C₆H₁₀CaO₆·5H₂O).[5] It's important to use the correct molecular weight, including the water of hydration, for accurate molar calculations. The pentahydrate loses its water to become anhydrous at temperatures around 120°C.[10][11]
-
Isomers : The L(+) isomer is generally more soluble than the racemic DL mixture.[2][5] For experiments requiring high concentrations, using the pure L-form is recommended to avoid precipitation of the less soluble DL-form.[5]
FAQ 4: Can other components in my buffer reduce solubility?
Yes. The "common ion effect" can significantly reduce solubility. If your buffer already contains a high concentration of calcium (Ca²⁺) or lactate ions, the equilibrium will shift, favoring the solid (undissolved) form of this compound.[1][7]
Additionally, while salts like sodium chloride (NaCl) may have a limited effect, other ions can form less soluble calcium salts.[1][8] For example, if your buffer contains phosphate (B84403) or carbonate, insoluble calcium phosphate or calcium carbonate may precipitate, reducing the concentration of free Ca²⁺ ions available from this compound. Conversely, some compounds like sodium gluconate can increase the solubility of this compound by forming complexes.[12][13]
dot graph Equilibrium { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=14]; edge [fontname="Arial", fontsize=12];
} enddot Caption: Dissolution equilibrium and the common ion effect.
Experimental Protocols
Protocol 1: Preparation of a Saturated this compound Stock Solution
This protocol describes a method for preparing a saturated stock solution at a specific temperature, which can then be filtered and diluted for experimental use.
Materials:
-
L(+)-Calcium Lactate Pentahydrate
-
Deionized or distilled water
-
Stir plate with heating capability
-
Magnetic stir bar
-
Sterile filter (0.22 µm)
-
Thermometer or temperature probe
Methodology:
-
Initial Calculation: Refer to a solubility chart (like Table 1) to estimate the amount of this compound needed. Plan to add an excess amount to ensure saturation. For example, to make a saturated solution at 30°C (solubility ≈ 8.5 g/100 mL), plan to add ~10 g per 100 mL of water.
-
Dissolution: Add the calculated volume of water to a beaker with a magnetic stir bar. Place it on the stir plate and begin stirring. Set the temperature to your target (e.g., 30°C).
-
Addition of Solute: Slowly add the excess this compound powder to the vortex of the stirring water.
-
Equilibration: Cover the beaker (e.g., with paraffin (B1166041) film) to prevent evaporation. Allow the solution to stir at the constant target temperature for at least 4-6 hours to ensure equilibrium is reached. You should see undissolved solid at the bottom of the beaker.
-
Separation: Turn off the heat and stirring. Allow the excess solid to settle.
-
Filtration: Carefully decant or pipette the supernatant (the clear liquid) and pass it through a 0.22 µm sterile filter to remove any remaining undissolved microcrystals. This filtered solution is your saturated stock solution at the specified temperature.
-
Storage: Store the solution at the same temperature it was prepared at to prevent precipitation upon cooling.
Protocol 2: Determining Calcium Concentration via EDTA Titration
This method can be used to accurately determine the final concentration of calcium in your prepared solution.
Materials:
-
Prepared this compound solution
-
0.05 M EDTA (disodium ethylenediaminetetraacetate) solution, standardized
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M or as specified by indicator)
-
Hydroxy naphthol blue indicator
-
Dilute hydrochloric acid (HCl)
-
Buret, pipettes, and magnetic stirrer
Methodology:
-
Sample Preparation: Accurately pipette a known volume of your this compound solution (e.g., 25.00 mL) into a flask. Dilute with ~150 mL of deionized water and add 2 mL of dilute HCl.[14]
-
Initial EDTA Addition: While stirring, add a large portion of the 0.05 M EDTA from a buret (e.g., about 30 mL for a ~350 mg sample).[14]
-
pH Adjustment: Add 15 mL of NaOH solution and ~300 mg of hydroxy naphthol blue indicator.[14] The solution should turn a reddish-pink color.
-
Titration: Continue titrating slowly with the 0.05 M EDTA solution until the indicator color changes sharply from pink/violet to a pure blue endpoint.[14]
-
Calculation: Record the total volume of EDTA used. Calculate the concentration of Ca²⁺ in your original sample using the stoichiometry of the Ca²⁺-EDTA reaction (1:1 molar ratio).
References
- 1. tandfonline.com [tandfonline.com]
- 2. kiche.or.kr [kiche.or.kr]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | 814-80-2 [chemicalbook.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Factors affecting solubility of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound USP FCC Food BP Ph Eur Grade Manufacturers [aakashmanthanindustries.com]
- 11. This compound USP PENTAHYDRATE - PCCA [pccarx.com]
- 12. Aqueous solubility of calcium L-lactate, calcium D-gluconate, and calcium D-lactobionate: importance of complex formation for solubility increase by hydroxycarboxylate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. fao.org [fao.org]
Technical Support Center: Preventing Calcium Lactate Precipitation in Fermentation Broths
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of calcium lactate (B86563) precipitation in fermentation broths.
Frequently Asked Questions (FAQs)
Q1: What is calcium lactate precipitation and why is it a problem in fermentation?
A1: this compound precipitation is the formation of solid this compound crystals within the fermentation broth. This occurs when the concentration of this compound exceeds its solubility limit in the broth. It is a significant issue in fermentations where lactic acid is produced and neutralized with a calcium source (e.g., calcium carbonate) to maintain an optimal pH for microbial growth. The precipitation can lead to several problems, including:
-
Product loss: Precipitated this compound is difficult to recover and process, leading to a reduction in the final product yield.[1]
-
Equipment fouling: Crystals can accumulate on and foul equipment such as probes, impellers, and vessel walls, impeding process monitoring and control, and increasing cleaning and maintenance costs.
-
Downstream processing challenges: The presence of solid particles can complicate downstream purification processes like filtration and chromatography.[2]
Q2: What are the primary factors that influence this compound precipitation?
A2: The main factors driving this compound precipitation are:
-
Concentration of Calcium and Lactate Ions: As the fermentation progresses, the concentration of lactate ions increases. When a calcium-based neutralizing agent is used, the concentration of calcium ions also rises. Once the product of their concentrations exceeds the solubility product of this compound, precipitation will occur.[3]
-
Temperature: The solubility of this compound is highly dependent on temperature. Generally, solubility increases with temperature. Therefore, a decrease in temperature, for instance during a process hold or downstream processing, can trigger precipitation.[3]
-
pH: The pH of the fermentation broth can influence the equilibrium between lactic acid and lactate ions. A lower pH can increase the proportion of undissociated lactic acid, which might indirectly affect the overall ionic environment, though the concentration of lactate ions is a more direct factor.[3]
-
Presence of Other Ions and Molecules: The composition of the fermentation broth, including the presence of other salts, proteins, and polysaccharides, can affect the solubility of this compound. Some molecules can act as inhibitors, while others might promote nucleation.
-
Agitation: Agitation rates can influence the size and distribution of crystals once they start to form, but it is not a primary driver of precipitation itself.
Q3: What is the difference in solubility between L-calcium lactate and DL-calcium lactate?
A3: The stereoisomeric form of lactic acid produced during fermentation plays a crucial role. The racemic mixture (DL-calcium lactate) is significantly less soluble than the pure L- or D-isomers. If the fermenting microorganism produces a mix of L- and D-lactic acid, the less soluble DL-calcium lactate is more likely to precipitate.
Troubleshooting Guide
This guide provides solutions to common problems encountered with this compound precipitation during fermentation.
Problem 1: Unexpected crystal formation during the fermentation process.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Supersaturation | Monitor lactate and calcium ion concentrations. | Implement in-situ product removal (ISPR) techniques like crystallization-based removal to keep concentrations below the saturation point.[4] |
| Temperature Fluctuations | Review temperature logs for any unexpected drops. | Ensure precise and stable temperature control of the bioreactor. Avoid sudden temperature decreases. |
| Localized High Concentrations | Inefficient mixing of the neutralizing agent. | Optimize the addition and dispersion of the calcium-based neutralizing agent to prevent localized high concentrations of calcium ions. Ensure proper agitation. |
Problem 2: Precipitation occurs during downstream processing (e.g., cooling or concentration).
| Possible Cause | Troubleshooting Step | Recommended Action |
| Decreased Solubility at Lower Temperatures | Analyze the temperature profile of your downstream process. | Maintain the temperature of the broth at a level where this compound remains soluble until the desired processing step. Alternatively, consider adding a crystallization inhibitor prior to cooling. |
| Increased Concentration | Evaporation or other concentration steps increase the this compound concentration above its solubility limit. | Add a crystallization inhibitor like sodium gluconate before the concentration step.[5] |
Data Presentation: Solubility of this compound
The following tables summarize the solubility of this compound under different conditions.
Table 1: Solubility of this compound in Water at Different Temperatures
| Temperature (°C) | Solubility ( g/100 g water) |
| 10 | ~3.1 |
| 20 | ~4.1 |
| 30 | ~5.4 |
| 40 | ~7.2 |
| 50 | ~9.7 |
Note: Data compiled from various sources. Actual solubility in fermentation broth may vary due to the presence of other solutes.
Table 2: Effect of Sodium Gluconate on this compound Solubility
A study on the effect of sodium gluconate on this compound (CaL₂) solutions (5.31% w/w) at 7°C showed a significant increase in solubility.[5]
| Sodium Gluconate Conc. (% w/w) | Visual Observation of Crystals after 21 days |
| 0 | Crystals formed after day 1 |
| 0.5 | Minute amount of crystals visible |
| 1.0 | No visible crystals |
| 1.5 | No visible crystals |
| 2.0 | No visible crystals |
| 3.0 | No visible crystals |
| 4.0 | No visible crystals |
Experimental Protocols
Protocol 1: Addition of Sodium Gluconate to Inhibit this compound Precipitation
This protocol describes the addition of sodium gluconate as a crystallization inhibitor. Sodium gluconate is thought to form soluble complexes with calcium and lactate ions, preventing them from forming crystals.[5][6]
Materials:
-
Fermentation broth containing this compound
-
Sodium gluconate powder
Procedure:
-
Determine the optimal concentration: Based on laboratory-scale trials, determine the effective concentration of sodium gluconate. Concentrations in the range of 0.5% to 2.0% (w/v) have been shown to be effective in model solutions.[5]
-
Preparation: Prepare a concentrated stock solution of sodium gluconate in sterile deionized water.
-
Addition: Aseptically add the sodium gluconate solution to the fermentation broth. The timing of addition can be critical. It can be added at the beginning of the fermentation or when the lactate concentration starts to approach a critical level.
-
Monitoring: Monitor the fermentation for any signs of precipitation and measure the lactate and calcium concentrations throughout the process.
Protocol 2: Quantification of Lactate Concentration using HPLC
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector
-
C18 column
-
Mobile phase: e.g., 0.01 M Sulfuric Acid
-
Lactic acid standard solutions
-
Fermentation broth samples, centrifuged and filtered (0.22 µm)
Procedure:
-
Sample Preparation: Centrifuge the fermentation broth sample to remove cells and particulate matter. Filter the supernatant through a 0.22 µm syringe filter.
-
Standard Curve: Prepare a series of lactic acid standard solutions of known concentrations.
-
HPLC Analysis:
-
Set the column temperature (e.g., 30°C).
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.6 mL/min).
-
Inject a fixed volume of the standards and the prepared sample.
-
Detect the lactic acid peak at an appropriate wavelength (e.g., 210 nm).
-
-
Quantification: Create a standard curve by plotting the peak area of the standards against their concentrations. Use the peak area of the sample to determine its lactic acid concentration from the standard curve.
Protocol 3: Microscopic Examination of Crystal Formation
Materials:
-
Light microscope with polarizing filters
-
Microscope slides and coverslips
-
Pipette
Procedure:
-
Sample Collection: Aseptically withdraw a small sample of the fermentation broth.
-
Slide Preparation: Place a drop of the broth on a clean microscope slide and cover with a coverslip.
-
Microscopic Observation:
-
Examine the slide under the microscope using bright-field illumination to look for any crystalline structures.
-
Switch to polarized light microscopy. This compound crystals are birefringent and will appear as bright objects against a dark background, making them easier to detect.
-
Record images and note the morphology and abundance of any crystals observed.
-
Visualizations
Caption: Factors influencing this compound precipitation.
Caption: Troubleshooting workflow for precipitation.
References
- 1. Factors Affecting Precipitation of this compound from Fermentation Broths and from Aqueous Solution | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Efficient this compound production by fermentation coupled with crystallization-based in situ product removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of sodium gluconate on the solubility of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Calcium Lactate Solution Stability
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of pH on the stability of calcium lactate (B86563) solutions. It is intended for researchers, scientists, and professionals in drug development who work with these solutions.
Frequently Asked Questions (FAQs)
Q1: Why has my calcium lactate solution become cloudy or formed a precipitate?
A precipitate or cloudiness in a this compound solution is often due to the formation of this compound crystals. This can be triggered by several factors, primarily pH, temperature, and concentration. Lowering the pH can, in some contexts, decrease solubility, and temperature fluctuations can cause the solution to become supersaturated, leading to crystallization.[1]
Q2: How does pH specifically affect the solubility and stability of this compound?
The relationship between pH and this compound solubility is complex. Here's a breakdown:
-
Acidic pH (≤5.0): In this range, this compound generally exhibits high solubility, often exceeding 90%.[2] The presence of more lactic acid at lower pH values can, however, sometimes lead to a decrease in the solubility of this compound itself due to the common ion effect.[3][4]
-
Near-Neutral to Alkaline pH (>7.0): As the pH increases, the solubility of this compound can decrease.[2] Aqueous solutions of this compound are typically slightly alkaline (pH 7.4-8.2) due to the hydrolysis of the lactate ion.[5] Shifting the pH outside this natural range can affect stability.
Q3: What is the optimal pH for maintaining a stable, clear this compound solution?
For maximum solubility and stability, maintaining a pH in the acidic range of 5.0 or lower is often effective, where solubility can be over 90%.[2] However, the "optimal" pH can depend on the specific application and the presence of other components in the solution. For many applications, the natural, slightly alkaline pH of a dissolved this compound solution is sufficient if the concentration is below the saturation point at that temperature.[5]
Q4: I observe crystals forming in my solution, even at a seemingly appropriate pH. What's happening?
Crystal formation, even at a stable pH, is a common issue. It is often linked to:
-
Isomeric Form: this compound exists in L(+), D(-), and racemic DL forms. The DL (racemic) form is significantly less soluble than the pure L or D isomers.[5] A solution containing even a small amount of the D form can lead to the precipitation of the less soluble DL-lactate crystals.[5]
-
Temperature: The solubility of this compound is highly dependent on temperature. A solution prepared at a higher temperature can become supersaturated and precipitate upon cooling.[3][4]
-
Concentration: If the concentration of this compound exceeds its solubility limit at a given pH and temperature, crystals will form.
Q5: Can I adjust the pH of my this compound solution? If so, how?
Yes, the pH can be adjusted.
-
To decrease pH (make more acidic): Add a suitable acid, such as lactic acid or hydrochloric acid. The addition of lactic acid should be done cautiously as it can influence solubility.[3]
-
To increase pH (make more alkaline): Add a base like sodium hydroxide (B78521). It is crucial to add the acid or base slowly while monitoring the pH and observing for any signs of precipitation.
Q6: Why might the pH of my this compound solution change over time?
Changes in pH over time can be due to interactions with atmospheric carbon dioxide, which can form carbonic acid and lower the pH slightly. Microbial contamination can also alter the pH if bacteria that metabolize lactate are present. Using purified water and ensuring a sterile preparation process can help mitigate these effects.
Troubleshooting Guide
Issue: Unexpected Precipitation or Cloudiness in Solution
This guide will help you diagnose and resolve common precipitation issues with this compound solutions.
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
Table 1: Influence of pH on this compound Solubility
| pH Range | Solubility Characteristic | Reference |
| ≤ 5.0 | High (>90% soluble) | [2] |
| 5.1 - 5.4 | Solubility of calcium increases as pH decreases. | [6] |
| > 7.0 | Solubility may decrease. | [2] |
Table 2: Approximate pH of Aqueous this compound Solutions at 25°C
| Concentration (mol/L) | Approximate pH Range | Reference |
| 0.01 | 7.4 – 7.6 | [5] |
| 0.05 | 7.6 – 7.8 | [5] |
| 0.10 | 7.8 – 8.0 | [5] |
| 0.20 | 8.0 – 8.2 | [5] |
Experimental Protocols
Protocol 1: Preparation and pH Adjustment of a this compound Solution
-
Objective: To prepare a this compound solution of a specific concentration and adjust its pH to a target value.
-
Materials:
-
L(+)-Calcium lactate pentahydrate
-
Deionized or distilled water
-
0.1 M Hydrochloric acid (HCl) or 0.1 M Lactic Acid
-
0.1 M Sodium hydroxide (NaOH)
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and beakers
-
-
Procedure:
-
Calculate the required mass of this compound pentahydrate for the desired concentration (e.g., for a 0.1 M solution, use 30.8 g/L). Note that the solubility is approximately 79 g/L at 25°C.[5]
-
Weigh the calculated amount of this compound.
-
Add the powder to a beaker containing approximately 80% of the final volume of water.
-
Stir the solution using a magnetic stirrer until the powder is fully dissolved. Gentle warming can aid dissolution but be sure to cool to room temperature before pH measurement.
-
Place the calibrated pH meter probe into the solution.
-
Slowly add 0.1 M HCl (or lactic acid) or 0.1 M NaOH dropwise to adjust the pH to the target value. Allow the solution to stabilize after each addition.
-
Once the target pH is reached and stable, transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of water and add it to the flask.
-
Bring the solution to the final volume with water and mix thoroughly.
-
Filter the solution through a 0.22 µm filter for sterile applications or to remove any minor impurities.
-
Protocol 2: Assessing pH-Dependent Stability of this compound Solutions
-
Objective: To evaluate the physical stability of this compound solutions at different pH values over time.
-
Materials:
-
Multiple identical samples of this compound solution, prepared as in Protocol 1, each adjusted to a different pH (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0).
-
Sealed, sterile containers for storage.
-
Turbidimeter or spectrophotometer.
-
Light microscope.
-
-
Procedure:
-
Dispense the pH-adjusted solutions into their respective labeled, sealed containers.
-
Initial Measurement (T=0):
-
Measure the pH of each solution to confirm the initial value.
-
Measure the turbidity or absorbance (at ~600 nm) of each solution.
-
Visually inspect each solution for clarity against a black and white background.
-
(Optional) Place a drop of the solution on a slide and examine under a microscope for any initial crystals.
-
-
Storage: Store all samples under identical, controlled conditions (e.g., room temperature at 25°C, or refrigerated at 4°C).
-
Follow-up Measurements: Repeat the measurements from step 2 at specified time points (e.g., 1, 6, 24, 48 hours, and 1 week).
-
Data Analysis: Plot the change in pH and turbidity/absorbance over time for each solution. Document any visual or microscopic changes. The solution with the least change in physical properties is considered the most stable under the tested conditions.
-
pH-Solubility Relationship
The stability of a this compound solution is governed by the equilibrium between its constituent ions. The pH of the solution dictates the form of lactic acid, which in turn influences the solubility of the calcium salt.
Caption: pH influence on lactate species and solution stability.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Factors affecting solubility of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Cheese pH, protein concentration, and formation of this compound crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Calcium Lactate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of calcium lactate (B86563) in oral supplements.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using calcium lactate in oral supplements?
A1: this compound is a preferred source of calcium in oral supplements due to its good solubility and bioavailability, especially compared to other calcium salts like calcium carbonate.[1] It is a non-toxic, water-soluble compound that can be absorbed at various pH levels, meaning it does not need to be taken with food.[2]
Q2: What is the elemental calcium content of this compound?
A2: this compound contains approximately 13% elemental calcium.[3] This is an important consideration when formulating supplements to meet specific dosage requirements.
Q3: How does Vitamin D enhance the bioavailability of this compound?
A3: Vitamin D is crucial for intestinal calcium absorption. Its active form, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), stimulates the transcellular pathway of calcium absorption. It achieves this by binding to the Vitamin D Receptor (VDR) in intestinal cells, which in turn increases the expression of key calcium transport proteins.[4][5][6][7]
Q4: Can co-administration of other minerals affect this compound absorption?
A4: Yes, other minerals can compete for absorption. For instance, high levels of iron and zinc can decrease the absorption of calcium.[8] It is important to consider the complete formulation and dietary context when evaluating calcium bioavailability.
Troubleshooting Guides
Formulation and Manufacturing of this compound Tablets
| Problem | Potential Cause | Troubleshooting Solution |
| Poor powder flow during tableting | - High moisture content.- Unfavorable particle size and morphology of this compound. | - Dry the granules properly.- Incorporate excipients with excellent flowability, such as directly compressible this compound pentahydrate (e.g., Puracal® DC).[9] - Optimize granule size. |
| Tablet Capping/Lamination (separation of layers) | - Air entrapment during compression.- Insufficient binder or improper granulation. | - Reduce the compression speed or add a pre-compression step.- Increase the concentration of the binder or select a more appropriate binder (e.g., PVP K30, HPMC).[10][11] - Moisten the granules appropriately. |
| Sticking and Picking (adherence to punches) | - Inadequate lubrication.- Excessive moisture in granules. | - Increase the amount of lubricant (e.g., magnesium stearate) or choose a different lubricant.- Ensure granules are properly dried before compression.- Use punches with smaller diameters. |
| Low tablet hardness | - Insufficient binder concentration.- Low compression force. | - Increase the concentration of the binder.- Optimize the compression force. Note that desirable hardness should ensure proper disintegration.[1] |
| Poor tablet dissolution | - Over-lubrication with hydrophobic lubricants like magnesium stearate.- High binder concentration leading to a dense tablet matrix.- Inadequate amount of disintegrant. | - Optimize the lubricant level and blending time.- Reduce the amount of binder solution, especially in high-shear granulation.[12] - Select a suitable disintegrant and optimize its concentration. Different binders can significantly impact dissolution profiles.[10][11][13] |
In Vitro Bioavailability Experiments (INFOGEST & Caco-2 Cells)
| Problem | Potential Cause | Troubleshooting Solution |
| Low bioaccessibility in simulated digestion (INFOGEST) | - Precipitation of this compound at intestinal pH.- Complex formation with other dietary components (e.g., phytates). | - Verify the pH of the simulated intestinal fluid. This compound solubility is pH-dependent.[14] - Consider the presence of inhibitors in the food matrix being tested. |
| Caco-2 cells not adhering to culture plates | - Incorrect fetal bovine serum (FBS) concentration.- Alkaline pH of the culture medium. | - Adjust the FBS concentration in the medium to the recommended 20%.- Check and adjust the pH of the culture medium.[15] |
| Low transepithelial electrical resistance (TEER) values in Caco-2 monolayers | - Incomplete cell differentiation.- "Leaky" cell monolayers. | - Ensure cells are cultured for the recommended 21-25 days to allow for full differentiation.[16] - Validate the integrity of the monolayer using a marker like Lucifer Yellow.[17] |
| High variability in calcium uptake results | - Inconsistent cell passage number.- Test compound not fully dissolved. | - Use the same batch of cells with a similar passage number for consistent results.- Ensure the this compound formulation is fully dissolved in the transport medium before applying to the cells.[17] |
| Low calcium transport across the Caco-2 monolayer | - Predominantly paracellular transport, which may be low for calcium.- Low expression of calcium transport proteins. | - Be aware that some studies suggest the Caco-2 model may primarily reflect paracellular transport for calcium.[18] - To study vitamin D-mediated transport, pre-treat cells with 1,25(OH)₂D₃ to upregulate transport proteins. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Condition | Solubility | Reference |
| In water at 25°C | ~79 g/L | [2] |
| In water at 10°C | 4.8 g/100g water | [2] |
| In water at 30°C | 8.5 g/100g water | [2] |
| In the presence of 0.50 M sodium D-gluconate | Increased by 45% | [14][19] |
Table 2: Comparison of Bioavailability of Calcium Salts (In Vitro Caco-2 Model)
| Calcium Salt | Bioavailability (Total Intestinal Uptake) | Reference |
| Functionalized Calcium Carbonate (FCC) | 5.68 ± 0.26% | [12] |
| Calcium Carbonate (CC) | 3.93 ± 0.99% | [12] |
| Calcium Citrate Tetrahydrate (CCT) | 3.41 ± 0.33% | [12] |
| Tricalcium Phosphate (tri-CP) | 1.85 ± 0.34% | [12] |
Table 3: Effect of Vitamin D on Fractional Calcium Absorption (FCA) in Humans
| Condition | Fractional Calcium Absorption | Reference |
| Baseline (in Crohn's disease and control subjects) | ~35% | [20] |
| After calcitriol (B1668218) therapy | Increased to ~60% | [20] |
| Postmenopausal women with mild vitamin D insufficiency (baseline) | ~54% | [3] |
| Postmenopausal women after 1 year of vitamin D supplementation | Increased by ~3% on average | [3] |
Experimental Protocols
Protocol 1: In Vitro Bioaccessibility of this compound using the INFOGEST 2.0 Method
This protocol is adapted from the standardized INFOGEST 2.0 method to assess the fraction of this compound that becomes soluble and available for absorption after simulated gastrointestinal digestion.
1. Preparation of Simulated Digestion Fluids:
-
Prepare Simulated Salivary Fluid (SSF), Simulated Gastric Fluid (SGF), and Simulated Intestinal Fluid (SIF) electrolyte stock solutions as per the INFOGEST protocol.[21]
-
Prepare enzyme solutions (e.g., α-amylase, pepsin, pancreatin) and bile extract solution at the concentrations specified in the protocol.[21]
2. Oral Phase:
-
Mix 5 g of the this compound supplement with 3.5 mL of SSF electrolyte stock solution.
-
Add 0.5 mL of α-amylase solution.
-
Add 25 µL of 0.3 M CaCl₂ and 975 µL of water.
-
Incubate at 37°C for 2 minutes with mixing.
3. Gastric Phase:
-
To the oral bolus, add 7.5 mL of SGF electrolyte stock solution.
-
Add 2.0 mL of porcine pepsin solution.
-
Add 5 µL of 0.3 M CaCl₂.
-
Adjust the pH to 3.0 with 1 M HCl.
-
Add water to the final volume and incubate at 37°C for 2 hours with continuous mixing.
4. Intestinal Phase:
-
To the gastric chyme, add 11 mL of SIF electrolyte stock solution.
-
Add 5.0 mL of pancreatin (B1164899) solution.
-
Add 2.5 mL of fresh bile extract.
-
Add 40 µL of 0.3 M CaCl₂.
-
Adjust the pH to 7.0 with 1 M NaOH.
-
Add water to the final volume and incubate at 37°C for 2 hours with continuous mixing.
5. Sample Analysis:
-
After the intestinal phase, centrifuge the digestate to separate the soluble fraction (supernatant) from the insoluble residue.
-
Filter the supernatant through a 0.22 µm filter.[22]
-
Determine the calcium concentration in the filtered supernatant using atomic absorption spectrometry or inductively coupled plasma mass spectrometry.
-
Bioaccessibility (%) = (Soluble calcium in digestate / Total calcium in the initial sample) x 100
Protocol 2: In Vitro Bioavailability of this compound using Caco-2 Cell Monolayers
This protocol outlines the steps to measure the transport of calcium from a digested this compound sample across a Caco-2 cell monolayer, which models the human intestinal epithelium.
1. Caco-2 Cell Culture and Differentiation:
-
Culture Caco-2 cells in Minimum Essential Medium (MEM) supplemented with 20% FBS, 1% Penicillin-Streptomycin, and 1% Sodium Pyruvate.[23]
-
Seed the cells onto permeable Transwell® inserts at a density of 1 x 10⁵ cells/cm².[17]
-
Culture the cells for 21-25 days to allow for spontaneous differentiation into a polarized monolayer. Change the medium every 2-3 days.[16]
-
Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Monolayers are ready for transport studies when TEER values stabilize (typically >250 Ω·cm²).[8]
2. Sample Preparation:
-
Prepare the digested this compound sample as described in Protocol 1. The filtered supernatant from the intestinal phase will be used.
3. Calcium Transport Assay:
-
Wash the Caco-2 cell monolayers with pre-warmed phosphate-buffered saline (PBS).
-
Add the digested this compound sample to the apical (upper) chamber of the Transwell®.
-
Add transport buffer (e.g., Hanks' Balanced Salt Solution) to the basolateral (lower) chamber.
-
Incubate at 37°C in a 5% CO₂ humidified atmosphere for 2 hours.[24]
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.
4. Calcium Quantification and Analysis:
-
Measure the calcium concentration in the basolateral samples using atomic absorption spectrometry or a colorimetric calcium assay kit.
-
Calculate the apparent permeability coefficient (Papp) to quantify the rate of calcium transport across the monolayer.
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = rate of calcium appearance in the basolateral chamber (µg/s)
-
A = surface area of the Transwell® membrane (cm²)
-
C₀ = initial concentration of calcium in the apical chamber (µg/mL)
-
Visualizations
Intestinal Calcium Absorption Workflow
Caption: Workflow for assessing this compound bioavailability.
Vitamin D Signaling Pathway in Intestinal Calcium Absorption
Caption: Vitamin D regulation of intestinal calcium transport.
References
- 1. Development of Immediate Release Tablets Containing this compound Synthetized from Black Sea Mussel Shells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Vitamin D and Calcium and Bioavailability of Calcium in Various Calcium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin D and Intestinal Calcium Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin D-Mediated Regulation of Intestinal Calcium Absorption | MDPI [mdpi.com]
- 6. Vitamin D-Mediated Regulation of Intestinal Calcium Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nutriweb.org.my [nutriweb.org.my]
- 9. researchgate.net [researchgate.net]
- 10. ymerdigital.com [ymerdigital.com]
- 11. researchgate.net [researchgate.net]
- 12. tabletscapsules.com [tabletscapsules.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. researchgate.net [researchgate.net]
- 15. Caco-2 Cell Growth Essentials: Traits and Troubleshooting Tips [procellsystem.com]
- 16. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays [mdpi.com]
- 17. Caco-2 Cell Line - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. books.rsc.org [books.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Vitamin D-mediated calcium absorption in patients with clinically stable Crohn's disease: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. InfoGest Consensus Method - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 24. scienceopen.com [scienceopen.com]
Technical Support Center: Overcoming Challenges in Direct Compression Tableting with Calcium Lactate
Welcome to the technical support center for direct compression tableting with calcium lactate (B86563). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during formulation and manufacturing.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the direct compression of calcium lactate?
A1: The main challenges in direct compression (DC) of this compound include:
-
Poor Flowability: this compound powder can exhibit poor flow characteristics, leading to variations in die fill and tablet weight.
-
Low Compressibility: Not all grades of this compound are suitable for direct compression, with some showing poor binding and compaction properties, resulting in soft tablets.
-
Sticking and Picking: The formulation can adhere to the punch faces and die walls, causing defects on the tablet surface. This is a common issue in tablet manufacturing.[1][2]
-
Lubricant Sensitivity: this compound, particularly the pentahydrate form, can be sensitive to lubricants like magnesium stearate. Over-lubrication can significantly reduce tablet hardness.[3][4]
-
Moisture Sensitivity: The moisture content of the formulation can significantly impact powder flow, tablet hardness, and stability.[5][6]
Q2: Which form of this compound is best for direct compression?
A2: this compound pentahydrate is significantly better for direct compression than this compound trihydrate.[7] Directly compressible (DC) grades of this compound pentahydrate, such as PURACAL® DC, are specifically engineered to have improved flowability and compaction properties.[7][8][9][10] These grades are crystalline and exhibit low compaction speed sensitivity, making them suitable for high-speed tableting.[7]
Q3: How does moisture content affect this compound tableting?
A3: Moisture can have a dual effect on tableting. While some moisture can act as a plasticizer and improve tablet hardness, excess moisture is a common cause of sticking and picking.[1][2] High humidity in the manufacturing environment can also lead to these issues.[11] It is crucial to control the moisture content of the powder blend to ensure consistent tablet quality.
Troubleshooting Guide
Problem 1: Poor Powder Flow & Weight Variation
Symptoms:
-
High tablet weight variability.
-
Inconsistent die filling.
-
Powder bridging in the hopper.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inherent poor flowability of this compound grade. | Switch to a directly compressible (DC) grade of this compound pentahydrate which has superior flow properties.[7] |
| High percentage of fine particles. | Sieve the powder blend to remove excessive fines. Consider granulation if direct compression is not feasible. |
| Inadequate excipient selection. | Incorporate glidants like colloidal silicon dioxide or talc (B1216) to improve powder flow. Co-processing with excipients that have good flow properties, such as certain grades of microcrystalline cellulose (B213188) (MCC), can also be beneficial. |
Logical Relationship for Troubleshooting Poor Flow
Caption: Troubleshooting workflow for poor powder flow and weight variation.
Problem 2: Low Tablet Hardness & High Friability
Symptoms:
-
Tablets are soft and easily break.
-
High percentage of weight loss during friability testing.
-
Capping or lamination of tablets.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Poor compressibility of this compound. | Use a directly compressible grade of this compound pentahydrate.[7] |
| Insufficient binder. | Increase the concentration of a suitable binder, such as microcrystalline cellulose (MCC). MCC is known to improve tablet hardness.[12] |
| Over-lubrication. | Magnesium stearate, a common lubricant, can significantly reduce tablet hardness, especially at higher concentrations.[3][4] Optimize the lubricant concentration; typically 0.25% to 1.0% is a good starting point. Consider alternative lubricants like sodium stearyl fumarate (B1241708) which may have less impact on hardness.[4] |
| Low compression force. | Increase the compression force on the tablet press. Monitor for other issues like capping that may arise from excessive force. |
Experimental Workflow for Optimizing Tablet Hardness
Caption: Workflow for optimizing tablet hardness.
Problem 3: Sticking & Picking
Symptoms:
-
Material adheres to the upper or lower punch faces.
-
Picking of material from embossed logos or letters.
-
Rough tablet surfaces.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Excessive moisture in the formulation. | Dry the granules properly before compression. Control the relative humidity of the compression suite.[1][11] |
| Inadequate lubrication. | Ensure proper and uniform mixing of the lubricant. Increase the lubricant concentration if necessary, but be mindful of its effect on tablet hardness.[1][4] |
| Low melting point components in the formulation. | High temperatures during compression can cause melting and sticking.[11] Consider reducing the press speed to minimize heat generation. |
| Punch face condition. | Scratches or rough surfaces on the punches can initiate sticking.[1] Polish the punch faces or consider using specialized tooling with improved release properties. |
| High compression force. | While counterintuitive, sometimes reducing the compression force can alleviate sticking if the material is being forced into the micro-abrasions of the punch face. |
Data & Formulation Guidance
Typical Physical Properties of this compound Grades
The selection of the appropriate grade of this compound is critical for successful direct compression. Below is a comparison of typical properties.
| Property | Standard Powder Grade | Directly Compressible (DC) Grade | Significance for Direct Compression |
| Bulk Density | 0.6 - 0.8 g/cm³[13] | Typically higher and more consistent | Higher bulk density promotes better die filling and weight uniformity. |
| Tapped Density | Variable | Higher than bulk density, indicating potential for compression | A large difference between bulk and tapped density can suggest poor flowability but good compressibility. |
| Particle Size | Finer, broader distribution | Coarser, more uniform spherical particles | Larger, more uniform particles generally lead to better powder flow. |
| Flowability | Often poor to fair | Good to excellent | Good flow is essential for high-speed, uniform tablet production. |
| Moisture Content | Variable | Controlled to an optimal level | Consistent moisture content is key to preventing sticking and ensuring stable tablet hardness. |
Impact of Excipients on Tablet Properties
The following table provides a general guide to how common excipients can influence the properties of this compound tablets.
| Excipient | Typical Concentration Range (%) | Effect on Tablet Hardness | Effect on Friability | Effect on Disintegration Time |
| Microcrystalline Cellulose (MCC) | 10 - 30 | Increases[12] | Decreases | May slightly increase |
| Magnesium Stearate | 0.25 - 2.0 | Decreases with increasing concentration[3][4][14] | May increase at higher concentrations[4] | Can increase due to its hydrophobic nature[4] |
| Sodium Starch Glycolate | 2 - 8 | Minimal effect | Minimal effect | Significantly decreases |
| Colloidal Silicon Dioxide | 0.1 - 0.5 | Minimal effect | Minimal effect | Minimal effect |
Experimental Protocols
Tablet Hardness Test (USP <1217>)
-
Objective: To determine the breaking force of a tablet.
-
Apparatus: A tablet hardness tester equipped with two platens.
-
Procedure:
-
Place the tablet between the two platens, ensuring it is positioned consistently (e.g., diametrically for a round tablet).
-
Apply a compressive force at a constant rate until the tablet fractures.
-
Record the force required to break the tablet in Newtons (N) or kiloponds (kp).
-
Repeat for a representative sample of tablets (typically 10) and calculate the average breaking force.
-
Tablet Friability Test (USP <1216>)
-
Objective: To assess the ability of uncoated tablets to withstand abrasion during handling, packaging, and shipping.
-
Apparatus: A friability tester with a rotating drum.
-
Procedure:
-
For tablets with a unit weight of 650 mg or less, take a sample of whole tablets as close as possible to 6.5 g. For tablets with a unit weight of more than 650 mg, use 10 whole tablets.
-
Carefully de-dust the tablets and accurately weigh the sample (W_initial).
-
Place the tablets in the friabilator drum.
-
Rotate the drum 100 times at 25 ± 1 rpm.
-
Remove the tablets, carefully de-dust them again, and accurately re-weigh the sample (W_final).
-
Calculate the percentage of weight loss: ((W_initial - W_final) / W_initial) * 100.
-
-
Acceptance Criteria: A maximum weight loss of not more than 1.0% is generally considered acceptable for most products.
Dissolution Test for this compound Tablets (General Guidance based on USP)
-
Objective: To measure the rate and extent of this compound release from the tablet.
-
Apparatus: USP Apparatus 1 (basket) or 2 (paddle).
-
Procedure:
-
Medium: Deionized water.
-
Volume: 900 mL.
-
Temperature: 37 ± 0.5 °C.
-
Apparatus 2 (Paddle) Speed: 50-75 rpm.
-
Place one tablet in each dissolution vessel.
-
Withdraw samples at specified time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Analyze the samples for this compound concentration using a suitable analytical method (e.g., titration, ICP-OES).
-
-
Acceptance Criteria: Typically, not less than 75% (Q) of the labeled amount of this compound should be dissolved in 45 minutes.
This technical support center provides a foundational guide to addressing common challenges in the direct compression of this compound. Successful tablet formulation often requires a systematic approach of evaluating and optimizing both formulation components and process parameters.
References
- 1. pharmtech.com [pharmtech.com]
- 2. tablettingscience.com [tablettingscience.com]
- 3. An experimental investigation of the effect of the amount of lubricant on tablet properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Effect of moisture on physical characteristics of tablets prepared from direct compression excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DC this compound, a new filler-binder for direct compaction of tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Immediate Release Tablets Containing this compound Synthetized from Black Sea Mussel Shells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PURACAL® | Corbion [corbion.com]
- 11. univarsolutions.com [univarsolutions.com]
- 12. researchgate.net [researchgate.net]
- 13. univarsolutions.com [univarsolutions.com]
- 14. roquette.com [roquette.com]
Effect of sodium gluconate on increasing calcium lactate solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of sodium gluconate on increasing calcium lactate (B86563) solubility. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my calcium lactate solution forming precipitates or crystals?
This compound has limited solubility in aqueous solutions, which can lead to precipitation, especially at higher concentrations or lower temperatures. This is a common issue in formulations and experimental setups where a high concentration of soluble calcium is required. In the context of food science, for instance, this compound crystals are a known defect in aged Cheddar cheese.[1][2]
Q2: How can I increase the solubility of this compound in my aqueous solution?
The addition of sodium gluconate is an effective method to increase the solubility of this compound.[1][3] Sodium gluconate enhances solubility by forming soluble complexes with calcium ions, thereby preventing them from precipitating as this compound.[1][3]
Q3: What is the mechanism behind sodium gluconate's effect on this compound solubility?
Sodium gluconate increases the solubility of this compound through the formation of soluble complexes between calcium ions (Ca²⁺) and gluconate ions.[1][2][3] This interaction reduces the concentration of free calcium ions available to form insoluble this compound crystals. The primary mechanism is a 1:1 stoichiometric complex formation between calcium and gluconate.[4][5]
Q4: How much of an increase in this compound solubility can I expect with the addition of sodium gluconate?
The increase in solubility is concentration-dependent. Studies have shown a significant increase in this compound solubility with the addition of sodium gluconate. For example, the solubility of calcium L-lactate can increase by 45% in the presence of 0.50 M sodium D-gluconate.[4][5][6]
Troubleshooting Guides
Issue: Precipitate formation in a this compound solution even after adding sodium gluconate.
-
Possible Cause 1: Insufficient concentration of sodium gluconate.
-
Solution: The amount of sodium gluconate needed is proportional to the concentration of this compound. Refer to the quantitative data in Table 1 to determine the appropriate concentration of sodium gluconate for your specific this compound concentration. Consider conducting a dose-response experiment to find the optimal ratio for your system.
-
-
Possible Cause 2: Low temperature.
-
Solution: The solubility of this compound is temperature-dependent, with lower temperatures generally leading to decreased solubility. If your experiment allows, consider increasing the temperature of the solution.
-
-
Possible Cause 3: pH of the solution.
-
Solution: The pH of the solution can influence the equilibrium of the calcium-gluconate complex. While the interaction itself is not highly pH-dependent within a neutral range, extreme pH values could affect the stability of the components. Ensure your solution's pH is within the desired experimental range.
-
Issue: Inconsistent results in solubility enhancement experiments.
-
Possible Cause 1: Inaccurate measurement of reagents.
-
Solution: Ensure precise and accurate weighing of both this compound and sodium gluconate. Use calibrated analytical balances.
-
-
Possible Cause 2: Incomplete dissolution or equilibrium not reached.
-
Solution: Allow sufficient time for the solution to reach equilibrium after the addition of sodium gluconate. Gentle agitation or stirring can facilitate dissolution and complex formation.
-
-
Possible Cause 3: Analytical errors in quantifying soluble calcium and lactate.
-
Solution: Verify the calibration and proper functioning of analytical instruments such as HPLC and Atomic Absorption Spectrometers. Use appropriate standards and controls. Refer to the detailed experimental protocols for guidance on analytical methods.
-
Quantitative Data
Table 1: Effect of Sodium Gluconate on this compound Solubility
| Initial this compound Concentration | Sodium Gluconate Concentration | Temperature | Observation | Reference |
| 5.31% (wt/wt) | 0% (wt/wt) | 7 °C | Crystal formation observed after 1 day. | [1] |
| 5.31% (wt/wt) | 0.5% (wt/wt) | 7 °C | Minute amount of crystals visible after 21 days. | [1] |
| 5.31% (wt/wt) | 1.0% (wt/wt) | 7 °C | No visible crystal formation after 21 days. | [1] |
| 5.31% (wt/wt) | 1.5% (wt/wt) | 7 °C | No visible crystal formation after 21 days. | [1] |
| 5.31% (wt/wt) | 2.0% (wt/wt) | 7 °C | No visible crystal formation after 21 days. | [1] |
| 5.31% (wt/wt) | 3.0% (wt/wt) | 7 °C | No visible crystal formation after 21 days. | [1] |
| 5.31% (wt/wt) | 4.0% (wt/wt) | 7 °C | No visible crystal formation after 21 days. | [1][2] |
| Saturated Solution | 0.50 M | 25 °C | 45% increase in calcium L-lactate solubility. | [4][5] |
Experimental Protocols
Protocol 1: Determination of the Effect of Sodium Gluconate on this compound Solubility
This protocol is adapted from studies investigating the prevention of this compound crystal formation.[1][2]
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 5.31% wt/wt) in deionized water.
-
Create a series of solutions with varying concentrations of sodium gluconate (e.g., 0, 0.5, 1, 1.5, 2, 3, and 4% wt/wt) by adding the appropriate amount of sodium gluconate to aliquots of the this compound stock solution.
-
Prepare each concentration in triplicate to ensure reproducibility.
-
-
Incubation and Observation:
-
Store the prepared solutions at a constant temperature (e.g., 7 °C) for a defined period (e.g., 21 days).
-
Visually inspect the solutions daily for the formation of this compound crystals. Record the time of the first appearance of crystals for each concentration.
-
-
Sample Analysis:
-
After the incubation period, filter the solutions to remove any precipitated crystals.
-
Analyze the supernatant for the concentration of soluble calcium, lactate, and gluconate.
-
Calcium Concentration: Use atomic absorption spectroscopy.
-
Lactate and Gluconate Concentration: Use High-Performance Liquid Chromatography (HPLC).
-
-
Protocol 2: Determination of Association Constants by Electrochemical Methods
This protocol is a more advanced method to quantify the binding affinity between calcium and gluconate.[4][5]
-
Electrochemical Cell Setup:
-
Use a calcium ion-selective electrode (Ca-ISE) and a reference electrode to measure the activity of free calcium ions in the solution.
-
Maintain a constant temperature (e.g., 25.0 °C) and ionic strength (e.g., with 1.0 M NaCl) throughout the experiment.
-
-
Titration:
-
Titrate a solution of calcium chloride with a solution of sodium gluconate.
-
Record the potential difference (mV) after each addition of the titrant.
-
-
Data Analysis:
-
Convert the measured potential to the concentration of free calcium ions using a calibration curve.
-
Use the change in free calcium ion concentration to calculate the association constant (K₁) for the formation of the calcium-gluconate complex.
-
Visualizations
Caption: Mechanism of increased this compound solubility by sodium gluconate.
Caption: Experimental workflow for solubility determination.
References
- 1. Effect of sodium gluconate on the solubility of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. conservancy.umn.edu [conservancy.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aqueous solubility of calcium L-lactate, calcium D-gluconate, and calcium D-lactobionate: importance of complex formation for solubility increase by hydroxycarboxylate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Flavors from Calcium Lactate in Food Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium lactate (B86563) in food and beverage applications. Our goal is to help you overcome common challenges related to off-flavors and achieve optimal product formulations.
Frequently Asked Questions (FAQs)
Q1: What are the common off-flavors associated with calcium lactate?
A1: this compound is often chosen for its relatively bland taste compared to other calcium salts[1][2]. However, at certain concentrations or under specific conditions, it can contribute to undesirable sensory attributes. The most commonly reported off-flavors include:
-
Bitter: A bitter aftertaste is a primary concern, particularly at higher concentrations.
-
Salty: While less pronounced than with calcium chloride, a salty taste can be perceived.
-
Metallic: A slight metallic note can sometimes be detected.
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Chalky/Gritty: This is more of a textural defect related to solubility issues but is often described as an off-flavor[3]. It can occur if the this compound does not fully dissolve or if it crystallizes out of the solution over time.
Q2: What causes these off-flavors?
A2: The primary cause of off-flavors is the intrinsic taste of the this compound molecule itself, especially at concentrations exceeding its taste threshold[4]. Other contributing factors include:
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Purity of the this compound: Impurities from the manufacturing process, whether from fermentation byproducts or chemical synthesis precursors, can introduce off-flavors[5][6]. Using a high-purity, food-grade this compound is crucial.
-
Interactions with other ingredients: The food matrix itself can influence the perception of off-flavors. Proteins, fats, and complex carbohydrates can either mask or enhance certain taste attributes.
-
pH of the application: The pH of the food or beverage can affect the solubility and taste profile of this compound[7].
-
Microbial activity: In fermented products like cheese, non-starter lactic acid bacteria can produce D(-)-lactate, which has a lower solubility than the L(+)-lactate form and can lead to the formation of this compound crystals, a significant quality defect[8][9].
Q3: At what concentration does this compound typically start to produce a noticeable off-flavor?
A3: The taste threshold for this compound can vary depending on the food matrix and individual sensitivity. In water, the sensory threshold for taste has been identified at approximately 676 ± 186 mg of elemental calcium per liter[4]. In food products, the acceptable level can differ. For instance, in restructured buffalo meat loaves, flavor scores began to significantly decrease at inclusion levels of 1.25% and 1.5% this compound[1].
Troubleshooting Guides
Issue 1: My product has a noticeable bitter or metallic aftertaste.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Concentration | Reduce the concentration of this compound in your formulation. If a certain calcium level is required, consider a blend of calcium salts. | A reduction in the intensity of the bitter/metallic notes. |
| Purity of this compound | Ensure you are using a high-purity, food-grade this compound. If possible, request a certificate of analysis from your supplier to check for impurities. Consider testing samples from different suppliers. | A cleaner taste profile with reduced off-notes. High-purity this compound should have a more neutral flavor[10]. |
| Ingredient Interactions | Experiment with flavor maskers or enhancers. Natural flavors, sweeteners, or certain hydrocolloids can help to mask off-tastes. For example, in some applications, combining this compound with calcium gluconate can lead to a more neutral flavor profile[11][12]. | The overall flavor profile of your product is improved, with the off-flavors being less perceptible. |
| pH of the Formulation | Measure and adjust the pH of your product. The solubility and taste perception of this compound can be pH-dependent. | A shift in pH may alter the flavor profile and reduce the perception of bitterness or metallic tastes. |
Issue 2: My product has a chalky or gritty texture.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility | Ensure the this compound is fully dissolved during preparation. This may involve adjusting the temperature of the solvent or the mixing time. The solubility of this compound is temperature-dependent. | A smoother mouthfeel with no perceptible grittiness. |
| Crystallization over time | In products like cheese, this can be due to the formation of D(-)-lactate by non-starter lactic acid bacteria[9]. Controlling the microbiology of your product is key. Additionally, storage temperature and packaging can influence crystal formation[9][13]. | Reduced or eliminated crystal formation, leading to a better texture. |
| Use of Chelating Agents | In beverage applications like soymilk, the addition of chelating agents such as tripotassium citrate (B86180) (TPC) or trisodium (B8492382) citrate (TSC) can improve the stability of this compound and prevent sedimentation and grittiness[14]. | Improved stability and a smoother texture in the final product. |
Quantitative Data Summary
Table 1: Effect of this compound Concentration on Sensory Scores of Restructured Buffalo Meat Loaves
| This compound Level | Flavor Score (out of 8) | Texture Score (out of 8) | Overall Acceptability (out of 8) |
| Control (0%) | 7.35 | 7.28 | 7.32 |
| 1.0% | 7.15 | 7.10 | 7.12 |
| 1.25% | 6.90 | 7.05 | 7.00 |
| 1.5% | 6.55 | 6.85 | 6.75 |
Source: Adapted from a study on restructured buffalo meat loaves. A significant decrease in flavor was noted at 1.25% and 1.5% levels[1].
Table 2: Taste Thresholds of Different Calcium Salts in Water
| Calcium Salt | Taste Threshold (mg elemental Ca/L) |
| This compound | 676 ± 186 |
| Calcium Chloride | 291 ± 73 |
| Calcium Gluconate | 587 ± 131 |
Source: Based on a study determining the sensory threshold in drinking water[4].
Experimental Protocols
Protocol 1: Sensory Evaluation of Off-Flavors using a Trained Panel
Objective: To quantify the intensity of off-flavors in a product fortified with this compound.
Methodology:
-
Panelist Selection and Training:
-
Recruit 8-12 panelists with prior sensory evaluation experience.
-
Train panelists to identify and scale the intensity of specific off-flavors (bitter, metallic, chalky) using reference standards.
-
-
Sample Preparation:
-
Prepare a control sample (without this compound) and test samples with varying concentrations of this compound.
-
Code all samples with random three-digit numbers to blind the panelists.
-
Present samples at a standardized temperature.
-
-
Evaluation:
-
Use a Quantitative Descriptive Analysis (QDA) method.
-
Provide panelists with a scorecard containing a 15-cm line scale for each attribute (e.g., "Bitter intensity," "Metallic aftertaste"). The scale should be anchored with "Not perceptible" at 0 and "Very intense" at 15.
-
Panelists will taste each sample and mark the perceived intensity on the line scale.
-
Provide water and unsalted crackers for palate cleansing between samples.
-
-
Data Analysis:
-
Measure the distance from the "Not perceptible" anchor to the panelist's mark for each attribute.
-
Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences in off-flavor intensity between the control and test samples.
-
Protocol 2: Analysis of Volatile Off-Flavor Compounds by GC-MS
Objective: To identify and quantify volatile compounds that may contribute to off-flavors.
Methodology:
-
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place a known amount of the food product (e.g., 5g) into a headspace vial.
-
Add an internal standard if quantitative analysis is required.
-
Seal the vial and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20 minutes) to adsorb the volatile compounds.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorb the compounds from the SPME fiber in the hot injection port of the GC.
-
Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program to elute the compounds based on their boiling points.
-
The mass spectrometer will fragment the eluted compounds, creating a unique mass spectrum for each.
-
-
Data Analysis:
Visualizations
Caption: Primary sources contributing to off-flavors in this compound applications.
Caption: A logical workflow for troubleshooting off-flavors from this compound.
References
- 1. Effect of incorporation of this compound on physico-chemical, textural, and sensory properties of restructured buffalo meat loaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a thickener: Elevating texture in the food Industry | Galactic [lactic.com]
- 3. supplysidesj.com [supplysidesj.com]
- 4. researchgate.net [researchgate.net]
- 5. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 6. CN104230700A - Production process for preparing this compound through one-step synthesis method - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Nonstarter lactic acid bacteria and aging temperature affect this compound crystallization in cheddar cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wjpsronline.com [wjpsronline.com]
- 11. pharmiweb.com [pharmiweb.com]
- 12. wbcil.com [wbcil.com]
- 13. Surface roughness and packaging tightness affect this compound crystallization on Cheddar cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. myfoodresearch.com [myfoodresearch.com]
- 15. taylorfrancis.com [taylorfrancis.com]
- 16. Sample preparation for the analysis of flavors and off-flavors in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Developing a robust and sensitive analytical method to detect off-flavor compounds in fish - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Addressing physical incompatibilities of calcium lactate with phosphates
Welcome to the Technical Support Center for Addressing Physical Incompatibilities of Calcium Lactate (B86563) with Phosphates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges encountered during experiments involving these two components.
Troubleshooting Guides
This section provides solutions to common problems that may arise when working with calcium lactate and phosphate (B84403) solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Immediate formation of a white precipitate or "fog" upon mixing this compound and phosphate solutions. | Exceeding the solubility product of calcium phosphate.[1] This often occurs due to high concentrations of calcium and phosphate ions, a neutral to alkaline pH, and rapid mixing.[1][2] | 1. Reduce Concentrations: Lower the concentrations of this compound and/or phosphate in the final solution. 2. pH Adjustment: Lower the pH of the phosphate solution to below 6.5 before adding the this compound.[3] At a lower pH, the more soluble monobasic phosphate (H₂PO₄⁻) is the predominant species.[4] 3. Slow Addition with Agitation: Add the this compound solution to the phosphate solution slowly, preferably dropwise, while continuously stirring or vortexing.[5] This prevents localized high concentrations. 4. Temperature Control: Mix the solutions at a lower temperature (e.g., on ice) to temporarily increase the solubility of some calcium phosphate salts.[5] However, be aware that precipitation may occur upon warming.[6] |
| A clear solution becomes cloudy or forms a precipitate over time. | Slow precipitation of less soluble calcium phosphate species. This can be influenced by temperature changes, pH shifts, or the gradual transformation of amorphous calcium phosphate to more stable crystalline forms.[7] | 1. Verify Final pH: Ensure the final pH of the solution is in a range where calcium phosphate solubility is higher (typically acidic).[8][9] 2. Use of Chelating Agents: Incorporate a chelating agent such as citrate (B86180) or EDTA into your formulation.[10][11] These agents bind to calcium ions, preventing them from reacting with phosphate.[12][13] 3. Storage Conditions: Store the final solution at a consistent, cool temperature to minimize temperature-induced precipitation. |
| Variability in the amount of precipitate formed between experiments. | Inconsistent experimental conditions. Minor variations in pH, temperature, mixing speed, or the order of addition can significantly impact the outcome.[14][15] | 1. Standardize Protocol: Strictly adhere to a standardized protocol for solution preparation, including the order and rate of addition of each component. 2. Calibrate Instruments: Regularly calibrate pH meters and temperature probes to ensure accuracy. 3. Use Freshly Prepared Solutions: Prepare solutions fresh for each experiment to avoid changes in concentration or pH over time. |
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for the incompatibility between this compound and phosphates?
The incompatibility arises from the reaction between calcium ions (Ca²⁺) from this compound and phosphate ions (primarily HPO₄²⁻ and PO₄³⁻) to form various insoluble calcium phosphate salts, such as dicalcium phosphate dihydrate (DCPD) and hydroxyapatite.[7][16] The formation of these precipitates is governed by their solubility product (Ksp); when the product of the ion concentrations exceeds the Ksp, precipitation occurs.[8]
Q2: What are the key factors that influence the formation of calcium phosphate precipitates?
Several factors significantly impact the solubility of calcium phosphate:
-
pH: This is a critical factor. As the pH increases, the concentration of the less soluble dibasic (HPO₄²⁻) and tribasic (PO₄³⁻) phosphate ions increases, leading to a higher likelihood of precipitation.[4][17] Conversely, at a lower pH, the more soluble monobasic form (H₂PO₄⁻) predominates.[4]
-
Concentration of Reactants: Higher concentrations of both calcium and phosphate ions increase the probability of their product exceeding the solubility product, leading to precipitation.[2]
-
Temperature: The effect of temperature can be complex. While initial mixing at lower temperatures can sometimes prevent immediate precipitation, warming the solution may induce it.[5][6] In some cases, higher temperatures can accelerate the formation of precipitates.[6]
-
Order of Mixing: The order in which the solutions are mixed is crucial. Adding a concentrated calcium solution to a phosphate solution can create localized areas of high concentration, triggering precipitation.[2][5]
-
Presence of Other Ions and Molecules: Other components in the solution, such as magnesium, citrate, and some amino acids, can influence calcium phosphate solubility.[16][18]
Q3: How can I prepare a stable solution containing both this compound and phosphates?
A reliable method to prepare a stable solution is to use a two-solution, slow-addition protocol. This involves preparing the this compound and phosphate solutions separately and then adding the calcium solution to the phosphate solution very slowly with constant agitation. It is also beneficial to adjust the pH of the phosphate solution to a more acidic level before mixing.
Q4: Can chelating agents help prevent precipitation?
Yes, chelating agents can be very effective. Compounds like citric acid and ethylenediaminetetraacetic acid (EDTA) bind to calcium ions, forming a stable, soluble complex.[11][12][13] This sequestration of free calcium ions prevents them from reacting with phosphate ions to form insoluble precipitates.[12]
Quantitative Data Summary
The following table summarizes the impact of pH on the Ca/P molar ratio of the precipitate and the relative solubility of different phosphate species.
| Parameter | Condition | Observation | Reference(s) |
| Ca/P Molar Ratio in Precipitate | pH 4.0 | 1.30 | [17][19] |
| pH 8.2 | 1.38 | [17][19] | |
| pH 10.0 | 1.55 | [17][19] | |
| Phosphate Ion Solubility with Calcium | Monobasic Phosphate (H₂PO₄⁻) | Predominant at lower pH, more soluble. | [4] |
| Dibasic Phosphate (HPO₄²⁻) | Predominant at higher pH, less soluble. | [4] |
Experimental Protocols
Protocol 1: Preparation of a Stable Calcium and Phosphate Solution via Two-Solution Slow Addition
This protocol is designed to minimize the risk of calcium phosphate precipitation by controlling the pH and the rate of mixing.
Materials:
-
This compound
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Monobasic Sodium Phosphate (NaH₂PO₄) or Dibasic Sodium Phosphate (Na₂HPO₄)
-
Deionized Water
-
Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment
-
Magnetic Stirrer and Stir Bar
-
pH Meter
-
Sterile filtration unit (if required)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound at the desired concentration in deionized water.
-
Prepare a stock solution of the phosphate salt at the desired concentration in deionized water.
-
-
pH Adjustment of Phosphate Solution:
-
Slow Addition of this compound:
-
While the pH-adjusted phosphate solution is continuously stirring, add the this compound solution dropwise. A burette or a syringe pump is recommended for a slow and controlled addition.[5]
-
-
Final pH Adjustment:
-
After all the this compound has been added, monitor the pH of the final solution.
-
If necessary, adjust the final pH to the desired level for your experiment using HCl or NaOH. Perform any adjustments slowly while stirring.
-
-
Final Steps:
-
Visually inspect the solution for any signs of precipitation.
-
If required for your application, sterile filter the final solution.
-
Visualizations
Caption: Factors leading to calcium phosphate precipitation.
Caption: Experimental workflow to avoid precipitation.
Caption: Chemical equilibrium of phosphate species and precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. frontrowag.com [frontrowag.com]
- 3. Experimental and computer modelling speciation studies of the effect of pH and phosphate on the precipitation of calcium and magnesium salts in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium and Phosphate Solubility Curve Equation for Determining Precipitation Limits in Compounding Parenteral Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Calcium Phosphate Precipitation as an Unintended Consequence of Phosphate Dosing to High-pH Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal growth and phase transformation in the precipitation of calcium phosphates - Faraday Discussions of the Chemical Society (RSC Publishing) [pubs.rsc.org]
- 8. bio.umass.edu [bio.umass.edu]
- 9. karger.com [karger.com]
- 10. US8277848B2 - Method for preparing aqueous solution of high-concentration calcium phosphate stable in neutral pH range - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the Role of Chelating Agents in Calcium Production for Industrial Applications [thinkdochemicals.com]
- 13. calcium chelating agent: Topics by Science.gov [science.gov]
- 14. ahfs.ashp.org [ahfs.ashp.org]
- 15. Calcium and phosphate compatibility: revisited again - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of calcium phosphate precipitation under environmentally-relevant conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. pubs.acs.org [pubs.acs.org]
Enhancing the dissolution rate of calcium lactate in pharmaceutical preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the dissolution rate of calcium lactate (B86563) in pharmaceutical preparations.
Troubleshooting Guide: Slow or Incomplete Dissolution of Calcium Lactate
This guide addresses common issues observed during dissolution experiments and provides systematic steps for resolution.
| Observed Problem | Potential Cause | Recommended Action |
| Variable or inconsistent dissolution results between batches. | 1. Particle Size Distribution: The particle size of this compound significantly impacts its dissolution rate. Uncontrolled particle size distribution can lead to variability. For this compound, particles smaller than 150 microns may dissolve slower than larger particles.[1] 2. Crystal Form (Hydrate): this compound exists in different hydration states (anhydrous, monohydrate, trihydrate, and pentahydrate), which can affect solubility and dissolution.[2][3] | 1. Particle Size Analysis: Characterize the particle size distribution of your this compound batches. For rapid dissolution, aim for a particle size distribution where the majority of particles are between 280 and 550 microns.[1] 2. Control Crystal Form: Use a consistent hydrate (B1144303) form for your formulations. This compound pentahydrate is often used for direct compression and is associated with fast disintegration and drug release.[3][4] |
| Dissolution rate is slow in acidic media. | 1. pH Effect: While generally soluble in acidic conditions, the addition of lactic acid to lower pH can sometimes decrease the solubility of this compound.[5] However, at a pH of 5 or lower, this compound should be over 90% soluble.[6] 2. Common Ion Effect: The presence of other lactate salts in the formulation can decrease the dissolution rate.[7] | 1. pH Optimization: Ensure the pH of your dissolution medium is controlled and appropriate. If using an acidic buffer, monitor for any precipitation. 2. Formulation Review: Evaluate the other excipients in your formulation for potential interactions. |
| Tablet formulation shows poor disintegration, leading to slow dissolution. | 1. Inappropriate Excipients: The choice of fillers, binders, and lubricants can significantly affect tablet disintegration. 2. High Compression Force: Excessive compression force during tableting can result in a very hard tablet with low porosity, hindering water penetration. | 1. Excipient Selection: Consider using a directly compressible grade of this compound pentahydrate, which acts as a filler-binder and promotes rapid disintegration.[3][4] 2. Optimize Compression: Reduce the compression force to achieve a tablet with adequate hardness for handling but sufficient porosity for rapid disintegration. |
| Dissolution failure in a validated method. | 1. Dissolution Apparatus Malfunction: Incorrect setup of the dissolution apparatus (e.g., vessel centering, paddle/basket height, vibration) can lead to erroneous results.[8][9] 2. Degassing Issues: Dissolved gases in the dissolution medium can form bubbles on the tablet surface, reducing the available surface area for dissolution.[8][9] 3. Sampling and Filtration Errors: Improper sampling or filter selection can lead to inaccurate results.[8][10] | 1. Apparatus Qualification: Perform mechanical qualification of the dissolution apparatus.[8] 2. Medium Degassing: Ensure the dissolution medium is properly deaerated before use.[9] 3. Validate Sampling and Filtration: Use validated filters that do not adsorb the drug and ensure the sampling technique is consistent.[8][10] |
Frequently Asked Questions (FAQs)
Formulation and Excipients
Q1: What is the most effective way to increase the dissolution rate of this compound through formulation?
A1: One of the most effective strategies is complexation. The addition of certain hydroxycarboxylates, such as sodium gluconate or sodium lactobionate, can significantly increase the solubility of this compound.[5][11] For instance, the solubility of calcium L-lactate can increase by as much as 45% in the presence of 0.50 M sodium D-gluconate.[11]
Q2: Which crystal form of this compound is best for direct compression tablets with rapid dissolution?
A2: this compound pentahydrate is highly suitable for direct compression.[3][4] It has good compaction properties and can result in tablets with short disintegration times and fast drug release.[3][4]
Q3: Can surfactants be used to enhance the dissolution of this compound?
A3: While surfactants are a common strategy for poorly soluble drugs, this compound is moderately soluble in water.[5] The use of surfactants may not be the primary approach but could be considered as part of a broader formulation strategy to improve wetting if other hydrophobic excipients are present.
Effect of Physicochemical Parameters
Q4: How does pH affect the dissolution of this compound?
A4: The effect of pH can be complex. Some studies suggest that adding lactic acid to lower the pH can decrease solubility due to the common ion effect.[5][7] However, other research indicates that this compound is highly soluble at acidic pH values (≤5), with over 90% solubility.[6] It is crucial to test the dissolution in a pH range that is relevant to the intended site of drug release.
Q5: What is the impact of temperature on the solubility of this compound?
A5: The solubility of this compound in water is endothermic, meaning it increases significantly with a rise in temperature.[5] For example, the saturation concentration increases from about 2 g per 100g of water at 0°C to about 50 g per 100g of water at 60°C.[5]
Q6: Does particle size reduction always lead to a faster dissolution rate for this compound?
A6: Not necessarily. Contrary to the general principle for many other compounds, some studies have shown that for this compound, very fine particles (less than 100-150 microns) can have a slower dissolution rate than larger particles.[1] The optimal particle size for rapid dissolution has been reported to be in the range of 280 to 550 microns.[1]
Quantitative Data on Solubility Enhancement
The following table summarizes the impact of different agents on the solubility of this compound.
| Enhancing Agent | Concentration | Effect on Calcium L-Lactate Solubility |
| Sodium D-Gluconate | 0.50 M | 45% increase[11] |
| Sodium D-Lactobionate | 0.50 M | 37% increase[11] |
Experimental Protocols
USP Dissolution Test for this compound Tablets
This protocol is based on the United States Pharmacopeia (USP) monograph for this compound Tablets.[12][13]
1. Apparatus:
-
USP Apparatus 1 (Baskets)
2. Dissolution Medium:
3. Apparatus Settings:
4. Procedure:
-
Place one tablet in each of the six dissolution baskets.
-
Lower the baskets into the dissolution medium and start the apparatus.
-
At the 45-minute time point, withdraw a sample from each vessel from a zone midway between the surface of the medium and the top of the rotating basket, not less than 1 cm from the vessel wall.
-
Filter the samples immediately.
-
Analyze the filtered samples for this compound concentration. The USP method specifies titration for analysis.[12][13]
5. Acceptance Criteria:
-
Not less than 75% (Q) of the labeled amount of this compound is dissolved in 45 minutes.[13]
Preparation of this compound Solid Dispersion (Illustrative Example)
This is a general protocol for preparing a solid dispersion, which can be adapted for this compound.
1. Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)
-
Solvent (e.g., water, ethanol-water mixture)
2. Method (Solvent Evaporation Technique):
-
Dissolve the this compound and the hydrophilic carrier in the selected solvent in a predetermined ratio (e.g., 1:1, 1:3 drug-to-carrier ratio).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator or by heating on a water bath under constant stirring.
-
Dry the resulting solid mass in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Pulverize the dried mass and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator.
3. Characterization:
-
Perform dissolution studies on the prepared solid dispersion to compare its dissolution profile with that of the pure this compound.
-
Characterize the solid-state properties using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to understand the mechanism of dissolution enhancement.
Visualizations
Caption: Troubleshooting workflow for dissolution failure.
Caption: Factors influencing this compound dissolution.
Caption: Complexation enhances this compound solubility.
References
- 1. US20110300220A1 - Solid this compound in substantially spherical form - Google Patents [patents.google.com]
- 2. This compound - CD Formulation [formulationbio.com]
- 3. DC this compound, a new filler-binder for direct compaction of tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Factors affecting solubility of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. studylib.net [studylib.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. agilent.com [agilent.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. trungtamthuoc.com [trungtamthuoc.com]
- 13. This compound Tablets [drugfuture.com]
Validation & Comparative
A Comparative Analysis of the Bioavailability of Calcium Lactate and Calcium Citrate in Humans
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of two common forms of calcium supplementation: calcium lactate (B86563) and calcium citrate (B86180). The information presented is based on findings from human clinical trials and aims to assist researchers, scientists, and drug development professionals in making informed decisions regarding calcium salt selection for supplementation and fortification.
Executive Summary
Both calcium lactate and calcium citrate are forms of calcium used in dietary supplements. While both are considered bioavailable, differences in their chemical properties, such as solubility, can influence their absorption kinetics. This guide synthesizes data from various studies to compare their performance. A key finding from a study in healthy fasting adults suggests that while the net calcium absorption from this compound and calcium citrate is not significantly different, other studies highlight factors like solubility that may influence absorption under different physiological conditions.
Data Presentation: Bioavailability Parameters
The following tables summarize quantitative data from studies comparing the bioavailability of this compound and calcium citrate with other calcium salts.
| Table 1: Net Calcium Absorption from Various Calcium Salts | |
| Calcium Salt | Mean Net Calcium Absorption (%) ± SEM |
| Calcium Acetate | 32 ± 4 |
| This compound | 32 ± 4 |
| Calcium Citrate | 30 ± 3 |
| Calcium Gluconate | 27 ± 3 |
| Calcium Carbonate | 39 ± 3 |
| Data from a study in eight healthy fasting subjects who received a 500-mg dose of calcium from each salt. The differences in absorption were not statistically significant.[1] |
| Table 2: Elemental Calcium Content and General Absorption Rates of Common Calcium Supplements | | | :--- | :--- | :--- | | Calcium Salt | Elemental Calcium (%) | General Absorption Rate (%) | | Calcium Carbonate | ~40 | 39 | | Calcium Citrate | ~21 | 30 | | this compound | ~13 | 32 | | Calcium Acetate | Not specified | 32 | | Calcium Gluconate | ~9 | 27 | General absorption rates as cited by Groff & Gropper (2000).[2][3]
Experimental Protocols
Study 1: Comparative Absorption of Calcium from Milk and Calcium Salts
-
Objective: To compare the net absorption of calcium from five different calcium salts (acetate, lactate, gluconate, citrate, and carbonate) and milk in healthy subjects.[1]
-
Study Design: A randomized, crossover study.[1]
-
Participants: Eight healthy fasting subjects.[1]
-
Intervention: Each subject received a single 500-mg dose of elemental calcium from each of the five salts and from whole milk on separate occasions.[1]
-
Methodology: The order of administration of the different calcium sources was randomized. The net absorption of calcium was measured after each dose.[1]
-
Key Findings: The study found no statistically significant difference in the mean net calcium absorption among the different calcium salts and milk in these fasting individuals.[1]
Study 2: Calcium Bioavailability of Calcium Carbonate and this compound Supplements
-
Objective: To investigate the calcium bioavailability of calcium carbonate and this compound.[4]
-
Study Design: A randomized study.[4]
-
Participants: Thirty-eight healthy adults.[4]
-
Intervention: Participants received a single 900 mg dose of calcium from either this compound or calcium carbonate after a fast of more than 12 hours.[4]
-
Methodology: Blood and urine samples were collected at 0, 1, 2, 4, and 5 hours post-supplementation. Serum calcium, serum parathyroid hormone (PTH), and urine calcium were analyzed.[4]
-
Key Findings: Both supplements increased serum calcium and the urine Ca/creatinine ratio while decreasing serum PTH. However, this compound demonstrated a faster absorption rate in increasing serum calcium.[4]
Mandatory Visualization
The following diagram illustrates a generalized experimental workflow for a human bioavailability study of calcium supplements, based on the methodologies described in the cited literature.
Caption: A diagram illustrating a typical crossover design for a clinical trial comparing the bioavailability of two calcium supplements.
Discussion
The available evidence suggests that in healthy, fasting individuals, the net absorption of calcium from this compound and calcium citrate is comparable.[1] However, the physical and chemical properties of these salts, particularly their solubility, are important considerations. This compound is noted for its higher solubility in water compared to calcium citrate.[5] This higher solubility may contribute to a faster rate of absorption, as suggested by a study comparing this compound to the less soluble calcium carbonate.[4]
For drug development professionals, the choice between this compound and calcium citrate may depend on the specific application. For instance, in a formulation where rapid dissolution and absorption are desired, this compound's higher solubility might be advantageous. Conversely, calcium citrate's ability to be absorbed in the absence of stomach acid makes it a suitable option for individuals with achlorhydria.[6]
It is crucial to consider the elemental calcium content of each salt. Calcium carbonate has the highest elemental calcium content (around 40%), followed by calcium citrate (around 21%) and then this compound (around 13%).[3] This means that a larger tablet would be required for this compound to deliver the same amount of elemental calcium as calcium carbonate.
References
- 1. Gastrointestinal absorption of calcium from milk and calcium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium Supplements: You need to know the truth! | The Foodstate Company [thefoodstatecompany.com]
- 3. Comparison of Common Calcium Supplements | AAFP [aafp.org]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Calcium Lactate vs. Calcium Carbonate: A Comparative Analysis of Intestinal Absorption
A comprehensive guide for researchers and drug development professionals on the differential intestinal absorption of two common calcium salts, supported by experimental evidence and mechanistic insights.
The selection of an appropriate calcium salt is a critical consideration in the development of pharmaceuticals and nutritional supplements, with intestinal absorption being a key determinant of bioavailability and therapeutic efficacy. This guide provides an objective comparison of the intestinal absorption of calcium lactate (B86563) and calcium carbonate, two widely used forms of calcium supplementation. The following sections present a detailed analysis based on experimental data, outlining the methodologies employed in key studies and the physiological pathways governing calcium uptake.
Quantitative Comparison of Bioavailability
Multiple studies have investigated the relative bioavailability of calcium from lactate and carbonate salts, yielding valuable data for formulation decisions. While results can vary based on the study population and methodology, a general trend towards more efficient absorption with calcium lactate is often observed, particularly under certain physiological conditions.
| Study Parameter | This compound | Calcium Carbonate | Key Findings | Reference |
| Fractional Calcium Absorption (Fasting) | 32% (± 4%) | 39% (± 3%) | No statistically significant difference in fasting healthy young subjects. | [1] |
| True Calcium Absorption (with Western breakfast) | 31.5% | - | Calcium from calcium L-lactate was highly absorbed by postmenopausal women when consumed with a meal. | [2] |
| True Calcium Absorption (without breakfast) | 45.0% | - | Calcium absorption from calcium L-lactate was significantly higher without a meal in postmenopausal women. | [2] |
| Absorption Rate | Faster absorption rate in increasing serum calcium. | Slower absorption rate compared to this compound. | This compound supplementation led to a quicker rise in serum calcium levels. | [3][4][5] |
| Elemental Calcium Content | 13% | 40% | Calcium carbonate provides a higher concentration of elemental calcium per unit weight. | [6][7] |
| Solubility | More soluble | Less soluble, requires gastric acid for dissolution. | The higher solubility of this compound may contribute to its faster absorption. | [1][8] |
Note: Bioavailability can be influenced by factors such as age, vitamin D status, and the presence of food.[6][9]
Experimental Protocols
The assessment of intestinal calcium absorption relies on a variety of established experimental designs. A common approach involves human clinical trials employing isotopic tracers to accurately measure the fraction of ingested calcium that is absorbed into the bloodstream.
A Generalized Experimental Workflow for Measuring Intestinal Calcium Absorption:
Caption: A typical experimental workflow for a human clinical trial comparing the bioavailability of different calcium salts.
Key Methodologies:
-
Dual-Isotope Technique: This is a highly accurate method for determining true fractional calcium absorption.[10][11] It involves the simultaneous administration of an oral radiolabeled calcium isotope (e.g., 45Ca) and an intravenous radiolabeled calcium isotope (e.g., 47Ca).[10] By measuring the ratio of the two isotopes in blood or urine, researchers can distinguish between absorbed and non-absorbed dietary calcium.[10][11]
-
Serum Calcium and Parathyroid Hormone (PTH) Monitoring: Following the ingestion of a calcium supplement, serial blood samples are collected to measure changes in serum calcium concentrations and PTH levels.[3][4][5] A more rapid and significant increase in serum calcium, coupled with a corresponding decrease in PTH, suggests more efficient absorption.[3][4][5]
-
Urinary Calcium Excretion: The amount of calcium excreted in the urine over a specific period (e.g., 24 hours) can also serve as an indicator of the amount of calcium absorbed.[3][4][5]
Mechanisms of Intestinal Calcium Absorption
The intestinal absorption of calcium is a complex process involving two primary pathways: the transcellular and paracellular pathways, which are predominantly regulated by the active form of vitamin D, 1,25-dihydroxyvitamin D (1,25(OH)2D).[12][13][14][15]
Vitamin D-Dependent Signaling Pathway for Intestinal Calcium Absorption:
Caption: The transcellular and paracellular pathways of intestinal calcium absorption.
-
Transcellular Pathway: This is an active, saturable process that occurs primarily in the duodenum.[12] It involves the entry of calcium into the enterocyte through the transient receptor potential vanilloid 6 (TRPV6) channel, its transport across the cell bound to calbindin-D9k, and its extrusion into the bloodstream by the plasma membrane Ca2+-ATPase (PMCA1b).[13][14] The expression of these key proteins is transcriptionally upregulated by 1,25(OH)2D.[12][15]
-
Paracellular Pathway: This is a passive, non-saturable process that occurs along the entire length of the intestine, allowing calcium to move between the enterocytes through tight junctions.[13][14] This pathway becomes more significant at higher luminal calcium concentrations.[12][15]
The chemical form of the calcium salt can influence its absorption. Calcium carbonate is relatively insoluble and requires gastric acid for its dissolution and the release of ionized calcium, which is the form that can be absorbed.[7][8] In contrast, this compound is more soluble, and its dissolution is less dependent on gastric acid. This difference in solubility may contribute to the faster absorption rate observed with this compound.[4]
Conclusion
The choice between this compound and calcium carbonate for product development should be guided by the specific therapeutic goal and target patient population. While calcium carbonate offers a higher elemental calcium content, this compound appears to have a faster absorption rate and may exhibit higher bioavailability, particularly in individuals with reduced gastric acid secretion. The experimental protocols and mechanistic insights provided in this guide offer a framework for making informed decisions in the formulation and clinical evaluation of calcium-containing products. Further research is warranted to fully elucidate the comparative absorption profiles in diverse populations and under various dietary conditions.
References
- 1. Gastrointestinal absorption of calcium from milk and calcium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. researchgate.net [researchgate.net]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. Comparison of Common Calcium Supplements | AAFP [aafp.org]
- 7. droracle.ai [droracle.ai]
- 8. Relative bioavailability and pharmacokinetic comparison of calcium glucoheptonate with calcium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioavailability of calcium from calcium carbonate, DL-calcium lactate, L-calcium lactate and powdered oyster shell calcium in vitamin D-deficient or -replete rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simple method for measurement of intestinal calcium absorption in humans by double-isotope technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methodological considerations in measuring human calcium absorption: relevance to study the effects of inulin-type fructans | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 12. mdpi.com [mdpi.com]
- 13. Vitamin D and Intestinal Calcium Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Portal [scholarship.libraries.rutgers.edu]
- 15. Vitamin D-Mediated Regulation of Intestinal Calcium Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Calcium Lactate and Calcium Gluconate for the Management of Calcium Deficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the efficacy of calcium lactate (B86563) and calcium gluconate in treating calcium deficiency. The following sections present a comprehensive overview of their chemical properties, bioavailability, and the experimental methodologies used to evaluate their therapeutic potential.
Physicochemical Properties and Elemental Calcium Content
The effective dosage of a calcium supplement is determined by its elemental calcium content and its solubility, which influences its absorption in the gastrointestinal tract.
| Property | Calcium Lactate | Calcium Gluconate | Reference |
| Elemental Calcium (%) | ~13% | ~9% | [1] |
| Molecular Formula | C₆H₁₀CaO₆ | C₁₂H₂₂CaO₁₄ | |
| Molar Mass ( g/mol ) | 218.22 (anhydrous) | 430.37 (anhydrous) | |
| Solubility in Water | More soluble | Less soluble |
Bioavailability and Absorption: A Comparative Overview
The bioavailability of a calcium supplement refers to the fraction of ingested calcium that is absorbed and becomes available for use in the body. Several studies have compared the absorption of calcium from lactate and gluconate salts, with some indicating a slight advantage for this compound.
A key study by Spencer et al. (1966) conducted under controlled metabolic conditions in eight patients found that calcium balances were generally more positive during the intake of this compound compared to calcium gluconate. This improvement was primarily attributed to a consistent, albeit slight, decrease in fecal calcium excretion. The study, which utilized radiocalcium (⁴⁷Ca), also observed higher ⁴⁷Ca plasma levels and lower fecal ⁴⁷Ca excretion with this compound, further suggesting greater absorption.[2]
Another study by Reid et al. (1986) administered a standardized 1-gram calcium load of calcium carbonate, lactate, and gluconate to healthy elderly volunteers. While all three salts produced a rapid increase in serum and urinary calcium concentrations, the effect of calcium gluconate was of a shorter duration. However, the peak responses in serum calcium and the changes in immunoreactive-parathyroid hormone were similar for all three preparations, suggesting comparable short-term suppression of the parathyroid axis.[3][4]
More recent in vitro studies simulating gastrointestinal conditions have also been conducted to assess the solubility of various calcium salts, which is a prerequisite for absorption.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments used to compare the efficacy of this compound and calcium gluconate.
In Vivo Human Bioavailability Study: A Representative Protocol
This protocol is a generalized representation based on common methodologies for comparing the bioavailability of calcium supplements in humans.
Objective: To compare the relative bioavailability of calcium from this compound and calcium gluconate supplements in healthy adults.
Study Design: A randomized, double-blind, crossover study.
Participants: A cohort of healthy adult volunteers with normal calcium levels.
Methodology:
-
Inclusion and Exclusion Criteria: Participants are screened for health conditions and medications that could interfere with calcium metabolism.
-
Dietary Control: Participants follow a standardized, low-calcium diet for a specified period before and during each study arm to minimize dietary calcium interference.
-
Randomization and Blinding: Participants are randomly assigned to receive either this compound or calcium gluconate in the first phase. The supplements are encapsulated to be identical in appearance to ensure blinding of both participants and investigators.
-
Washout Period: A sufficient washout period is implemented between the two phases to ensure the complete elimination of the first supplement before the administration of the second.
-
Supplement Administration: On the morning of the study day, after an overnight fast, participants ingest a standardized dose of the assigned calcium supplement with a low-calcium meal.
-
Blood and Urine Collection: Blood and urine samples are collected at baseline (before supplement ingestion) and at regular intervals for several hours post-ingestion.
-
Biochemical Analysis: Serum is analyzed for total and ionized calcium concentrations. Urine samples are analyzed for calcium excretion.
-
Pharmacokinetic Analysis: The data is used to calculate key pharmacokinetic parameters, including the area under the curve (AUC) for serum calcium concentration over time, the maximum concentration (Cmax), and the time to reach maximum concentration (Tmax). These parameters are used to compare the bioavailability of the two calcium salts.
In Vitro Dissolution and Solubility Testing: A Representative Protocol
This protocol outlines a general method for assessing the solubility of calcium salts under simulated gastrointestinal conditions, based on USP guidelines.
Objective: To determine the dissolution and solubility of this compound and calcium gluconate in simulated gastric and intestinal fluids.
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
Media:
-
Simulated Gastric Fluid (SGF): pH 1.2, without pepsin.
-
Simulated Intestinal Fluid (SIF): pH 6.8, without pancreatin.
Methodology:
-
Preparation of Media: Prepare SGF and SIF according to USP specifications.
-
Temperature Control: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Apparatus Setup: Place a standardized amount of this compound or calcium gluconate into the dissolution vessel containing the test medium.
-
Dissolution: Begin stirring at a specified rotation speed (e.g., 50 rpm).
-
Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals.
-
Sample Analysis: Filter the samples and analyze the calcium concentration using a suitable analytical method, such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.
-
Data Analysis: Plot the percentage of dissolved calcium against time to generate a dissolution profile for each salt in each medium.
Signaling Pathways and Experimental Workflows
Intestinal Calcium Absorption Pathways
The absorption of calcium in the small intestine occurs via two main pathways: the transcellular and paracellular pathways. The transcellular pathway is an active, saturable process that is regulated by vitamin D, while the paracellular pathway is a passive, non-saturable process that occurs through the tight junctions between intestinal cells.
Caption: Intestinal calcium absorption pathways.
Experimental Workflow for Human Bioavailability Study
The following diagram illustrates the typical workflow for a clinical trial designed to compare the bioavailability of two calcium supplements.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability of calcium in an enriched postbiotic system compared to calcium citrate in healthy postmenopausal females; A randomized, double-blind, comparator-controlled, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Randomized Open-Label Clinical Study Comparing the Efficacy, Safety, and Bioavailability of Calcium Lysinate with Calcium Carbonate and Calcium Citrate Malate in Osteopenia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. foodandnutritionresearch.net [foodandnutritionresearch.net]
A Comparative In Vitro Dissolution Analysis of Calcium Lactate and Calcium Citrate Malate
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Two Common Calcium Salts
In the realm of calcium supplementation and pharmaceutical formulation, the choice of the calcium salt is a critical determinant of bioavailability and efficacy. Among the various organic calcium salts available, calcium lactate (B86563) and calcium citrate (B86180) malate (B86768) (CCM) are frequently utilized due to their perceived favorable solubility characteristics. This guide provides an objective comparison of the in vitro dissolution properties of calcium lactate and calcium citrate malate, supported by experimental data and detailed methodologies to aid in formulation and development decisions.
Executive Summary
Quantitative Data Comparison
The following table summarizes the key in vitro dissolution and solubility parameters for this compound and calcium citrate malate based on available experimental data.
| Parameter | This compound | Calcium Citrate Malate | Source |
| Solubility in Simulated Gastric Fluid (pH 2.0) | High | High | [1] |
| Solubility in Simulated Intestinal Fluid (pH 7.0) | Moderate, may precipitate | High, forms soluble complexes | [1] |
| Dissolution Profile | Rapidly dissolving | Rapidly dissolving | [2][3] |
| USP Dissolution Test for Tablets | ≥75% dissolved in 45 minutes (in water) | Slower dissolution noted for some commercial tablets | [4] |
In Vitro Dissolution Characteristics
This compound: As a highly soluble salt, this compound generally exhibits rapid dissolution in aqueous environments, including simulated gastric fluid.[2] The United States Pharmacopeia (USP) provides a specific dissolution test for this compound tablets, indicating that at least 75% of the this compound should be dissolved in water within 45 minutes.[4] Its dissolution is not heavily dependent on an acidic environment.
Calcium Citrate Malate (CCM): Calcium citrate malate is also characterized by its good solubility.[5] A key feature of CCM is its ability to form soluble complexes at neutral to alkaline pH, which is significant for maintaining calcium solubility in the intestinal environment where absorption primarily occurs.[1] While some studies on commercial tablets containing CCM have shown slower dissolution profiles, this is likely influenced by the formulation's excipients and manufacturing process.[1] Other sources indicate that specially prepared CCM can dissolve very rapidly, with reports of over 95% dissolution in under two minutes.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vitro dissolution studies. Below are representative protocols for assessing the dissolution of calcium supplements.
Protocol 1: USP Dissolution Test for this compound Tablets
This method is adapted from the USP monograph for this compound Tablets.
-
Apparatus: USP Apparatus 1 (Baskets)
-
Dissolution Medium: 500 mL of deionized water
-
Temperature: 37 ± 0.5°C
-
Rotation Speed: 100 rpm
-
Procedure:
-
Place one tablet in each of the six dissolution vessels.
-
Operate the apparatus for 45 minutes.
-
Withdraw an aliquot of the dissolution medium from each vessel.
-
Filter the samples.
-
Analyze the calcium concentration in the filtrate using a suitable analytical method (e.g., atomic absorption spectrometry or titration).
-
-
Acceptance Criteria: Not less than 75% of the labeled amount of this compound is dissolved in 45 minutes.[4]
Protocol 2: Dissolution Test for Calcium Citrate Malate in Simulated Gastric Fluid
This protocol is based on methodologies used for evaluating various calcium supplements.
-
Apparatus: USP Apparatus 2 (Paddles)
-
Dissolution Medium: 750 mL of 0.01 N Hydrochloric Acid (simulated gastric fluid, pH approx. 2.0)
-
Temperature: 37 ± 0.5°C
-
Rotation Speed: 75 rpm
-
Procedure:
-
Place one tablet in each of the six dissolution vessels.
-
Operate the apparatus for a specified duration (e.g., 60 minutes).
-
Withdraw aliquots at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).
-
Filter the samples immediately.
-
Analyze the calcium concentration in the filtrate using a validated analytical method, such as atomic absorption spectrometry.
-
Protocol 3: Sequential pH Dissolution for Simulating Gastrointestinal Transit
This protocol simulates the transit of a dosage form from the stomach to the small intestine.
-
Apparatus: USP Apparatus 2 (Paddles)
-
Temperature: 37 ± 0.5°C
-
Rotation Speed: 75 rpm
-
Procedure:
-
Gastric Phase:
-
Dissolution Medium: 750 mL of 0.1 N Hydrochloric Acid (pH 1.2).
-
Operate the apparatus for a specified time (e.g., 1 hour).
-
Withdraw a sample at the end of the gastric phase.
-
-
Intestinal Phase:
-
Add a pre-determined volume of a concentrated buffer solution (e.g., phosphate (B84403) buffer) to the dissolution vessel to raise the pH to a level representative of the small intestine (e.g., pH 6.8 - 7.0).
-
Continue the dissolution for a further specified period (e.g., 2 hours).
-
Withdraw aliquots at various time points during the intestinal phase.
-
-
Analysis: Filter all samples and analyze for calcium content.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for a sequential in vitro dissolution study.
Caption: Workflow for a sequential in vitro dissolution study.
Conclusion
The in vitro dissolution behavior of this compound and calcium citrate malate indicates that both are highly soluble in acidic conditions, simulating the stomach. The distinguishing feature of calcium citrate malate is its ability to maintain higher levels of soluble calcium in the neutral pH environment of the small intestine through the formation of soluble complexes. For researchers and formulators, this suggests that while both salts can provide a rapid release of calcium in the stomach, CCM may offer an advantage for sustained calcium availability for absorption in the small intestine. The choice between these two salts should be guided by the specific formulation goals, considering factors such as the desired release profile, the impact of excipients, and the target patient population. Further head-to-head dissolution rate studies under simulated physiological transit conditions would be beneficial for a more definitive comparison.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Development of Immediate Release Tablets Containing this compound Synthetized from Black Sea Mussel Shells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8889195B2 - Compositions comprising calcium citrate malate and methods for making the same - Google Patents [patents.google.com]
- 4. Dissolution of calcium supplements [journal11.magtechjournal.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Calcium Salts on Bone Turnover: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the effects of various calcium salts on bone turnover, designed for researchers, scientists, and professionals in drug development. By presenting objective experimental data and detailed methodologies, this document aims to facilitate informed decisions in selecting appropriate calcium supplements for research and clinical applications.
Executive Summary
Calcium is a critical mineral for maintaining bone health, and supplementation is a common strategy to prevent and treat osteoporosis. However, the efficacy of calcium supplements can vary depending on the type of calcium salt used. This guide evaluates the impact of different calcium salts, primarily calcium carbonate and calcium citrate (B86180), along with available data on calcium gluconate and calcium lactate, on key markers of bone turnover. The evidence suggests that while all calcium supplements can increase serum calcium levels and suppress parathyroid hormone (PTH), there are notable differences in their effects on bone resorption and formation markers. Calcium citrate generally demonstrates superior bioavailability and a more significant reduction in bone resorption markers compared to calcium carbonate.[1][2][3]
Comparative Efficacy of Calcium Salts on Bone Turnover Markers
The following tables summarize the quantitative data from various studies comparing the effects of different calcium salts on key bone turnover markers.
Table 1: Effects of Calcium Salts on Serum Calcium and Parathyroid Hormone (PTH)
| Calcium Salt | Dosage | Study Population | Change in Serum Calcium | Change in Serum PTH | Source(s) |
| Calcium Carbonate | 1000 mg/day | Postmenopausal women | No significant change | Significant decrease | [1] |
| 1000 mg (single dose) | Healthy male volunteers | Significant increase | Significant decrease (greater than ossein-hydroxyapatite) | [4] | |
| 500 mg (single dose) | Healthy young men | +5.5% increase | -42.5% decrease | [5] | |
| Calcium Citrate | 1000 mg/day | Postmenopausal women | No significant change | No significant difference from carbonate | [1] |
| 1000 mg (single dose) | Healthy male volunteers | Significant increase | Significant decrease (greater than ossein-hydroxyapatite) | [4] | |
| 500 mg (single dose) | Healthy young men | +7.6% increase | -42.5% decrease | [5] | |
| Calcium Gluconate | 500 mg (single dose) | Healthy young men | +5.8% increase | -33.3% decrease (less effective suppression than other salts) | [5] |
| This compound | Not specified | Not specified | Well-absorbed | Not specified | [6] |
| Calcium Gluconolactate | Not specified | Healthy male volunteers | No significant difference from other salts | Significant decrease | [4] |
| Ossein-Hydroxyapatite | 500 mg/day | Postmenopausal osteopenic women | Not specified | Not specified | [7] |
| Not specified | Healthy male volunteers | Significant increase | Significant decrease (less than carbonate and citrate) | [4] |
Table 2: Effects of Calcium Salts on Bone Resorption and Formation Markers
| Calcium Salt | Dosage | Study Population | Bone Resorption Markers (e.g., NTX, CTX) | Bone Formation Markers (e.g., Osteocalcin, P1NP, ALP) | Source(s) |
| Calcium Carbonate | 1000 mg/day | Postmenopausal women | No significant change | No significant difference in bone-specific ALP | [1] |
| Calcium Citrate | 1000 mg/day | Postmenopausal women | Significant decrease (Urinary N-telopeptide: -30%, C-telopeptide: -31%, Serum N-telopeptide: -8%) | No significant difference in bone-specific ALP | [1] |
| Ossein-Hydroxyapatite | 500 mg/day | Postmenopausal osteopenic women | No statistically significant effect | Significant decrease (Osteocalcin: -12.3%, P1NP: -6.3%, Bone-specific ALP: -6.7%) | [7] |
| Tricalcium Phosphate | 500 mg/day | Postmenopausal osteopenic women | No statistically significant effect | Significant decrease (Osteocalcin: -9.9%, P1NP: -5.3%, Bone-specific ALP: -4.3%) | [7] |
Experimental Protocols
This section provides an overview of the methodologies employed in key comparative studies.
3.1. Study Comparing Calcium Carbonate and Calcium Citrate in Postmenopausal Women [1][2]
-
Study Design: A randomized, open-label crossover study.
-
Participants: Forty postmenopausal women (34 completed the study).
-
Intervention: Participants were randomized to receive 1000 mg/day of either calcium citrate or calcium carbonate for 12 weeks. This was followed by a 2-week washout period, after which they received the alternate calcium supplement for another 12 weeks. All participants also received 900 IU/day of vitamin D.
-
Biochemical Markers Assessed:
-
Serum: Calcium, Parathyroid Hormone (PTH), Bone-specific Alkaline Phosphatase (ALP), N-telopeptide (NTX).
-
Urine: Calcium/creatinine ratio, N-telopeptide (NTX), C-telopeptide (CTX), free deoxypyridinoline.
-
-
Assay Methods: Specific laboratory assays for each marker were used to quantify their concentrations at baseline and after each treatment period.
3.2. Acute Effects of Different Calcium Salts in Healthy Male Volunteers [4]
-
Study Design: A comparative study evaluating acute changes.
-
Participants: Healthy male volunteers.
-
Intervention: Oral administration of a single dose of five different calcium salts (including calcium carbonate, calcium citrate, and an ossein-hydroxyapatite complex) and a vehicle.
-
Biochemical Markers Assessed:
-
Serum: Calcium and Parathyroid Hormone (PTH).
-
-
Assay Methods: Blood samples were collected at baseline and at various time points after ingestion to measure acute changes in serum calcium and PTH levels.
Visualization of Key Processes
4.1. Signaling Pathway of Calcium Homeostasis and Bone Turnover
The following diagram illustrates the interplay between calcium intake, hormonal regulation, and bone cell activity.
Caption: Calcium salt absorption increases serum calcium, which inhibits PTH, thereby reducing bone resorption by osteoclasts.
4.2. Experimental Workflow for a Comparative Crossover Study
This diagram outlines the typical workflow for a clinical trial comparing different calcium salt interventions.
Caption: A typical crossover experimental design for comparing two calcium salt treatments in a single cohort.
References
- 1. Comparison of the effects of calcium loading with calcium citrate or calcium carbonate on bone turnover in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Meta-analysis of calcium bioavailability: a comparison of calcium citrate with calcium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute changes in serum calcium and parathyroid hormone circulating levels induced by the oral intake of five currently available calcium salts in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages [scirp.org]
- 6. pediaa.com [pediaa.com]
- 7. Comparison of the effects of two different types of calcium supplementation on markers of bone metabolism in a postmenopausal osteopenic population with low calcium intake: a double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Calcium Lactate as a Food Additive: A Comparative Guide to its Anticaries Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticaries effect of calcium lactate (B86563) as a food additive against other common alternatives. The information is supported by experimental data to assist researchers and professionals in drug development and food science in making informed decisions.
Comparative Analysis of Anticaries Agents
The following table summarizes the quantitative data on the anticaries efficacy of calcium lactate and its alternatives when incorporated into food products. The data is derived from various in vitro and in vivo studies.
| Anticaries Agent | Food Matrix | Study Type | Concentration | Anticaries Effect | Reference |
| This compound | Chocolate Caramel Candy | In vivo (Rat Model) | 1.5% | 38% reduction in the number of smooth surface lesions; 47% reduction in severity of smooth surface lesions. | [1] |
| Various Candies | In vitro | 5% | Up to 87% reduction in caries; Up to 43% reduction in enamel dissolution. | [1] | |
| Chewing Gum (with Xylitol) | In vivo (Human) | Not Specified | Enhanced remineralization compared to xylitol (B92547) alone. | [2] | |
| Xylitol | Chewing Gum | In vivo (Human) | Not Specified | Significant reduction in Streptococcus mutans counts. | [3] |
| Chewing Gum | In vivo (Human) | 100% | Reduces the risk of plaque in children. | [3] | |
| Casein Phosphopeptide-Amorphous Calcium Phosphate (CPP-ACP) | Chewing Gum | In vivo (Human) | Not Specified | Higher enamel remineralization effect compared to other calcium- and phosphate-based agents. | |
| Fluoride (B91410) | Various | In vivo (Human) | Varies | Significant reduction in dental caries prevalence. | [4][5] |
Mechanisms of Action: Signaling Pathways
The anticaries effects of these agents are mediated through different mechanisms. Below are diagrams illustrating the proposed pathways.
"Food with this compound" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Saliva" [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; "Ca2+ Ions" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Lactate Ions" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Enamel Surface" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Remineralization" [fillcolor="#34A853", fontcolor="#FFFFFF", shape=oval]; "Demineralization" [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=oval]; "Bacterial Acids" [fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];
"Food with this compound" -> "Saliva" [label="Dissolves"]; "Saliva" -> "Ca2+ Ions"; "Saliva" -> "Lactate Ions"; "Ca2+ Ions" -> "Enamel Surface" [label="Increases concentration"]; "Enamel Surface" -> "Remineralization" [label="Promotes"]; "Bacterial Acids" -> "Enamel Surface" [label="Attacks"]; "Enamel Surface" -> "Demineralization" [label="Leads to"]; "Remineralization" -> "Demineralization" [label="Counteracts", style=dashed, color="#5F6368"]; }
Caption: Mechanism of this compound."Xylitol" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Streptococcus mutans" [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; "Glycolysis" [fillcolor="#FBBC05", fontcolor="#202124"]; "Acid Production" [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=oval]; "Bacterial Growth" [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=oval];
"Xylitol" -> "Streptococcus mutans" [label="Uptake"]; "Streptococcus mutans" -> "Glycolysis" [label="Inhibits"]; "Glycolysis" -> "Acid Production" [label="Reduces"]; "Glycolysis" -> "Bacterial Growth" [label="Inhibits"]; }
Caption: Mechanism of Xylitol."CPP-ACP" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Saliva" [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; "Bioavailable Ca2+ and PO4^3-" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Enamel Surface" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Remineralization" [fillcolor="#34A853", fontcolor="#FFFFFF", shape=oval]; "Demineralization" [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=oval];
"CPP-ACP" -> "Saliva" [label="Stabilizes"]; "Saliva" -> "Bioavailable Ca2+ and PO4^3-" [label="Provides"]; "Bioavailable Ca2+ and PO4^3-" -> "Enamel Surface" [label="Supersaturates"]; "Enamel Surface" -> "Remineralization" [label="Enhances"]; "Remineralization" -> "Demineralization" [label="Inhibits", style=dashed, color="#5F6368"]; }
Caption: Mechanism of CPP-ACP."Fluoride" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Enamel Crystal" [fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; "Fluorapatite" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Acid Resistance" [fillcolor="#34A853", fontcolor="#FFFFFF", shape=oval]; "Streptococcus mutans" [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; "Enolase Enzyme" [fillcolor="#FBBC05", fontcolor="#202124"]; "Acid Production" [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=oval];
"Fluoride" -> "Enamel Crystal" [label="Incorporates into"]; "Enamel Crystal" -> "Fluorapatite" [label="Forms"]; "Fluorapatite" -> "Acid Resistance" [label="Increases"]; "Fluoride" -> "Streptococcus mutans" [label="Inhibits"]; "Streptococcus mutans" -> "Enolase Enzyme" [label="Targets"]; "Enolase Enzyme" -> "Acid Production" [label="Blocks"]; }
Caption: Mechanism of Fluoride.Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of the findings.
In Vitro Enamel Remineralization Model
This protocol is designed to assess the potential of an anticaries agent to promote the remineralization of demineralized enamel.
1. Specimen Preparation:
-
Sound human or bovine enamel blocks (typically 4x4 mm) are prepared.
-
The baseline surface microhardness of the enamel is measured using a Vickers or Knoop microhardness tester.
2. Demineralization:
-
Artificial caries-like lesions are created by immersing the enamel blocks in a demineralizing solution.
-
Demineralizing Solution Composition: 2.0 mmol/L calcium, 2.0 mmol/L phosphate, and 75 mmol/L acetate (B1210297) buffer, at a pH of 4.4.[6]
-
The duration of demineralization is typically 96 hours.
3. pH Cycling:
-
The demineralized specimens are subjected to a pH cycling regimen to simulate the dynamic oral environment.
-
Demineralization Period: Immersion in the demineralizing solution for a set period (e.g., 6 hours per day).
-
Remineralization Period: Immersion in a remineralizing solution containing the test agent (e.g., this compound) and artificial saliva for the remainder of the day (e.g., 18 hours).
-
Remineralizing Solution Composition: 1.5 mmol/L calcium, 0.9 mmol/L phosphate, 150 mmol/L KCl, 20 mmol/L cacodylate buffer, at a pH of 7.0.
-
This cycle is repeated for a specified duration, typically 7-14 days.
4. Assessment of Remineralization:
-
After the pH cycling period, the final surface microhardness is measured.
-
The percentage of surface hardness recovery is calculated to quantify the extent of remineralization.
-
Other techniques such as Transverse Microradiography (TMR) or Quantitative Light-induced Fluorescence (QLF) can be used to measure changes in mineral content.
A [label="Enamel Specimen Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Baseline Microhardness Measurement", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Demineralization (Artificial Caries Creation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="pH Cycling (Demineralization/Remineralization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Final Microhardness Measurement", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Data Analysis (% Remineralization)", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E; E -> F; }
Caption: In Vitro Remineralization Workflow.Rat Caries Model
This in vivo model is used to evaluate the anticaries efficacy of a test agent when incorporated into the diet.
1. Animal Model:
-
Specific pathogen-free weanling rats (e.g., Sprague-Dawley or Wistar strains) are used.
-
The rats are infected with a cariogenic bacterium, typically Streptococcus mutans or Streptococcus sobrinus.
2. Diets:
-
The rats are fed a cariogenic diet containing the test agent.
-
Control Diet (e.g., MIT 200): Contains high sucrose (B13894) content (e.g., 56%).
-
Test Diet: The control diet with the addition of the test agent (e.g., 1.5% this compound).
3. Experimental Period:
-
The experimental period typically lasts for several weeks (e.g., 5-8 weeks).
-
Food and water are provided ad libitum.
4. Caries Scoring:
-
At the end of the experimental period, the rats are euthanized, and their jaws are removed.
-
The molar teeth are stained, and caries are scored using a standardized method, such as the Keyes method.[7][8][9][10]
-
Keyes Method: This method scores the extent of carious lesions on different tooth surfaces (sulcal, buccal, and lingual) based on the depth of penetration (enamel, slight, moderate, or extensive dentin involvement).
5. Data Analysis:
-
The number and severity of carious lesions are compared between the control and test groups to determine the anticaries effect of the test agent.
A [label="Animal Selection and Infection\n(e.g., Sprague-Dawley rats, S. mutans)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Dietary Groups\n(Control vs. Test with Anticaries Agent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Experimental Period\n(e.g., 5-8 weeks)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Jaw Extraction and Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Caries Scoring\n(Keyes Method)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Statistical Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E; E -> F; }
Caption: Rat Caries Model Workflow.References
- 1. The effect of xylitol on dental caries and oral flora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fluorideexposed.org [fluorideexposed.org]
- 3. DuPont study confirms anticaries effect of xylitol [nutraceuticalbusinessreview.com]
- 4. Mechanisms of action of fluoride for caries control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vitro remineralization of adjacent interproximal enamel carious lesions in primary molars using a bioactive bulk-fill composite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dental caries in the molar teeth of rats. II. A method for diagnosing and scoring several types of lesions simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A comparative review of organic versus inorganic calcium salts for supplementation
For researchers, scientists, and drug development professionals, the selection of an appropriate calcium salt for supplementation hinges on a nuanced understanding of their respective physicochemical properties and in vivo performance. This guide provides a comprehensive comparison of organic and inorganic calcium salts, supported by experimental data and detailed methodologies, to inform evidence-based decisions in product development and clinical research.
Executive Summary
The bioavailability of calcium supplements is a critical factor in their efficacy. This is largely influenced by the solubility and absorption characteristics of the chosen calcium salt. Generally, organic calcium salts, such as calcium citrate (B86180) and calcium gluconate, exhibit higher solubility and bioavailability compared to their inorganic counterparts, like calcium carbonate and calcium phosphate. However, inorganic salts often boast a higher elemental calcium content, presenting a trade-off between bioavailability and the physical size of the supplement. This review delves into the quantitative differences between these salts, outlines the experimental protocols for their evaluation, and visualizes the underlying physiological pathways of calcium absorption.
Quantitative Comparison of Calcium Salts
The selection of a calcium salt is often a balance between elemental calcium content, solubility, and bioavailability. The following tables summarize key quantitative data for commonly used organic and inorganic calcium salts.
Table 1: Elemental Calcium Content and Solubility of Common Calcium Salts
| Calcium Salt | Type | Elemental Calcium (%) | Solubility in Water |
| Calcium Carbonate | Inorganic | ~40%[1][2] | Almost insoluble[3] |
| Tricalcium Phosphate | Inorganic | ~38-40% | Low |
| Calcium Citrate | Organic | ~21%[1][2] | Higher than carbonate[4] |
| Calcium Lactate (B86563) | Organic | ~13%[1][2] | Soluble |
| Calcium Gluconate | Organic | ~9%[1][2] | Soluble[5] |
| Calcium Lactate Gluconate | Organic | ~10-13% | Good solubility |
| Calcium Citrate Malate | Organic | Variable | Well-absorbed form |
Table 2: Comparative Bioavailability of Calcium Salts
| Comparison | Bioavailability Finding | Key Conditions | Citation |
| Calcium Citrate vs. Calcium Carbonate | ~22-27% higher absorption from citrate | With or without meals[4][6][7] | [4][6][7] |
| Functionalized Calcium Carbonate (FCC) vs. CC, CCT, tri-CP | FCC showed higher total intestinal uptake (5.68%) compared to CC (3.93%), CCT (3.41%), and tri-CP (1.85%) | In-vitro dynamic gastrointestinal digestion system | [8] |
| This compound Citrate, this compound Malate vs. Calcium Carbonate, Calcium Gluconate | Bioavailability was found to be almost identical among the four salts. | Randomized, single-blind, four-way cross-over study | [3][9] |
Experimental Protocols for Assessing Calcium Bioavailability
The evaluation of calcium salt efficacy relies on robust and standardized experimental protocols. Below are detailed methodologies for key in vitro and in vivo assessments.
In Vitro Dissolution Testing
This test assesses the extent to which a calcium supplement dissolves in a simulated gastric environment, a prerequisite for absorption.
Methodology:
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: 900 mL of 0.1 N hydrochloric acid (HCl) to simulate stomach acid.
-
Temperature: Maintained at 37 ± 0.5 °C.
-
Paddle Speed: 75 rpm.
-
Procedure:
-
Place one tablet or a specified amount of powder in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 15, 30, 45, and 60 minutes).
-
Filter the samples immediately.
-
Analyze the calcium concentration in the filtrate using atomic absorption spectrophotometry or inductively coupled plasma mass spectrometry (ICP-MS).
-
-
Data Analysis: Calculate the percentage of the labeled amount of calcium dissolved at each time point.
In Vivo Calcium Absorption Studies: The Dual-Isotope Method
This is considered the gold standard for accurately measuring fractional calcium absorption in humans.[10] It distinguishes between absorbed and unabsorbed dietary calcium.
Methodology:
-
Isotopes: Two stable or radioactive isotopes of calcium are used (e.g., 44Ca and 42Ca, or 45Ca and 47Ca).
-
Protocol:
-
Oral Tracer Administration: Administer a known amount of one calcium isotope (e.g., 44Ca) orally, mixed with the calcium supplement being tested and a carrier meal.
-
Intravenous Tracer Administration: Simultaneously or shortly after the oral dose, administer a known amount of a different calcium isotope (e.g., 42Ca) intravenously.
-
Sample Collection: Collect urine and/or blood samples over a 24-hour period.[10]
-
-
Analysis:
-
Measure the isotopic enrichment of both tracers in the collected samples using mass spectrometry.
-
-
Calculation of Fractional Calcium Absorption (FCA):
-
FCA (%) = (Oral Isotope recovered in urine / Oral Isotope dose) / (IV Isotope recovered in urine / IV Isotope dose) x 100
-
Intestinal Calcium Absorption: Signaling Pathways
Calcium absorption in the intestine occurs via two main pathways: the transcellular and paracellular pathways.[11][12] The regulation of these pathways is crucial for maintaining calcium homeostasis.
Transcellular Pathway
This active, saturable process is most prominent in the duodenum and is regulated by vitamin D. It involves three key steps:
-
Apical Entry: Calcium ions enter the enterocyte from the intestinal lumen through the transient receptor potential vanilloid type 6 (TRPV6) channel.
-
Intracellular Diffusion: Once inside the cell, calcium binds to calbindin-D9k, which acts as a shuttle, transporting it across the cell to the basolateral membrane while also buffering intracellular calcium levels.
-
Basolateral Extrusion: Calcium is actively transported out of the enterocyte and into the bloodstream by the plasma membrane Ca2+-ATPase (PMCA1b) and the sodium-calcium exchanger (NCX1).
Paracellular Pathway
This passive, non-saturable process occurs throughout the small intestine, particularly in the jejunum and ileum. It involves the movement of calcium between the enterocytes through the tight junctions. This pathway is concentration-dependent and becomes more significant with higher calcium intakes.
Experimental Workflow for Comparative Bioavailability Study
A robust clinical trial to compare the bioavailability of different calcium salts would follow a structured workflow.
Conclusion
The choice between organic and inorganic calcium salts for supplementation is multifaceted. Organic salts like calcium citrate generally offer superior absorption, particularly in individuals with reduced gastric acid secretion.[2] However, inorganic salts such as calcium carbonate provide a higher concentration of elemental calcium, potentially allowing for smaller tablet sizes and lower costs. For specialized applications, such as beverage fortification, the high solubility of organic salts like this compound and gluconate is advantageous.[5] The methodologies and data presented in this guide provide a framework for the rational selection and development of calcium supplements based on specific target populations and product formulations. Future research should continue to explore novel formulations, such as functionalized calcium carbonate, that may offer the benefits of both high elemental content and enhanced bioavailability.[8]
References
- 1. Comparison of Common Calcium Supplements | AAFP [aafp.org]
- 2. droracle.ai [droracle.ai]
- 3. Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages [scirp.org]
- 4. Renal calcium transport: mechanisms and regulation--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro dissolution of calcium carbonate preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Meta-analysis of calcium bioavailability: a comparison of calcium citrate with calcium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. researchgate.net [researchgate.net]
- 10. A Simple Single Serum Method to Measure Fractional Calcium Absorption using Dual Stable Isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of intestinal calcium absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular aspects of intestinal calcium absorption - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Trial of Calcium Lactate and Calcium Phosphate in Animal Models: A Comparative Guide
In the realm of calcium supplementation for research and pharmaceutical development, the choice of calcium salt is a critical factor influencing bioavailability and physiological effects. This guide provides a head-to-head comparison of calcium lactate (B86563) and calcium phosphate (B84403) based on data from preclinical animal models. The following sections detail the experimental findings on their relative bioavailability, impact on bone metabolism, and other physiological parameters.
Comparative Bioavailability and Physiological Effects
Animal studies, primarily in rat models, have demonstrated notable differences in the bioavailability and subsequent physiological responses to calcium lactate and calcium phosphate.
Serum Calcium Levels
A key indicator of calcium absorption is the change in serum calcium concentration following administration. In a study involving parathyroidectomized (PTX) rats, a model for impaired calcium regulation, this compound supplementation led to significantly higher serum calcium levels compared to calcium phosphate. Six hours after feeding, the this compound group exhibited a serum calcium concentration of 7.6 mg/dl, whereas the calcium phosphate group's level was 4.8 mg/dl.[1] This difference was even more pronounced after 17 days of a high-calcium diet, with the this compound group reaching 9.8 mg/dl and the calcium phosphate group only 4.4 mg/dl.[1] These findings suggest a superior absorption of calcium from this compound.
Bone and Teeth Mineralization
The ultimate goal of calcium supplementation is often to support bone health. In the same study with PTX rats, the mineralization of incisor dentin was assessed as a marker for overall mineral deposition. The results indicated that mineralization was best in the group receiving this compound, moderate with calcium carbonate, and poor with calcium phosphate.[1] This aligns with the serum calcium data, suggesting that the higher bioavailability of this compound translates to improved mineral deposition in hard tissues.
Another study in calcium-deficient rats showed that while various calcium salts, including this compound, could reverse signs of low bone mass, the highest recoveries in femoral dry weight, calcium, magnesium, and phosphate were observed in the groups receiving a combination of xylitol (B92547) and calcium carbonate, and the group receiving this compound alone.[2] While this was not a direct comparison with calcium phosphate, it highlights the efficacy of this compound in restoring bone mineral content.
Colonic Effects
Interestingly, the choice of calcium salt can also have differential effects on the gastrointestinal tract. A study in rats found that calcium phosphate supplementation resulted in a more quiescent colonic cell proliferation pattern compared to this compound.[3] Specifically, the calcium phosphate group had a lower number of cells per crypt column and a lower labeling index in the proximal colon.[3] This was correlated with a more acidified cecal content in the calcium phosphate group.[3] These findings suggest that calcium phosphate may have a more favorable profile in terms of colon health, potentially due to its effects on fecal bile acids and the luminal environment.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the comparative studies.
Table 1: Serum Calcium Concentrations in Parathyroidectomized Rats[1]
| Time Point | This compound Group (mg/dl) | Calcium Phosphate Group (mg/dl) |
| 6 Hours Post-Feeding | 7.6 | 4.8 |
| 17 Days on High Calcium Diet | 9.8 | 4.4 |
Table 2: Bioavailability and Retention of Different Calcium Sources in Rats[4]
| Calcium Source | Apparent Ca Absorption Rate (%) | True Ca Absorption Rate (%) | Ca Retention (mg/day) | Bioavailability (%) |
| This compound | 97.8 | 98.6 | 29.5 | 96.5 |
| β-tri-Ca Phosphate | 94.3 | 94.9 | 28.5 | 92.0 |
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the results and for designing future experiments.
Bioavailability Study in Parathyroidectomized Rats
-
Animal Model: Parathyroidectomized (PTX) rats were used to create a model with compromised calcium regulation, making them sensitive to differences in calcium absorption.[1]
-
Dietary Regimen: The rats were initially fed a low calcium (0.1% Ca) diet for 11 days post-surgery. Subsequently, they were switched to diets containing 1.5% calcium from different sources, including this compound and calcium phosphate.[1]
-
Sample Collection and Analysis: Blood samples were collected at various time points to measure serum calcium and phosphorus concentrations.[1]
-
Histological Analysis: A time-marking method using lead acetate (B1210297) was employed to histologically examine the degree and site of mineralization of the incisor dentin.[1]
Colonic Cell Proliferation Study in Rats
-
Animal Model: The study utilized rats to compare the effects of four different forms of calcium supplementation.
-
Supplementation: The diets were supplemented with calcium phosphate, casein, lactate, or a combination of phosphate and carbonate.[3]
-
Analysis: The researchers measured in vivo pH of cecal contents, fecal fat, individual bile acids, and in vivo colonic cell proliferation.[3] Cell proliferation was assessed by measuring the number of cells per crypt column and the labeling index.[3]
Visualizations
Experimental Workflow for Comparing Calcium Bioavailability
The following diagram illustrates a general experimental workflow for comparing the bioavailability of different calcium salts in an animal model, based on the described methodologies.
Caption: A generalized workflow for animal studies comparing different calcium supplements.
Signaling and Physiological Impact Overview
The following diagram provides a simplified overview of how different calcium salts can lead to varied physiological outcomes.
Caption: Differential physiological effects of this compound and calcium phosphate.
References
- 1. [Comparisons of bioavailability of various calcium salts. Utilization incisor dentin in parathyroidectomized rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Calcium phosphate supplementation results in lower rat fecal bile acid concentrations and a more quiescent colonic cell proliferation pattern than does this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
A Researcher's Guide to Cross-Over Study Design for Comparing Calcium Salt Absorption
For researchers, scientists, and drug development professionals, the selection of an appropriate calcium salt for supplementation or therapeutic use is a critical decision, hinging on its bioavailability. The cross-over study design is a robust method for comparing the absorption of different calcium salts, offering high precision by minimizing inter-individual variability. This guide provides an objective comparison of calcium salt absorption using data from cross-over studies, details the experimental protocols, and visualizes the study design and physiological absorption pathways.
Data Presentation: Comparative Absorption of Calcium Salts
The following tables summarize quantitative data from cross-over studies comparing the absorption of various calcium salts.
| Table 1: Fractional Calcium Absorption from Different Calcium Salts | ||
| Calcium Salt | Fractional Absorption (%) | Study Population |
| Calcium Citrate (B86180) | 29% | Healthy men (45-60 years) |
| Calcium Lactogluconate/Carbonate | 25% | Healthy men (45-60 years) |
| Amorphous Calcium Carbonate (ACC) | Doubled compared to CCC | Postmenopausal women |
| Crystalline Calcium Carbonate (CCC) | Baseline for comparison with ACC | Postmenopausal women |
Data from a study involving 18 healthy men showed significantly higher absorption from a citrate solution compared to a lactogluconate/carbonate solution.[1] Another study in 15 postmenopausal women demonstrated that fractional calcium absorption from synthetic stable amorphous calcium carbonate was, on average, double that of crystalline calcium carbonate.[2]
| Table 2: Bioavailability Comparison between Calcium Citrate and Calcium Carbonate | |
| Comparison Metric | Finding |
| Overall Absorption | Calcium citrate is better absorbed than calcium carbonate by approximately 22% to 27%.[3] |
| Absorption on an empty stomach | Calcium absorption from calcium citrate is 27.2% higher than from calcium carbonate.[3] |
| Absorption with meals | Calcium absorption from calcium citrate is 21.6% higher than from calcium carbonate.[3] |
A meta-analysis of 15 studies concluded that calcium citrate is more readily absorbed than calcium carbonate under various conditions.[3]
| Table 3: Comparison of a Single Serving of Calcium Carbonate Powder vs. Calcium Citrate Tablets | ||
| Parameter | Calcium Carbonate Powder (1000 mg Ca) | Calcium Citrate Tablets (500 mg Ca) |
| Total Calcium Absorption at 4h | Greater absorption | Lower absorption |
| Ionized Calcium Absorption at 4h | Greater absorption | Lower absorption |
A cross-over study in 23 healthy premenopausal women indicated that a single serving of calcium carbonate powder resulted in greater total and ionized calcium absorption at 4 hours compared to a single serving of calcium citrate tablets.[4][5]
Experimental Protocols: A Closer Look at the Cross-Over Design
The cross-over design is a powerful tool in bioavailability studies as each subject serves as their own control, reducing the impact of inter-individual differences in calcium metabolism.
Key Components of a Cross-Over Study for Calcium Absorption:
-
Participant Selection: Healthy volunteers are typically recruited. Key characteristics such as age, sex, and menopausal status are defined to ensure a homogenous study population.[1][2][4][6] For instance, studies have focused on healthy premenopausal women, postmenopausal women, or healthy men.[1][2][4][6]
-
Dietary Control: Participants are often placed on a calcium-restricted diet for a period before and during the study to standardize baseline calcium levels.[4][5]
-
Randomization and Blinding: Subjects are randomly assigned to a sequence of treatments.[2][6] Blinding, where either the participant or both the participant and researchers are unaware of the treatment being administered, is used to prevent bias.[2][6]
-
Treatment Periods: Each participant receives each of the calcium salt formulations being tested in a sequential manner.
-
Washout Period: A crucial element of the cross-over design is the washout period between treatments. This is a sufficient length of time to ensure that the first treatment is completely eliminated from the body before the second treatment begins.[6][7] For calcium studies, this can range from several days to weeks.[6]
-
Dosing and Administration: A standardized dose of elemental calcium is administered. The form of administration (e.g., tablet, powder, solution) is also controlled.[1][4][5]
-
Sample Collection: Blood and urine samples are collected at predetermined time points to measure changes in calcium levels.[4][5][6]
-
Analytical Methods:
-
Dual Stable Isotope Method: This is a common and accurate technique. A stable isotope of calcium (e.g., 44Ca) is given orally with the calcium salt, and another (e.g., 42Ca) is administered intravenously. The ratio of these isotopes in urine or plasma is used to calculate the fractional absorption of the orally administered calcium.[1][2]
-
Urinary Calcium Excretion: The increase in urinary calcium levels following an oral calcium load can be used to estimate calcium absorption.[8]
-
Serum Calcium Levels: Changes in total and ionized serum calcium concentrations are measured over time to assess the rate and extent of absorption.[4][5]
-
Visualizing the Process
Experimental Workflow
The following diagram illustrates the typical workflow of a randomized, cross-over study for comparing the bioavailability of two different calcium salts.
Caption: A typical two-period, two-treatment cross-over study design.
Calcium Absorption Pathways
Calcium is absorbed in the small intestine through two main pathways: the transcellular and paracellular pathways.[9][10][11]
Caption: Intestinal calcium absorption pathways.
References
- 1. Intestinal calcium absorption from different calcium preparations: influence of anion and solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased calcium absorption from synthetic stable amorphous calcium carbonate: double-blind randomized crossover clinical trial in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Meta-analysis of calcium bioavailability: a comparison of calcium citrate with calcium carbonate. | Semantic Scholar [semanticscholar.org]
- 4. A comparative study of calcium absorption following a single serving administration of calcium carbonate powder versus calcium citrate tablets in healthy premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative study of calcium absorption following a single serving administration of calcium carbonate powder versus calcium citrate tablets in healthy premenopausal women | Food & Nutrition Research [foodandnutritionresearch.net]
- 6. researchgate.net [researchgate.net]
- 7. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. Mechanisms of intestinal calcium absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intestinal Ca2+ absorption revisited: A molecular and clinical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intestinal Absorption of Calcium | Calcium: Chemistry, Analysis, Function and Effects | Books Gateway | Royal Society of Chemistry [books.rsc.org]
Safety Operating Guide
Proper Disposal Procedures for Calcium Lactate in a Laboratory Setting
The following guide provides essential safety and logistical information for the proper disposal of calcium lactate (B86563), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
I. Hazard Assessment and Regulatory Compliance
Calcium lactate is generally not classified as a hazardous substance.[1] It is biodegradable and soluble in water.[2] However, it is imperative to consult your institution's specific safety data sheets (SDS) and local waste disposal regulations, as requirements can vary. The responsibility for proper waste management lies with the individual who generates the waste.[3]
II. Disposal of Unused or Waste this compound (Solid)
For the disposal of solid this compound, the primary recommended methods are:
-
Licensed Chemical Waste Disposal: The most appropriate method for disposing of surplus or non-recyclable this compound is to use a licensed disposal company.[4] This ensures the waste is handled in accordance with all relevant regulations.
-
Landfill Disposal: Solid this compound may be disposed of in an authorized sanitary landfill.[5] It should not be disposed of in internal laboratory trash cans.[6]
Procedure:
-
Packaging: Place the solid this compound in a suitable, sealed, and clearly labeled container.[5]
-
Collection: Arrange for collection by your institution's hazardous waste management service or a licensed chemical disposal company.
III. Disposal of this compound Solutions
While some sources advise against discharging any chemical to sewer systems, general laboratory guidelines may permit the drain disposal of small quantities of non-hazardous, water-soluble substances, provided the pH is neutral and local regulations are strictly followed.[2][6][7][8]
Procedure for Permissible Drain Disposal:
-
Check Regulations: Verify that your local and institutional regulations permit the drain disposal of non-hazardous, water-soluble chemicals.
-
Neutralize pH: If the this compound solution is not at a neutral pH (between 6.0 and 9.5), it must be neutralized before disposal.[6]
-
Dilute and Flush: For small quantities, slowly pour the neutralized solution down the drain with copious amounts of water (at least 20 parts water).[7]
If drain disposal is not permitted, collect the liquid waste in a labeled, sealed container and manage it as non-hazardous liquid chemical waste through your institution's waste collection service.[6]
IV. Spill Cleanup and Disposal
In the event of a this compound spill:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves and safety glasses.[9]
-
Containment: For solid spills, sweep up the material and place it in a suitable container for disposal.[5] Avoid generating dust.[5]
-
Cleaning: Clean the spill area with water.
-
Disposal of Cleanup Materials: Dispose of contaminated materials such as paper towels and gloves in a sealed bag. If the this compound is confirmed to be non-hazardous, these materials can typically be disposed of in the regular solid waste stream.[6]
V. Disposal of Empty Containers
Empty this compound containers should be managed as follows:
-
Triple Rinse: Thoroughly rinse the empty container with water or an appropriate solvent at least three times.[2]
-
Deface Label: Deface the original label on the container to prevent misuse.[6]
-
Recycle or Dispose: The triple-rinsed container can then be offered for recycling or disposed of in a sanitary landfill.[2]
Quantitative Data Summary
The provided search results do not contain specific quantitative data such as concentration limits for disposal or reportable quantities for this compound. These values are typically determined by local and national regulations. Please consult your institution's Environmental Health and Safety (EHS) department for specific quantitative disposal limits.
| Parameter | Value |
| pH for Drain Disposal | 6.0 - 9.5[6] |
| Water Dilution for Drain | At least 20 parts water[7] |
Experimental Protocols
The search results did not cite specific experimental protocols related to the disposal of this compound. The disposal procedures outlined above are based on safety data sheets and general laboratory waste management guidelines.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. musashino.com [musashino.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. reading.ac.uk [reading.ac.uk]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. sdfine.com [sdfine.com]
- 6. benchchem.com [benchchem.com]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 9. beta.lakeland.edu [beta.lakeland.edu]
Essential Safety and Handling Protocols for Calcium Lactate
This document provides immediate safety, operational, and disposal guidance for laboratory professionals, including researchers, scientists, and drug development experts, who handle calcium lactate (B86563). The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety practices.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure safety when handling calcium lactate.[1] The following table summarizes the recommended PPE.
| Protection Type | Equipment Specification | Purpose |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles.[2][3] | To prevent eye contact with this compound dust.[4] |
| Skin Protection | Nitrile rubber or other impervious gloves.[2][5] A lab coat or suitable protective clothing should be worn.[1][6] | To avoid direct skin contact.[4][6] |
| Respiratory Protection | A dust mask with a P1 or P2 filter, or a NIOSH-approved respirator is necessary when dust formation is likely.[2][5] | To prevent inhalation of dust particles which may irritate the respiratory tract.[4] |
Operational Plan: Safe Handling Workflow
Adherence to a systematic workflow is critical for safely handling this compound. This involves preparation, handling, and post-handling procedures. Always work in a well-ventilated area, and use local exhaust ventilation if dust is generated.[2][6]
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that safety equipment, such as an eyewash station and safety shower, is accessible.[4]
-
Don the appropriate PPE as specified in the table above.
-
-
Handling:
-
Post-Handling:
-
Clean the work area using methods that do not generate airborne dust (e.g., wet wipe or HEPA-filtered vacuum).[4]
-
Remove and dispose of contaminated gloves and other disposable PPE in accordance with your institution's guidelines.[7]
-
Wash hands thoroughly with soap and water after handling is complete.[2][6]
First Aid Measures
In the event of exposure, immediate action is crucial. The following table outlines the appropriate first aid responses.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[2][6] |
| Skin Contact | Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[2][6] If skin irritation occurs, seek medical advice.[2] |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] If irritation persists, get medical attention.[4][6] |
| Ingestion | Rinse the mouth with water.[7] Do NOT induce vomiting.[2] If the person feels unwell, call a poison center or doctor.[2][8] |
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
